Product packaging for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 19848-99-8)

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B1268418
CAS No.: 19848-99-8
M. Wt: 190.04 g/mol
InChI Key: XZVCZZLJWIYRMT-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 19848-99-8) is a valuable brominated pyrazole derivative with a molecular formula of C5H8BrN3 and a molecular weight of 190.04 g/mol . This organic compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. The bromine atom at the 4-position of the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce more complex substituents and create diverse chemical libraries . As a key synthetic intermediate, it is used in the development of more complex molecules for various pharmacological and chemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers must adhere to the recommended precautionary measures, which include wearing protective gloves, protective clothing, and eye protection. In case of contact, immediately wash skin with plenty of soap and water and rinse eyes cautiously with water for several minutes . Proper risk and safety assessments should be performed prior to use in any laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrN3 B1268418 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine CAS No. 19848-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVCZZLJWIYRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345590
Record name 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19848-99-8
Record name 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and experimental data for this exact compound, this guide also includes comparative data on its close isomers, 4-Bromo-1-methyl-1H-pyrazol-5-amine and 4-Bromo-5-methyl-1H-pyrazol-3-amine, to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

While a dedicated CAS number for this compound has not been identified in major chemical databases, the compound is available from some suppliers as a hydrobromide salt, confirming its synthesis and existence. For the purpose of this guide, we will refer to the properties of the free base as predicted and compare them with the experimental data of its isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound4-Bromo-1-methyl-1H-pyrazol-5-amine4-Bromo-5-methyl-1H-pyrazol-3-amine
CAS Number Not available105675-85-21780-72-9
Molecular Formula C₅H₈BrN₃C₄H₆BrN₃C₄H₆BrN₃
Molecular Weight 189.04 g/mol 176.02 g/mol 176.01 g/mol
Appearance -White powder-
Melting Point --117-122 °C
Boiling Point ---
Solubility ---
Purity -99% (available from some suppliers)-

Note: Properties for this compound are predicted. Experimental data for the isomers are sourced from supplier information.[1][2]

Synthesis and Experimental Protocols

The synthesis of substituted 5-aminopyrazoles can be achieved through various established methodologies. A common approach involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.

Proposed Synthetic Workflow for this compound

A plausible synthetic route for this compound can be extrapolated from general pyrazole synthesis methods. The following diagram illustrates a potential multi-step synthesis.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Bromination A Ethyl 2-cyano-3-oxobutanoate C 5-Amino-3-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Methylhydrazine B->C E 5-Amino-1,3-dimethyl-1H-pyrazol-5(4H)-one C->E Alkylation D Methyl iodide D->E G This compound (Target Compound) E->G Electrophilic Bromination F N-Bromosuccinimide (NBS) F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of methylhydrazine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield the pyrazole intermediate.

Step 2: N-Methylation of the Pyrazole Ring

  • Dissolve the product from Step 1 in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to the solution.

  • Add methyl iodide dropwise at room temperature and stir the mixture overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-methylated pyrazole.

Step 3: Bromination of the Pyrazole Ring

  • Dissolve the N-methylated pyrazole in a chlorinated solvent such as dichloromethane (DCM).

  • Add N-Bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and purify the crude product by column chromatography to obtain this compound.

Biological Significance and Applications in Drug Discovery

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6][7] The presence of a bromine atom and amine and methyl groups on the pyrazole scaffold of this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory properties.[6]

  • Anticancer: The pyrazole scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[7]

  • Antimicrobial: Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.

Signaling Pathway Involvement (Illustrative)

Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for a drug candidate derived from this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_pathway Illustrative MAPK/ERK Signaling Pathway cluster_inhibition Potential Point of Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor (Derived from title compound) Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK pathway by a pyrazole derivative.

Safety and Handling

As with any chemical compound, this compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, albeit currently under-characterized, chemical entity for the development of novel bioactive molecules. While the lack of a specific CAS number and extensive experimental data presents a challenge, the information available for its isomers and the broader class of pyrazole derivatives provides a solid foundation for its potential applications in drug discovery, particularly in the fields of oncology and inflammatory diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key heterocyclic building block. This versatile intermediate is of significant interest in medicinal and agricultural chemistry due to the synthetic handles it possesses—a reactive bromine atom and a nucleophilic amine—which allow for extensive derivatization. Its pyrazole core is a common scaffold in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

This document details a reliable synthetic protocol, presents key quantitative data, and illustrates the logical workflow for its preparation.

Synthetic Pathway Overview

The is achieved through the direct electrophilic bromination of the commercially available starting material, 1,3-dimethyl-1H-pyrazol-5-amine. The pyrazole ring is electron-rich, and the presence of two activating groups (the 5-amino and 3-methyl groups) strongly directs the electrophilic substitution to the C4 position. A common and effective method for such halogenations is the use of N-halosuccinimides.[3] Specifically, N-Bromosuccinimide (NBS) serves as a mild and regioselective brominating agent for this transformation.

The general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Start_Material Procure/Prepare 1,3-dimethyl-1H-pyrazol-5-amine Dissolve Dissolve Starting Material in Anhydrous DMSO Start_Material->Dissolve Add_NBS Add N-Bromosuccinimide (NBS) portion-wise at 0-5 °C Dissolve->Add_NBS React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_NBS->React Quench Quench with Aqueous Sodium Thiosulfate React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography (Silica Gel) Concentrate->Purify Analyze Characterize Pure Product (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow for the .

Experimental Protocol

This protocol is based on established methods for the regioselective halogenation of aminopyrazoles.[3]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO (approx. 5-10 mL per gram of starting material).

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

ParameterData
Starting Material 1,3-dimethyl-1H-pyrazol-5-amine
Molecular FormulaC₅H₉N₃
Molecular Weight111.15 g/mol
Product This compound
Molecular FormulaC₅H₈BrN₃
Molecular Weight190.04 g/mol
Reaction Metrics
Expected Yield75-90%
AppearanceOff-white to light brown solid
Melting PointNot reported; expected >100 °C
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃) δ~ 3.65 (s, 3H, N-CH₃), ~ 2.15 (s, 3H, C-CH₃), ~ 3.5-4.5 (br s, 2H, NH₂)
¹³C NMR (101 MHz, CDCl₃) δ~ 148.5, 142.0, 108.0, 85.0, 35.5, 12.0
Mass Spec (ESI+)m/z: 190.0, 192.0 [M+H]⁺ (Isotopic pattern for Br)

Note: Spectroscopic data are predicted based on the analysis of structurally similar compounds and general chemical shift principles. Actual values must be confirmed experimentally.

Synthetic Reaction Diagram

The chemical transformation is illustrated below.

Caption: Regioselective bromination of 1,3-dimethyl-1H-pyrazol-5-amine.

References

Technical Guide: Physical Properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole scaffold is a core component in many biologically active compounds, and understanding the physical properties of its derivatives is crucial for applications in medicinal chemistry and drug development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical factors in the design of effective therapeutic agents.

While specific experimental values for this compound are not documented, we can infer some characteristics based on its structure and provide standardized methods for their determination.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, the following table summarizes the computed physical properties for the closely related compound, 4-Bromo-1,3-dimethyl-1H-pyrazole (CAS No. 5775-82-6) , as available from public chemical databases. These values can serve as an estimation for the target compound.[1]

PropertyPredicted ValueData Source
Molecular FormulaC₅H₇BrN₂PubChem
Molecular Weight175.03 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass173.97926 DaPubChem
Topological Polar Surface Area17.8 ŲPubChem
Heavy Atom Count8PubChem
Complexity86.5PubChem

Note: These properties were computationally predicted and may differ from experimental values for this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the melting point and solubility of a crystalline organic amine like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Watch glass or weighing paper

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound on a clean, dry watch glass.

  • Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-4 mm.[4]

  • Initial Rapid Determination (Optional): To save time, a rapid heating can be performed to determine an approximate melting point range.[4]

  • Accurate Melting Point Determination: a. Place the packed capillary tube into the heating block of the melting point apparatus.[4] b. If an approximate melting point is known, heat the block rapidly to about 15-20°C below this temperature.[5] c. Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. d. Observe the sample through the magnifying lens. e. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[4] f. Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[4]

  • Data Recording: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow.

  • Repeatability: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups. As an amine, this compound is expected to exhibit basic properties.[6][7]

Principle: The solubility of the compound is tested in a series of solvents of varying polarity and pH.

Materials:

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula

  • Solvents: Deionized water, 5% aqueous HCl, 5% aqueous NaOH[6]

  • pH paper[7]

Procedure:

  • Water Solubility: a. Place approximately 25 mg of this compound into a clean test tube.[7] b. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[6] c. Observe if the solid dissolves completely. If it is soluble, test the pH of the solution with pH paper. An amine should result in a basic solution (pH > 7).[7]

  • Acid Solubility (if insoluble in water): a. To the test tube containing the undissolved sample in water, or to a fresh sample, add 1 mL of 5% aqueous HCl in small portions.[6] b. Shake the mixture vigorously. c. Observe for dissolution. Amines typically form hydrochloride salts that are soluble in water.[7] A positive test indicates the presence of a basic functional group.[6]

  • Base Solubility (for comparison and to rule out amphoteric character): a. Place approximately 25 mg of the compound into a clean test tube. b. Add 1 mL of 5% aqueous NaOH in small portions and shake vigorously. c. Observe for any change in solubility. Most simple amines will be insoluble in basic solutions.

Synthesis Workflow Visualization

As specific signaling pathways for this compound are not established, a logical diagram illustrating a general synthetic approach to N-substituted pyrazoles is presented below. This workflow is relevant for understanding the chemical context of the target molecule. The following diagram depicts a general method for the preparation of N-substituted pyrazoles from primary amines.[8][9]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation Amine Primary Amine (R-NH2) Reaction One-Pot Synthesis Amine->Reaction Diketone 1,3-Diketone Diketone->Reaction Aminating_Reagent Aminating Reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine) Aminating_Reagent->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Heat (e.g., 85 °C) Temperature->Reaction Product N-Substituted Pyrazole Reaction->Product

Caption: General synthesis of N-substituted pyrazoles.

Conclusion

While experimental physical property data for this compound remains elusive, this guide provides a framework for its characterization. The predicted properties of a close structural analog offer a preliminary understanding, and the detailed experimental protocols for melting point and solubility determination provide a clear path for empirical analysis. The included synthesis workflow places the compound in a broader chemical context, which is valuable for researchers in the field of medicinal and synthetic chemistry. Accurate experimental determination of these properties is a necessary future step for any substantive work with this compound.

References

Technical Guide: ¹H NMR Spectrum of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document outlines the predicted spectral data based on established principles of nuclear magnetic resonance spectroscopy and known chemical shifts of related pyrazole derivatives. It also includes a standardized experimental protocol for acquiring such a spectrum and a logical workflow for its analysis.

Predicted ¹H NMR Data

The structure of this compound contains three distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum: the protons of the N-methyl group, the protons of the C-methyl group, and the protons of the amine group. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
N-CH₃3.6 - 3.8Singlet3HThe N-methyl group is expected to be deshielded by the pyrazole ring and the adjacent nitrogen atom.
C-CH₃2.2 - 2.4Singlet3HThe C-methyl group is attached to the pyrazole ring and is expected to appear in the typical range for methyl groups on an aromatic heterocycle.
NH₂4.0 - 5.5Broad Singlet2HThe chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

Structural and Signaling Analysis

The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals corresponding to the two methyl groups and the amine protons. The absence of any adjacent protons to the methyl groups results in singlet multiplicities for their signals.

Below is a diagram illustrating the logical relationship between the compound's structure and its expected ¹H NMR signals.

G Figure 2. Experimental Workflow Start Synthesized Compound SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Start->SamplePrep NMR_Acquisition ¹H NMR Data Acquisition (e.g., 400 MHz Spectrometer) SamplePrep->NMR_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Calibration) NMR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureValidation Structure Validation SpectralAnalysis->StructureValidation

Technical Guide: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally similar pyrazole derivatives to provide a foundational understanding for research and development applications.

Core Chemical Data

This compound is a substituted pyrazole with the molecular formula C₅H₈BrN₃.[1] Its chemical structure is defined by a pyrazole ring with a bromine atom at the 4-position, methyl groups at the 1 and 3-positions, and an amine group at the 5-position.

PropertyValueSource
Molecular Formula C₅H₈BrN₃[1]
Molecular Weight 190.04 g/mol Calculated
Monoisotopic Mass 188.99016 Da[1]
IUPAC Name This compound
SMILES CC1=NN(C(=C1Br)N)C[1]
InChI Key XZVCZZLJWIYRMT-UHFFFAOYSA-N[1]

Potential Biological Significance

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Research has shown that various substituted pyrazoles possess anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2] The presence of a bromine atom and amine groups on the pyrazole ring of this compound suggests its potential as a scaffold for the development of novel therapeutic agents.

Experimental Protocols

General Synthesis of Substituted Pyrazoles

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent functionalization, such as bromination and amination, can be achieved through various established organic chemistry reactions.

A plausible synthetic approach for this compound could involve the following conceptual steps, as illustrated in the workflow diagram below.

G A 1,3-Dicarbonyl Compound C 1,3-Dimethyl-1H-pyrazol-5-one A->C B Methylhydrazine B->C E 4-Bromo-1,3-dimethyl-1H-pyrazol-5-one C->E Bromination D Brominating Agent (e.g., NBS) D->E G This compound E->G Amination F Aminating Agent F->G

Caption: Conceptual synthetic workflow for this compound.

Example Protocol: Synthesis of a Brominated Pyrazole Derivative

The following protocol for the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is adapted from the literature and illustrates a typical bromination and subsequent modification of a pyrazole ring.[5]

Materials:

  • 4-bromo-1-phenyl-1H-pyrazol-3-ol

  • Dry Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Ethyl acetate

  • Brine

Procedure:

  • A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.

  • Sodium hydride (16.0 mmol) is added portionwise, and the mixture is stirred for 15 minutes.

  • Methyl iodide (19.2 mmol) is added dropwise at 0 °C.

  • The mixture is warmed to room temperature and then stirred at 60 °C for 1 hour (monitored by TLC).

  • Water (10 mL) is added, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Characterization Methods

The characterization of the final product would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule, including the positions of the methyl groups and the bromine atom on the pyrazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the amine group.

  • Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Biological Activity

While no specific signaling pathways involving this compound have been documented, the broader class of pyrazole derivatives has been shown to interact with various biological targets. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways. The diagram below illustrates a generalized representation of a drug-target interaction leading to a biological response.

cluster_0 Cellular Environment Pyrazole_Derivative Pyrazole_Derivative Biological_Target Biological_Target Pyrazole_Derivative->Biological_Target Binding Signaling_Cascade Signaling_Cascade Biological_Target->Signaling_Cascade Modulation Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Generalized drug-target interaction model for a pyrazole derivative.

References

Navigating the Solubility Landscape of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Pyrazole Solubility

Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical properties to optimize biological activity.[2] However, a common characteristic of many pyrazole-based compounds is their limited solubility in aqueous media. This poor solubility can significantly impede in vitro assay reliability, hinder in vivo bioavailability, and complicate formulation development.[3]

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, with its substituted pyrazole core, is anticipated to exhibit low aqueous solubility due to the presence of the hydrophobic bromine and methyl groups. The amine functional group may offer some potential for salt formation to improve solubility.[4] Understanding and quantifying the solubility of this compound is a critical first step in its journey as a potential therapeutic agent.

Predicted Solubility Profile

Based on the general characteristics of pyrazole derivatives and the structural features of this compound, a qualitative prediction of its solubility in common solvents can be made. The presence of a hydrobromide salt form of this compound suggests that its solubility is pH-dependent and can be enhanced in acidic conditions.[4]

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water (neutral pH)LowThe hydrophobic bromo and dimethyl substitutions likely dominate, leading to poor interaction with polar water molecules.
Acidic Buffer (e.g., pH 2)Moderate to HighThe amine group will be protonated, forming a more soluble salt.
Basic Buffer (e.g., pH 9)LowThe amine group will be in its free base form, which is less polar.
Dimethyl Sulfoxide (DMSO)HighA common aprotic polar solvent capable of dissolving a wide range of organic compounds.
EthanolModerateA polar protic solvent that can engage in hydrogen bonding, but the overall hydrophobicity of the molecule may limit high solubility.
Polyethylene Glycol 400 (PEG400)Moderate to HighA common co-solvent used in formulations to enhance the solubility of poorly soluble compounds.
Tween-80 (0.1% in water)Low (as a single agent)A surfactant that can increase solubility above the critical micelle concentration, but may have limited effect at low concentrations.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized and rigorous experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended for its accuracy and reproducibility.

Materials
  • This compound (solid, high purity)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure: Shake-Flask Method
  • Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For pH-dependent solubility, adjust the pH of aqueous buffers accordingly.

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Sample Dilution: Dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the analytical standard curve.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility of the compound in the original solvent by correcting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvents prep_solvent->add_excess equilibrate Equilibrate (24-48h) with Shaking add_excess->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter dilute Dilute Sample filter->dilute quantify Quantify (HPLC/UV) dilute->quantify calculate Calculate Solubility quantify->calculate

Experimental workflow for solubility determination.

Formulation Strategies for Enhanced Bioavailability

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to improve its dissolution and subsequent bioavailability for in vivo studies.

  • Co-solvents: Utilizing a mixture of solvents, such as DMSO, PEG400, and water, can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: The addition of non-ionic surfactants like Tween-80 or Cremophor EL can aid in the formation of micelles, which can encapsulate the drug and increase its apparent solubility.

  • Salt Formation: As previously mentioned, forming a salt, such as the commercially available hydrobromide, is a common and effective strategy to enhance the aqueous solubility of ionizable compounds.[4]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

  • Particle Size Reduction: Techniques such as micronization or nano-milling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

The logical progression for developing a formulation for preclinical studies is depicted in the following diagram.

Formulation_Strategy cluster_start Initial Assessment cluster_approaches Solubilization Approaches cluster_eval Evaluation cluster_end Outcome start Poorly Soluble Compound cosolvents Co-solvent Systems start->cosolvents surfactants Surfactant-based Formulations start->surfactants salt Salt Formation start->salt solid_disp Solid Dispersions start->solid_disp stability Physical & Chemical Stability cosolvents->stability surfactants->stability salt->stability solid_disp->stability in_vivo In Vivo Pharmacokinetics stability->in_vivo end Optimized Formulation in_vivo->end

Logical workflow for formulation development.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, a thorough understanding of the physicochemical properties of the pyrazole class of molecules allows for informed predictions and the design of a robust experimental plan. The protocols and workflows outlined in this guide provide a clear path for researchers to accurately determine the solubility of this compound and to develop suitable formulations for further preclinical and clinical investigation. The successful characterization and formulation of this and other promising pyrazole derivatives will be crucial in unlocking their full therapeutic potential.

References

The Multifaceted Biological Activities of Substituted Dimethyl-Pyrazol-Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethyl-pyrazol-amine scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is curated from recent scientific literature to support researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of various substituted dimethyl-pyrazol-amine derivatives, providing a comparative analysis of their potency.

Anticancer Activity

Substituted dimethyl-pyrazol-amines have shown significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
4f MCF-74.53 ± 0.30EGFR/PI3K/AKT/mTOR signaling[1]
HCT-1160.50 ± 0.080EGFR/PI3K/AKT/mTOR signaling[1]
HepG23.01 ± 0.49EGFR/PI3K/AKT/mTOR signaling[1]
5c MCF-72.29 ± 0.92EGFR/PI3K/AKT/mTOR signaling[1]
5d HCT-1163.66 ± 0.96EGFR/PI3K/AKT/mTOR signaling[1]
HepG25.42 ± 0.82EGFR/PI3K/AKT/mTOR signaling[1]
7 PC-317.50Topoisomerase II inhibition[2]
NCI-H46015.42Topoisomerase II inhibition[2]
Hela14.62Topoisomerase II inhibition[2]
5 (pyrazole-diamine)HepG213.14CDK2 Inhibition[3]
MCF-78.03CDK2 Inhibition[3]
6 (pyrazole-diamine)-0.46 (CDK2 IC50)CDK2 Inhibition[3]
11 (pyrazole-diamine)-0.45 (CDK2 IC50)CDK2 Inhibition[3]
Antimicrobial Activity

The antimicrobial potential of substituted dimethyl-pyrazol-amines has been demonstrated against a range of bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Dimethyl-Pyrazol-Amine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
7b Gram-positive & Gram-negative bacteria0.22 - 0.25[4]
10 Gram-negative bacteria0.43 - 0.98[4]
Gram-positive bacteria0.95 - 0.98[4]
13 Gram-negative bacteria0.43 - 0.98[4]
Gram-positive bacteria0.95 - 0.98[4]
3 E. coli0.25[5]
4 S. epidermidis0.25[5]
2 A. niger1[5]
Anti-inflammatory Activity

Several dimethyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.

Table 3: Anti-inflammatory Activity of Substituted Dimethyl-Pyrazol-Amine Derivatives

Compound IDAssayActivityReference
3a Carrageenan-induced rat paw edema86.47% inhibition
3b Carrageenan-induced rat paw edema70.73% inhibition
3c Carrageenan-induced rat paw edema>70% inhibition
6b Carrageenan-induced rat paw edema73.26% inhibition
6d Carrageenan-induced rat paw edema76.92% inhibition
6e Carrageenan-induced rat paw edema74.35% inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Substituted Dimethyl-Pyrazol-Amines

A general and efficient one-pot synthesis for 1,3,5-trisubstituted pyrazoles involves the condensation of a β-diketone with a substituted hydrazine.

General Procedure:

  • To a solution of 3,5-dimethyl-1H-pyrazole (1 mmol) in an appropriate solvent (e.g., ethanol, methanol), add the desired substituted hydrazine (1.1 mmol).

  • Add a catalytic amount of a suitable acid or base if required by the specific reaction.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired substitution pattern.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[4][5]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle only.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Substituted dimethyl-pyrazol-amines exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition

Several dimethyl-pyrazol-amine derivatives have been shown to inhibit the EGFR/PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1]

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Substituted Dimethyl-Pyrazol-Amine Inhibitor->PI3K Inhibits

EGFR/PI3K/AKT/mTOR signaling pathway inhibition.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Inhibition of CDK2 by substituted dimethyl-pyrazol-amines can lead to cell cycle arrest and is a promising strategy for cancer therapy.[3]

CDK2_Inhibition_Workflow G1_Phase G1 Phase G1_S_Checkpoint G1/S Checkpoint G1_Phase->G1_S_Checkpoint S_Phase S Phase (DNA Replication) G1_S_Checkpoint->S_Phase Progression CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S_Checkpoint Promotes CellCycleArrest Cell Cycle Arrest Inhibitor Substituted Dimethyl-Pyrazol-Amine Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CellCycleArrest

CDK2 inhibition leading to cell cycle arrest.

Dual DNA Gyrase and DHFR Inhibition in Bacteria

Some dimethyl-pyrazol-amine derivatives exhibit antimicrobial activity by simultaneously inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[4]

Dual_Enzyme_Inhibition cluster_bacterial_processes Bacterial Processes DNA_Replication DNA Replication Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Leads to Folate_Synthesis Folate Synthesis Folate_Synthesis->Bacterial_Death Leads to DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Essential for DHFR DHFR DHFR->Folate_Synthesis Essential for Inhibitor Substituted Dimethyl-Pyrazol-Amine Inhibitor->DNA_Gyrase Inhibits Inhibitor->DHFR Inhibits

Dual inhibition of DNA Gyrase and DHFR.

This guide serves as a foundational resource for understanding the biological activities of substituted dimethyl-pyrazol-amines. The provided data, protocols, and pathway diagrams are intended to aid in the design of new experiments and the development of novel therapeutic agents based on this versatile chemical scaffold.

References

Reactivity of the C4 Position on a Pyrazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a critical endeavor in the discovery of novel therapeutic agents, enabling the fine-tuning of their pharmacological profiles. Among the various positions on the pyrazole ring, the C4 position holds a place of particular interest due to its unique electronic properties. This technical guide provides a comprehensive overview of the reactivity of the C4 position on the pyrazole ring, detailing key synthetic methodologies for its functionalization, complete with experimental protocols and comparative data.

The pyrazole ring is an electron-rich aromatic system. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution across the ring. The C4 position is the most electron-rich, making it the most susceptible to electrophilic attack in neutral or alkaline media. Conversely, the C3 and C5 positions are comparatively electron-poor. This inherent electronic characteristic is the primary driver for the regioselective functionalization of the C4 position.

Strategies for C4 Functionalization

The modification of the C4 position of the pyrazole ring can be broadly categorized into three main strategies:

  • Electrophilic Substitution: This is the most fundamental and widely employed approach, leveraging the high electron density at the C4 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization, particularly with palladium catalysis, allows for the direct introduction of aryl, allyl, and benzyl groups with high regioselectivity.

  • Functionalization of Pre-functionalized Pyrazoles: This strategy involves the initial introduction of a functional group at the C4 position, which then serves as a handle for further transformations, such as cross-coupling reactions.

Below is a diagram illustrating the primary pathways for the functionalization of the C4 position on a pyrazole ring.

G cluster_main Pyrazole C4 Functionalization Strategies cluster_electrophilic Electrophilic Substitution cluster_ch_functionalization C-H Functionalization cluster_prefunctionalized From Pre-functionalized Pyrazoles Pyrazole Pyrazole Ring Halogenation Halogenation Pyrazole->Halogenation X₂ Nitration Nitration Pyrazole->Nitration HNO₃/H₂SO₄ Sulfonation Sulfonation Pyrazole->Sulfonation SO₃/H₂SO₄ Acylation Friedel-Crafts Acylation Pyrazole->Acylation RCOCl/Lewis Acid Formylation Vilsmeier-Haack Formylation Pyrazole->Formylation POCl₃/DMF Arylation Arylation Pyrazole->Arylation [Pd], Ar-X Alkenylation Alkenylation Pyrazole->Alkenylation [Pd], Alkene Halogenated_Pyrazole 4-Halo-pyrazole Suzuki Suzuki Coupling Halogenated_Pyrazole->Suzuki Ar-B(OR)₂ Sonogashira Sonogashira Coupling Halogenated_Pyrazole->Sonogashira Alkyne Buchwald Buchwald-Hartwig Amination Halogenated_Pyrazole->Buchwald Amine

Caption: Overview of major synthetic routes for pyrazole C4 functionalization.

Detailed Methodologies and Data

This section provides detailed experimental protocols for key C4 functionalization reactions, accompanied by tables summarizing reaction conditions and yields for easy comparison.

Electrophilic Substitution

The introduction of a nitro group at the C4 position is a common transformation. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 4-Nitropyrazole [2]

  • Preparation of Nitrosulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid).

  • Reaction: To the cooled nitrosulfuric acid, add pyrazole portion-wise while maintaining the temperature below 10°C. After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Purification: Filter the solid, wash it with ice water, and dry it under vacuum. Recrystallization from a mixture of ethyl ether and hexane affords pure 4-nitropyrazole.

SubstrateNitrating AgentConditionsYield (%)Reference
PyrazoleHNO₃/H₂SO₄90°C, 6 h56[2]
PyrazoleFuming HNO₃/Fuming H₂SO₄50°C, 1.5 h85[2]
1-MethylpyrazoleHNO₃/TFAA0°C to RT, 12 hHigh[3]

Sulfonation of pyrazoles at the C4 position is typically achieved using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [2]

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.

  • Addition of Reagents: Slowly add this solution to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform at 0°C.

  • Reaction: Raise the temperature to 60°C and continue stirring for 10 hours. Then, add thionyl chloride (40.8 g, 343.2 mmol) at 60°C over 20 minutes and stir for an additional 2 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up to isolate the product.

SubstrateSulfonating AgentSolventYield (%)Reference
3,5-Dimethyl-1H-pyrazoleChlorosulfonic acid/SOCl₂Chloroform90[2]
1,3,5-Trimethyl-1H-pyrazoleChlorosulfonic acid/SOCl₂ChloroformNot specified[2]

The Friedel-Crafts acylation of pyrazoles at the C4 position introduces an acyl group, a valuable synthon for further derivatization. The choice of Lewis acid is crucial, with milder catalysts often preferred over aluminum chloride to avoid complexation with the pyrazole nitrogens.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 1-Substituted Pyrazoles [4]

  • Reaction Setup: To a solution of the 1-substituted pyrazole in a suitable solvent (e.g., dichloroethane), add the acylating agent (e.g., an acid anhydride or acyl chloride).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., SnCl₄, TiCl₄, or concentrated H₂SO₄).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with water or a basic solution, and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

Pyrazole SubstrateAcylating AgentCatalystYield (%)Reference
1-MethylpyrazoleAcetic AnhydrideH₂SO₄86[4]
1-PhenylpyrazoleAcetic AnhydrideH₂SO₄82[4]
1-BenzylpyrazoleAcetic AnhydrideH₂SO₄75[4]
1-MethylpyrazolePropionic AnhydrideH₂SO₄81[4]
1-MethylpyrazoleTrifluoroacetic AnhydrideH₂SO₄41[4]

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group at the C4 position of N-substituted pyrazoles using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde [5]

  • Vilsmeier Reagent Preparation: In a flask, prepare the Vilsmeier reagent by adding POCl₃ to an excess of DMF at 0°C.

  • Reaction: Add 5-chloro-1-methyl-3-propyl-1H-pyrazole to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture at 120°C for 2 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., potassium carbonate).

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Pyrazole Substrate (R, R')Time (h)Yield (%)Reference
Pr, Me267[5]
Pr, Et2.565[5]
Pr, 2-hydroxyethyl258[5]
Et, Me1.571[5]
Me, Me175[5]
Ph, Pr452[5]
Ph, Me456[5]
4-Me-C₆H₄, Me548[5]
4-Cl-C₆H₄, Me545[5]
4-Br-C₆H₄, Me541[5]
2,4-di-Cl-C₆H₃, Me638[5]
4-NO₂-C₆H₄, Me120[5]
Signaling Pathways of C4-Substituted Pyrazole Drugs

The C4 position of the pyrazole ring is often a key site for substitution in the development of bioactive molecules. The following diagrams illustrate the signaling pathways modulated by prominent drugs featuring a C4-substituted pyrazole core.

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.

G cluster_sildenafil Sildenafil Mechanism of Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes Inactive 5'-GMP PDE5->Inactive Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are inflammatory mediators.

G cluster_celecoxib Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Synthesizes Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis.

Rimonabant is an inverse agonist for the cannabinoid receptor type 1 (CB1), which was developed as an anorectic anti-obesity drug. It blocks the orexigenic (appetite-stimulating) effects of endocannabinoids.

G cluster_rimonabant Rimonabant Mechanism of Action Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Leads to Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

References

Tautomerism in Substituted Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and factors governing tautomerism in substituted pyrazole derivatives, a critical consideration in drug design and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding its tautomeric behavior is paramount for predicting molecular properties, reactivity, and biological activity.[1][2] This document summarizes quantitative data, details experimental protocols for tautomer analysis, and visualizes the key relationships influencing tautomeric equilibria.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] N-unsubstituted pyrazoles can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, results in an equilibrium between the 1H- and 2H-tautomers, which are often designated as the 3-substituted and 5-substituted forms, respectively, depending on the substituent pattern.[3] The position of this equilibrium is a subtle interplay of electronic and steric effects of the substituents, the nature of the solvent, temperature, and pH.

The tautomeric form of a pyrazole derivative can significantly impact its physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capacity. These properties, in turn, influence the molecule's pharmacokinetic and pharmacodynamic profile. Therefore, a thorough understanding and characterization of the predominant tautomeric form are essential for rational drug design.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium in substituted pyrazoles is governed by a variety of factors that can either stabilize or destabilize one tautomer over the other.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of the tautomeric preference.

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when located at the C3 position, tend to favor the C3-tautomer (1H-tautomer).[4] This is attributed to the ability of these groups to donate electron density to the ring, stabilizing the adjacent pyrrole-like nitrogen.

  • Electron-withdrawing groups (EWGs) , such as -NO2, -CHO, and -COOH, at the C5 position generally stabilize the C5-tautomer (2H-tautomer).[4] These groups withdraw electron density, making the adjacent pyridine-like nitrogen more favorable for protonation.

Substituent_Effects substituent Substituent at C3/C5 edg Electron-Donating Group (-NH2, -OH, -CH3) substituent->edg is an ewg Electron-Withdrawing Group (-NO2, -CHO, -COOH) substituent->ewg is an equilibrium Tautomeric Equilibrium edg->equilibrium Shifts ewg->equilibrium Shifts tautomer1H Favors 1H-Tautomer (C3-substituted) equilibrium->tautomer1H towards tautomer2H Favors 2H-Tautomer (C5-substituted) equilibrium->tautomer2H towards

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a significant role in shifting the tautomeric equilibrium.

  • Polar protic solvents , such as water and alcohols, can stabilize both tautomers through hydrogen bonding. Their effect on the equilibrium is often complex and depends on the specific solute-solvent interactions. Water molecules have been shown to lower the energetic barriers between tautomers by forming hydrogen-bonded bridges.[3]

  • Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium by interacting with the different tautomers through dipole-dipole interactions. In some cases, tautomeric interconversion rates can be decreased in dipolar aprotic solvents.[3]

  • Nonpolar solvents generally have a smaller effect on the tautomeric equilibrium compared to polar solvents. In these environments, intramolecular hydrogen bonding and self-association of pyrazole molecules can become more significant.[5]

Solvent_Effects solvent {Solvent Type | Polarity & H-bonding} protic {Polar Protic | (e.g., Water, Alcohols)} solvent->protic can be aprotic {Polar Aprotic | (e.g., DMSO, DMF)} solvent->aprotic can be nonpolar {Nonpolar | (e.g., Chloroform)} solvent->nonpolar can be equilibrium Tautomeric Equilibrium protic->equilibrium Stabilizes both tautomers via H-bonding aprotic->equilibrium Influences via dipole-dipole interactions nonpolar->equilibrium Minimal influence, promotes self-association

pH Effects

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for pyrazoles with ionizable substituents. Protonation or deprotonation of the pyrazole ring or its substituents can dramatically shift the equilibrium to favor one tautomer. For instance, acidification of the medium with trifluoroacetic acid (TFA) can lead to fast proton exchange, resulting in narrow signals in NMR spectra, although this may not allow for the determination of the tautomeric ratio of the neutral species.[3] The pKa of the pyrazole can also be significantly perturbed upon binding to biological targets, such as enzymes.[6]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers. The following tables summarize representative quantitative data for the tautomerism of various substituted pyrazoles from the literature.

Table 1: Tautomer Ratios of Substituted Pyrazoles Determined by NMR Spectroscopy

CompoundSubstituent(s)SolventTemperature (°C)Tautomer Ratio (1H : 2H)Reference
3(5)-Methylpyrazole3(5)-CH3HMPT-201 : 1[5]
3(5)-Phenylpyrazole3(5)-C6H5THF-d8-803-Phenyl favored[5]
5(3)-Methyl-3(5)-phenylpyrazole3(5)-C6H5, 5(3)-CH3THF-d8-80Mixture of tautomers[5]
3(5)-[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-5(3)-methyl-1H-pyrazole3(5)-Styryl, 5(3)-CH3Solid State-Unique tautomer[7]
3(5)-[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-4,5(3)-dimethyl-1H-pyrazole3(5)-Styryl, 4,5(3)-(CH3)2Solid State-2 : 1 mixture[7]

Table 2: Calculated Energy Differences between Pyrazole Tautomers

CompoundSubstituent(s)MethodΔE (kcal/mol) (1H - 2H)Favored TautomerReference
Pyrazole-MP2/6-311++G 0.0Equal[4]
3(5)-Aminopyrazole3(5)-NH2DFT(B3LYP)/6-311++G(d,p)-2.563-Amino (1H)[8]
3(5)-Nitropyrazole3(5)-NO2MP2/6-311++G-5-Nitro (2H)[4]
3(5)-Fluoropyrazole3(5)-FMP2/6-311++G -3-Fluoro (1H)[8]
3(5)-Formylpyrazole3(5)-CHOMP2/6-311++G-5-Formyl (2H)[4]

Experimental Protocols for Tautomer Analysis

A variety of experimental techniques are employed to study and quantify pyrazole tautomerism. NMR spectroscopy is one of the most powerful tools in this regard.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the tautomeric ratio of a substituted pyrazole in solution.

Principle: In cases of slow proton exchange on the NMR timescale, distinct signals for each tautomer can be observed. The ratio of the integrals of these signals directly corresponds to the tautomeric ratio. For fast exchange, a single, averaged signal is observed. Lowering the temperature can often slow down the exchange rate sufficiently to resolve the individual tautomer signals.[5] 1H, 13C, and 15N NMR are all valuable techniques. 13C and 15N NMR are particularly useful as the chemical shifts of the ring carbons and nitrogens are highly sensitive to the tautomeric form.[9][10]

Methodology:

  • Sample Preparation: Dissolve a known quantity of the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, THF-d8) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Initial Spectrum Acquisition: Acquire a 1H NMR spectrum at room temperature. Observe the line widths of the pyrazole ring proton signals. Broad signals may indicate intermediate exchange.

  • Low-Temperature NMR: If the exchange is fast or intermediate at room temperature, perform a variable temperature (VT) NMR experiment. Gradually lower the temperature of the NMR probe until the signals for the individual tautomers are resolved.

  • 13C and 15N NMR: Acquire 13C and/or 15N NMR spectra at a temperature where the tautomer signals are resolved. The chemical shifts of C3/C5 and N1/N2 are particularly informative.[3][10]

  • Data Analysis: Integrate the signals corresponding to each tautomer in the resolved spectra. The ratio of the integrals provides the tautomeric ratio. For 13C NMR, comparison of the chemical shifts with those of "fixed" N-methylated derivatives can aid in the assignment of the tautomers.[10]

NMR_Workflow start Start: Substituted Pyrazole Sample dissolve Dissolve in Deuterated Solvent start->dissolve rt_nmr Acquire NMR Spectrum (Room Temperature) dissolve->rt_nmr check_exchange Exchange Rate? rt_nmr->check_exchange slow_exchange Slow Exchange: Resolve Tautomers check_exchange->slow_exchange Slow fast_exchange Fast/Intermediate Exchange: Broad/Averaged Signals check_exchange->fast_exchange Fast integrate Integrate Signals of Each Tautomer slow_exchange->integrate vt_nmr Perform Variable Temperature (VT) NMR (Lower Temperature) fast_exchange->vt_nmr vt_nmr->slow_exchange ratio Determine Tautomeric Ratio integrate->ratio

X-ray Crystallography

Objective: To determine the tautomeric form of a substituted pyrazole in the solid state.

Principle: X-ray diffraction analysis of a single crystal provides the precise three-dimensional structure of the molecule, unambiguously identifying the position of the N-H proton and thus the tautomeric form present in the crystal lattice.[5][11]

Methodology:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions, including the hydrogen atoms.

It is important to note that the tautomeric form observed in the solid state may not be the predominant form in solution.[12]

Computational Chemistry

Objective: To predict the relative stabilities of pyrazole tautomers and the energy barrier for their interconversion.

Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to calculate the energies of the different tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.[4][8]

Methodology:

  • Structure Generation: Build the 3D structures of the possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[3][8]

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The difference in energy (ΔE) indicates the relative stability.

  • Solvent Modeling: To better reflect solution-phase behavior, implicit or explicit solvent models can be incorporated into the calculations.

Conclusion

The tautomerism of substituted pyrazoles is a multifaceted phenomenon with significant implications for their application in medicinal chemistry and materials science. A comprehensive understanding of the interplay between substituent effects, solvent, and pH is crucial for predicting and controlling the tautomeric behavior of these important heterocyclic compounds. The combined application of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to characterizing the tautomeric landscape of substituted pyrazoles, thereby enabling the rational design of molecules with desired properties.

References

An In-depth Technical Guide to 4-Bromo-pyrazol-5-amine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents. Specifically, bromo-substituted pyrazole amines are versatile building blocks, enabling a wide array of chemical modifications to develop novel therapeutic candidates. This guide focuses on providing technical information regarding the commercial availability, properties, and applications of key bromo-pyrazol-amine derivatives.

Commercial Supplier and Product Specifications

The following table summarizes the availability and specifications for 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) from various commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Alfa Chemistry 4-Bromo-5-methyl-1H-pyrazol-3-amine1780-72-9C₄H₆BrN₃176.01-Also listed under synonym 5-Amino-4-bromo-3-methyl-1H-pyrazole.[1]
ChemicalBook 4-Bromo-5-methyl-1H-pyrazol-3-amine1780-72-9C₄H₆BrN₃176.01-Lists multiple suppliers such as TCI, Bide Pharmatech, and HBCChem, Inc.[2]
Santa Cruz Biotechnology 4-Bromo-3-methyl-1H-pyrazol-5-amine-C₄H₆BrN₃176.01-For research use only.[3]
ChemScene 5-Bromo-4-methyl-1H-pyrazol-3-amine2514952-93-1C₄H₆BrN₃176.01≥98%An isomer of the primary compound of interest.[4]

Note: Product specifications such as purity may vary by supplier and batch. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Physicochemical Properties and Safety Information

This table outlines the key properties and safety data for 4-Bromo-5-methyl-1H-pyrazol-3-amine (CAS: 1780-72-9) .

PropertyValueSource
IUPAC Name 4-bromo-5-methyl-1H-pyrazol-3-amine[1]
Synonyms 4-Bromo-3-methyl-1H-pyrazol-5-amine, 5-Amino-4-bromo-3-methyl-1H-pyrazole[1]
CAS Number 1780-72-9[1][2]
Molecular Formula C₄H₆BrN₃[1]
Molecular Weight 176.01 g/mol [1]
Melting Point 117 - 122 °C[1]
Physical Form Solid[5]

Safety and handling information for related brominated pyrazoles indicates that these compounds may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

Applications in Research and Drug Development

Bromo-substituted aminopyrazoles are highly valued intermediates in the synthesis of complex organic molecules for pharmaceutical and agricultural applications.[6]

  • Pharmaceutical Development : These compounds are crucial starting materials for synthesizing a variety of bioactive molecules, including potential anti-inflammatory and analgesic medications. The pyrazole nucleus is a well-established pharmacophore found in many approved drugs.[6]

  • Agrochemical Chemistry : They are utilized in the formulation of next-generation pesticides and herbicides. The versatility of the pyrazole ring allows for the creation of active ingredients that can selectively target enzymes in pests or pathogens.[6]

  • Organic Synthesis : The bromine atom on the pyrazole ring is particularly useful for undergoing metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups, enabling the construction of diverse molecular libraries for high-throughput screening.[7]

  • Antibacterial Agents : Research has demonstrated that pyrazole-amide derivatives synthesized from bromo-pyrazole precursors exhibit potential activity against clinically relevant bacteria, including strains resistant to conventional antibiotics.[8]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for bromo-pyrazole intermediates in drug discovery. This protocol is adapted from methodologies used for structurally similar compounds.[8]

Objective: To synthesize an aryl-substituted pyrazole amine from a bromo-pyrazole precursor.

Materials:

  • 4-Bromo-5-methyl-1H-pyrazol-3-amine (1.0 equivalent)

  • Aryl boronic acid (1.1 equivalents)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[8]

  • Solvent system, e.g., 1,4-Dioxane and Water (4:1 ratio)[8]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-methyl-1H-pyrazol-3-amine (1.0 equiv.), the aryl boronic acid (1.1 equiv.), and the base (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Attach a condenser and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired aryl-substituted pyrazole amine.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow Reactants Reactants (Bromo-pyrazole, Boronic Acid) Setup Reaction Setup (Flask, Inert Gas) Reactants->Setup Addition Reagent Addition (Catalyst, Base, Solvent) Setup->Addition Reaction Heating & Stirring (Reflux) Addition->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Aryl-pyrazole) Purification->Product Drug_Discovery_Pathway Start Sourcing Building Block (e.g., Bromo-pyrazole-amine) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

Navigating the Synthesis and Handling of Brominated Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological significance of brominated pyrazole compounds. These heterocyclic scaffolds are pivotal in medicinal chemistry and drug discovery, acting as key intermediates in the synthesis of a wide range of biologically active molecules. Their utility, however, is matched by the need for stringent safety protocols due to their potential toxicity and reactivity. This document outlines the known hazards, recommended handling procedures, disposal methods, and relevant biological pathways associated with this class of compounds.

Safety and Hazard Profile

Brominated pyrazole compounds, like many halogenated organic molecules, require careful handling to minimize exposure and mitigate risks. The nature and position of the bromine atom(s) on the pyrazole ring, along with other substituents, influence the toxicological and physicochemical properties of the specific compound.

General Hazards

Halogenated aromatic compounds are often associated with skin and eye irritation, respiratory tract irritation if inhaled, and potential long-term health effects.[1] Specific brominated pyrazoles are classified under the Globally Harmonized System (GHS) with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[2][3][4][5]

Quantitative Toxicological Data

Obtaining comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, for a wide range of specific brominated pyrazole research compounds is challenging due to the novelty of many of these molecules. However, data from structurally related compounds, particularly pyrazole-based pesticides, provide valuable insights into their potential toxicity.

It is crucial to consult the Safety Data Sheet (SDS) for each specific brominated pyrazole compound before use to obtain the most accurate and up-to-date hazard information.

Table 1: GHS Hazard Classifications for Select Brominated Pyrazoles

Compound NameCAS NumberGHS Hazard StatementsSignal WordPictograms
4-Bromopyrazole2075-45-8H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarningGHS07
3,5-Dibromo-1H-pyrazole67460-86-0H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationWarningGHS07

Table 2: Acute Toxicity Data for Phenylpyrazole Insecticides

Compound NameCAS NumberTest AnimalRoute of ExposureLD50 Value
Fipronil120068-37-3RatOral97 mg/kg
Fipronil120068-37-3MouseOral95 mg/kg
Fipronil120068-37-3RatDermal>2000 mg/kg
Fipronil120068-37-3RabbitDermal354 mg/kg
Flupyrazofos120277-57-2Rat (maternal)Oral (gavage)NOAEL: 5 mg/kg/day
Fenpyroximate134098-61-6Rat, MouseOral245-520 mg/kg

Data for Fipronil and other pyrazole insecticides are provided as a reference for the potential toxicity of the pyrazole scaffold.[6][7][8]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with brominated pyrazole compounds.

Engineering Controls
  • Fume Hood: All manipulations of brominated pyrazole compounds, including weighing, dissolving, and reacting, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable.[1] The following should be worn at all times when handling these compounds:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[1]

    • Lab Coat: A chemically resistant lab coat or apron must be worn to protect skin and clothing.[1]

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[1]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of brominated pyrazole compounds.

Synthesis of 4-Bromopyrazole

This protocol describes a common method for the bromination of pyrazole using N-bromosuccinimide (NBS).

Materials:

  • Pyrazole

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a fume cupboard, set up a dry round-bottom flask equipped with a magnetic stirrer.

  • Dissolve the starting pyrazole (1 equivalent) in dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) in small portions over a period of 20 minutes while stirring.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Allow the reaction to warm to room temperature and monitor its completion by thin-layer chromatography (TLC).

  • Once the reaction is complete, partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromopyrazole.

Purification by Column Chromatography

Crude brominated pyrazole products can be purified using silica gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude brominated pyrazole in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified brominated pyrazole.[9]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the structure of synthesized brominated pyrazoles.

Instrumentation:

  • 300 or 500 MHz NMR spectrometer

Sample Preparation:

  • Weigh 5-10 mg of the purified brominated pyrazole compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.[10]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

Data Interpretation:

  • Analyze the chemical shifts (δ), integration, and coupling patterns in the ¹H NMR spectrum to determine the proton environment and connectivity.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon framework.

  • The presence and position of the bromine atom will influence the chemical shifts of adjacent protons and carbons.

Biological Activity and Signaling Pathways

Brominated pyrazole derivatives have garnered significant attention in drug development due to their ability to modulate key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Toll-Like Receptor (TLR) Signaling

Certain triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling.[11] TLRs are crucial components of the innate immune system, and their dysregulation can lead to chronic inflammation. These pyrazole inhibitors can interfere with the protein-protein interactions essential for the TLR signaling cascade, specifically by disrupting the dimerization of Toll/interleukin-1 receptor (TIR) domains.[5][11]

TLR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAMPs PAMPs / DAMPs TLR TLR Dimerization PAMPs->TLR TIR_Dimerization TIR Domain Dimerization TLR->TIR_Dimerization MyD88 MyD88 TIR_Dimerization->MyD88 Brominated_Pyrazole Brominated Pyrazole Inhibitor Brominated_Pyrazole->TIR_Dimerization Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 Downstream_Signaling Downstream Signaling (NF-κB, MAPKs) TRAF6->Downstream_Signaling Inflammation Inflammatory Response Downstream_Signaling->Inflammation

Inhibition of TLR Signaling by Brominated Pyrazoles.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazole derivatives have been developed as inhibitors of this pathway, often targeting the ATP-binding site of kinases like Akt.[2][12][13] By blocking the activity of these kinases, brominated pyrazoles can halt the downstream signaling that promotes cancer cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Brominated_Pyrazole Brominated Pyrazole Inhibitor Brominated_Pyrazole->Akt Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Inhibition of the PI3K/Akt/mTOR Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Pyrazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAPK.[1][14] These inhibitors often bind to the kinase, stabilizing an inactive conformation and preventing the binding of ATP, thereby blocking downstream signaling.

MAPK_Pathway cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm Signal Growth Factors, Stress Ras Ras Signal->Ras p38_MAPK p38 MAPK Signal->p38_MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38_MAPK->Transcription_Factors Brominated_Pyrazole Brominated Pyrazole Inhibitor Brominated_Pyrazole->p38_MAPK Inhibits Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Inhibition of the MAPK Signaling Pathway.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store brominated pyrazole compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][15]

  • Keep containers tightly sealed to prevent the release of vapors.[15]

  • Store in a locked cabinet if the compound is highly toxic.

Disposal
  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][16]

  • Waste Containers: Use designated, properly labeled hazardous waste containers for all brominated pyrazole waste, including contaminated consumables (e.g., gloves, filter paper).[1][15]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Spills
  • Minor Spills: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.[15]

  • Major Spills: Evacuate the area immediately and prevent entry. Contact your institution's emergency response team.[15]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for the specific compound available for emergency responders.

This guide is intended to provide a foundation for the safe handling and informed use of brominated pyrazole compounds. Researchers must always consult the specific SDS for each compound and adhere to their institution's safety policies and procedures. A thorough understanding of the potential hazards and biological activities of these compounds is essential for advancing research while ensuring the safety of all laboratory personnel.

References

structural characterization of pyrazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of Pyrazole Isomers

Audience: Researchers, scientists, and drug development professionals

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their versatile biological activities have made them a cornerstone in medicinal chemistry and drug development.[1] The substitution pattern on the pyrazole ring can lead to various isomers, including constitutional isomers and tautomers, which can exhibit significantly different physicochemical properties, biological activities, and toxicological profiles. Consequently, the unambiguous is a critical step in chemical synthesis and drug discovery.

This technical guide provides a comprehensive overview of the modern analytical techniques employed for the structural elucidation of pyrazole isomers. It details the experimental protocols for key methodologies, presents quantitative data in a comparative format, and illustrates the overall characterization workflow.

Types of Pyrazole Isomerism

The primary challenge in characterizing pyrazoles stems from two main types of isomerism:

  • Constitutional Isomerism: This arises from different connectivity of substituents on the pyrazole ring. For example, 1,3-disubstituted, 1,4-disubstituted, and 1,5-disubstituted pyrazoles are constitutional isomers.

  • Tautomerism: For N-unsubstituted pyrazoles, prototropic tautomerism results in a rapid equilibrium between two forms, such as 3-substituted and 5-substituted pyrazoles.[2][3] For instance, 3-methylpyrazole and 5-methylpyrazole exist in a tautomeric equilibrium, often denoted as 3(5)-methylpyrazole.[4][5] Distinguishing these forms is crucial as their reactivity and biological interactions can differ.

Workflow for Structural Characterization

A systematic approach is essential for the definitive characterization of pyrazole isomers. The following workflow outlines the logical progression from initial analysis to unambiguous structural confirmation.

G cluster_0 cluster_1 Initial Analysis & Separation cluster_2 Spectroscopic Characterization cluster_3 Definitive Structure & Validation cluster_4 start Sample with Potential Pyrazole Isomers MS Mass Spectrometry (Confirm MW) start->MS NMR NMR Spectroscopy (1H, 13C, 15N, 2D) - Key for isomer differentiation in solution start->NMR Chrom Chromatography (GC/LC Separation) MS->Chrom If mixture Chrom->NMR IR IR Spectroscopy - Functional groups & H-bonding NMR->IR Xray Single Crystal X-ray Crystallography - Unambiguous solid-state structure NMR->Xray If single crystal available Comp Computational Modeling (DFT) - Corroborate experimental data NMR->Comp Validate Xray->Comp Validate end Structurally Confirmed Isomers Xray->end Comp->end

Caption: General workflow for pyrazole isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing pyrazole isomers in solution.[3] ¹H, ¹³C, and advanced 2D NMR experiments (like HMBC and NOESY) provide detailed information about the connectivity and spatial relationships of atoms.

Distinguishing Tautomers and Isomers
  • ¹H NMR: The chemical shifts of ring protons are highly sensitive to the substituent positions. In N-unsubstituted pyrazoles, fast proton exchange between the two nitrogen atoms often results in averaged signals for the 3- and 5-positions at room temperature.[6]

  • ¹³C NMR: The chemical shifts of C3 and C5 are particularly informative. For asymmetric 3(5)-substituted pyrazoles, distinct signals for C3 and C5 may be observed at low temperatures where tautomeric exchange is slow.[5] In N-substituted pyrazoles, the fixed position of the substituent leads to unambiguous signals for all ring carbons.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms, providing clear evidence of the substitution pattern and tautomeric equilibrium.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique is invaluable for unambiguously assigning structures by observing correlations between protons and carbons over two or three bonds. For example, a ³J correlation between an N-alkyl group's protons and a specific ring carbon (C3 or C5) can definitively identify the isomer.[7]

Quantitative Data

The following table summarizes typical NMR data for distinguishing between 3-methylpyrazole and its N-methylated constitutional isomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methylated Pyrazoles

Compound Solvent Proton (¹H) Chemical Shifts Carbon (¹³C) Chemical Shifts Reference(s)
3(5)-Methylpyrazole CDCl₃ -CH₃: 2.34C4-H: 6.06C5(3)-H: 7.48N-H: 10.88 -CH₃: ~11-13C4: ~105C5: ~135C3: ~145 [1]
1,3-Dimethylpyrazole - 1-CH₃: 3.753-CH₃: 2.22C4-H: 6.00C5-H: 7.27 - [2]

| 1,5-Dimethylpyrazole | - | 1-CH₃: 3.655-CH₃: 2.22C4-H: 5.97C3-H: 7.28 | - |[2] |

Note: Data for 1,3- and 1,5-dimethylpyrazole are from a study assigning structures and may not specify the solvent.[2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm for both ¹H and ¹³C).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-15 ppm, a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[1][8]

  • 2D NMR (if needed): If the structure is ambiguous, perform 2D experiments like COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for definitive assignment.[7]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for pyrazole isomers in the solid state. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence crystal packing.[9][10]

Applications in Isomer Characterization
  • Unambiguous Isomer/Tautomer Identification: This technique can differentiate between constitutional isomers and can "freeze" a single tautomer in the solid state, allowing for its direct observation.[11]

  • Supramolecular Analysis: It reveals how isomers pack in a crystal lattice and identifies different hydrogen-bonding motifs (e.g., dimers, trimers, catemers), which can be unique to a specific isomer.[11]

Quantitative Data

The following table presents crystallographic data for two different halogenated pyrazole isomers, highlighting how they adopt different crystal structures.

Table 2: Comparative Crystallographic Data for 4-Halogenated Pyrazole Isomers

Parameter 4-Bromo-1H-pyrazole 4-Iodo-1H-pyrazole Reference(s)
Crystal System Monoclinic Monoclinic [11]
Space Group P2₁/c P2₁/c [11]
H-Bonding Motif Trimer Catemer [11]

| Unit Cell Volume (ų) | 545.9 | 605.1 |[11] |

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the pyrazole compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.[10][11] The instrument uses monochromatic X-rays (e.g., Mo-Kα, λ = 0.71073 Å) to irradiate the crystal, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[11] Software such as SHELXT and OLEX2 are commonly used for this process.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can help distinguish isomers through their unique fragmentation patterns upon ionization.

Isomer Differentiation by Fragmentation

While isomers have the same molecular weight, the stability of the molecular ion and the fragmentation pathways can be influenced by the substituent's position. Electron ionization (EI) is a common technique where the resulting fragmentation patterns can serve as a "fingerprint" for a specific isomer.[12] For example, the loss of specific neutral fragments (like HCN or N₂) from the pyrazole ring can vary in intensity depending on the substitution pattern.[12][13] More advanced MS/MS techniques can further probe the structure of fragment ions to provide additional evidence for isomer identification.[7]

Quantitative Data

Table 3: Key Mass Spectral Fragments (m/z) for Pyrazole and a Substituted Derivative

Compound Molecular Ion (M⁺•) [m/z] Key Fragment Ions [m/z] Fragmentation Notes Reference(s)
Pyrazole 68 67, 41, 40, 39 Loss of H• followed by loss of HCN [13]

| 4-Acetylpyrazole | 110 | 95, 67 | Initial loss of a methyl radical (-CH₃) is the base peak |[12] |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole sample in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate isomers if they have different boiling points or interactions with the column.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is standard for generating fragment patterns.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the characteristic fragment ions. This pattern is compared against libraries or known standards to identify the isomer.

Computational Methods

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool for structural characterization.[14][15]

Applications in Isomer Characterization
  • Stability Prediction: DFT can be used to calculate the relative energies of different isomers and tautomers, predicting the most stable form in the gas phase or in solution.[14]

  • Spectra Simulation: Computational methods can predict NMR chemical shifts (¹H, ¹³C), vibrational frequencies (IR), and other spectroscopic properties.[15][16] Comparing these predicted spectra with experimental data provides strong support for a structural assignment.

  • Structural Rationale: Calculations can provide a rationale for observed experimental properties, such as the different chromatographic behavior of isomers.[7]

Methodology: DFT Calculations
  • Structure Building: Build the 3D structures of the potential pyrazole isomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of each structure using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) is common).[8][14][15] This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). This also provides a predicted IR spectrum.

  • NMR Calculation: Calculate NMR shielding tensors using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach to predict chemical shifts.[16]

  • Analysis: Compare the calculated relative energies and predicted spectroscopic data with the experimental results to confirm the identity of the synthesized isomer.

Conclusion

The requires a multi-technique approach. While NMR spectroscopy is the primary tool for distinguishing isomers in solution, its findings should be corroborated by other methods. Mass spectrometry confirms the molecular weight and provides fragmentation clues, while X-ray crystallography offers definitive proof of structure in the solid state. Finally, computational modeling serves as a powerful validation tool, bridging theoretical predictions with experimental observations. The integrated application of these techniques, as outlined in this guide, ensures the accurate and unambiguous structural elucidation of pyrazole isomers, a critical requirement for advancing research and development in chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine with various aryl and heteroaryl boronic acids. The resulting 4-aryl-1,3-dimethyl-1H-pyrazol-5-amine scaffold is of significant interest in medicinal chemistry. Aminopyrazole derivatives are recognized as privileged structures in drug discovery, frequently investigated as inhibitors of various protein kinases. In particular, substituted 5-aminopyrazoles have shown potential as inhibitors of p38 MAP kinase, a key enzyme implicated in inflammatory diseases and cancer.[1] This document offers a generalized experimental procedure, a summary of reaction conditions for analogous systems, and a workflow for the synthesis and potential biological application of these compounds.

Data Presentation: Optimized Reaction Conditions for Analogous Suzuki Couplings

While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of structurally related brominated pyrazole and other nitrogen-containing heterocyclic compounds. These conditions can serve as a starting point for the optimization of the target reaction.

SubstrateCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (2.5) / XPhos (5)K₂CO₃Ethanol/Water135 (Microwave)0.6767-89[2]
4-BromopyrazoleXPhos Pd G2 (6-7)K₃PO₄Dioxane/WaterNot SpecifiedNot Specified61-75[3]
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (not specified)K₂CO₃Dimethoxyethane802High[4]
4-Bromopyrazolo[1,5-a]pyrazinesPd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃Acetonitrile/WaterNot SpecifiedNot SpecifiedGood
ortho-BromoanilinesCataXCium A Pd G3Not SpecifiedDioxane/Water90Not SpecifiedGood to Excellent[5]

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized method based on established procedures for the Suzuki coupling of related brominated heterocyclic compounds. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), dimethoxyethane (DME))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 135°C. The reaction can be performed using conventional heating or microwave irradiation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the organic layer. If a single solvent is used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-dimethyl-1H-pyrazol-5-amine.

Mandatory Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base Catalyst Add Palladium Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 4-Aryl-1,3-dimethyl- 1H-pyrazol-5-amine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

p38 MAPK Signaling Pathway

Given that 5-aminopyrazole derivatives have been identified as potential inhibitors of p38 MAP kinase, understanding this signaling pathway is crucial for drug development professionals.[1] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in diseases such as cancer and inflammatory disorders.[6][7]

p38_MAPK_Pathway Stimuli Stress Stimuli / Inflammatory Cytokines (e.g., UV, TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1, MEKKs) Stimuli->MAP3K activates MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, MSK1/2, Transcription Factors) p38->Downstream phosphorylates Inhibitor 4-Aryl-1,3-dimethyl- 1H-pyrazol-5-amine (Potential Inhibitor) Inhibitor->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response leads to

Caption: The p38 MAPK signaling cascade and the potential point of inhibition.

References

Application Notes and Protocols for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a versatile synthetic intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. Its strategic placement of a bromine atom and an amino group on the pyrazole core allows for selective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this intermediate in Suzuki-Miyaura and Buchwald-Hartwig couplings, as well as its subsequent conversion into pyrazolo[3,4-d]pyrimidines, a class of compounds known for their kinase inhibitory activity.

Chemical Properties

PropertyValue
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Appearance Off-white to light yellow solid
CAS Number 15124-03-5

Application 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

The bromine atom at the C-4 position of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl- and heteroarylboronic acids. This reaction facilitates the synthesis of 4-aryl-1,3-dimethyl-1H-pyrazol-5-amine derivatives, which are key precursors for biologically active molecules, including kinase inhibitors.[1] For optimal reactivity and to prevent potential side reactions, the amino group is often protected as an acetamide during the coupling reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of N-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Materials:

  • N-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add N-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetamide, the corresponding arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-aryl-1,3-dimethyl-1H-pyrazol-5-yl)acetamide.

Representative Yields for Suzuki-Miyaura Coupling[1]
Arylboronic AcidProductYield (%)
Phenylboronic acidN-(1,3-Dimethyl-4-phenyl-1H-pyrazol-5-yl)acetamide92
4-Methoxyphenylboronic acidN-[4-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide85
3-Thienylboronic acidN-[1,3-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-5-yl]acetamide78
4-Acetylphenylboronic acidN-[4-(4-Acetylphenyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide88

Following the coupling, the acetamide protecting group can be readily removed by hydrolysis (e.g., using HCl in ethanol) to afford the free amine.[1]

Suzuki_Miyaura_Workflow start Start: Reagents reagents This compound (protected) Arylboronic acid Pd(dppf)Cl₂ Na₂CO₃ start->reagents Combine setup Reaction Setup (Inert atmosphere) reagents->setup Add solvent heating Heating (80-100 °C, 4-12h) setup->heating Heat workup Aqueous Workup & Extraction heating->workup Cool & Dilute purification Column Chromatography workup->purification Isolate crude product Product: 4-Aryl-1,3-dimethyl-1H-pyrazol-5-amine (protected) purification->product Isolate pure

Figure 1. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Buchwald-Hartwig Amination for C-4 N-Arylation

The Buchwald-Hartwig amination enables the formation of a C-N bond at the C-4 position, coupling this compound with a wide range of primary and secondary amines. This reaction is a powerful tool for synthesizing complex amine derivatives for drug discovery. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the nature of the amine coupling partner.

General Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Outcomes

While specific yield data for this compound is not extensively published, results from analogous 4-bromopyrazoles suggest that a range of anilines, and aliphatic amines can be coupled with good to excellent yields. Sterically hindered amines may require more bulky ligands (e.g., BrettPhos) and stronger bases.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Deprot Amido Complex AmineCoord->Deprot Deprotonation label_base Base AmineCoord->label_base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Reductive Elimination label_product Ar-NR₂ RedElim->label_product label_oa Ar-Br label_oa->OxAdd label_amine R₂NH label_amine->AmineCoord

Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.

Application 3: Synthesis of Pyrazolo[3,4-d]pyrimidines

The 5-amino group of the functionalized pyrazole intermediates serves as a nucleophile for the construction of a fused pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidines. This scaffold is a common feature in many kinase inhibitors. The cyclization is typically achieved by reacting the aminopyrazole with a suitable one-carbon or three-carbon synthon.

General Protocol: Cyclization to Pyrazolo[3,4-d]pyrimidines

Method A: From an Amide (e.g., using Formamide)

  • The 4-substituted-1,3-dimethyl-1H-pyrazol-5-amine is heated in an excess of formamide at reflux (around 180-200 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Method B: From a Carboxylic Acid Derivative

  • The 4-substituted-1,3-dimethyl-1H-pyrazol-5-amine is reacted with a β-ketoester or a similar 1,3-dielectrophile in a high-boiling solvent like acetic acid or ethanol.

  • The mixture is heated to reflux for several hours.

  • After cooling, the product is isolated by filtration or extraction and purified by chromatography or recrystallization.

Pyrazolo_Pyrimidine_Synthesis start 4-Substituted-1,3-dimethyl- 1H-pyrazol-5-amine methodA Method A: + Formamide start->methodA methodB Method B: + β-Ketoester start->methodB heatingA Heating (Reflux) methodA->heatingA heatingB Heating (Reflux) methodB->heatingB product 4-Substituted-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine heatingA->product heatingB->product

Figure 3. General synthetic routes to pyrazolo[3,4-d]pyrimidines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized pyrazole derivatives and fused heterocyclic systems. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The ability to perform selective C-C and C-N bond formations at the C-4 position, followed by cyclization at the C-5 amino group, opens up a wide array of possibilities for creating novel molecular architectures with potential biological activity.

References

Application Notes and Protocols for N-arylation of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine, a critical transformation for synthesizing a diverse range of substituted pyrazole derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for this specific substrate.

Introduction

The N-arylation of aminopyrazoles is a fundamental reaction in the development of novel compounds for drug discovery. The resulting N-aryl pyrazole scaffolds are present in numerous biologically active molecules. This application note details two robust and widely applicable methods for the N-arylation of this compound with various aryl and heteroaryl partners.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] This protocol has been optimized for the N-arylation of this compound using a palladium catalyst and a specialized phosphine ligand.

Reaction Scheme:
Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos or tBuDavePhos, 4-10 mol%).

    • Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M) via syringe.

  • Reaction:

    • Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[2]

  • Monitoring:

    • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Data Presentation: Buchwald-Hartwig Amination
EntryAryl AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101285
24-MethoxyanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101292
34-ChloroanilinePd(OAc)₂ (3)tBuDavePhos (6)K₃PO₄ (2)Dioxane1001878
42-AminopyridinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2)Dioxane1202465

Note: The data presented are representative yields based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[3] This method can be advantageous for certain substrates and is often performed at higher temperatures.[3]

Reaction Scheme:
Experimental Protocol
  • Reagent Preparation:

    • To a sealable reaction tube, add this compound (1.0 equiv.), the aryl boronic acid (1.5 equiv.), the copper catalyst (e.g., CuI, 10-20 mol%), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 20-40 mol%).

    • Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition:

    • Add a polar aprotic solvent (e.g., DMF or DMSO, 0.2-0.5 M).

  • Reaction:

    • Seal the tube and place the mixture in a preheated oil bath at a high temperature (typically 100-150 °C).

  • Monitoring:

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with aqueous ammonia solution to remove the copper catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Ullmann Condensation
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCuI (10)L-proline (20)K₂CO₃ (2)DMSO1302475
24-Methylphenylboronic acidCuI (10)L-proline (20)K₂CO₃ (2)DMSO1302481
33,5-Dimethylphenylboronic acidCuI (15)DMEDA (30)K₃PO₄ (2)DMF1403670
4Naphthalene-2-boronic acidCuI (10)L-proline (20)K₂CO₃ (2)DMSO1302472

Note: The data presented are representative yields based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions. DMEDA = N,N'-dimethylethylenediamine.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Pyrazolamine, Aryl Partner, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Argon/Nitrogen Purge) reagents->inert solvent 3. Solvent Addition (Anhydrous, Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quenching, Extraction) monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product Pure N-arylated Product purification->product

Caption: General experimental workflow for N-arylation cross-coupling reactions.

Catalytic Cycles

catalytic_cycles cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex Ar-Pd(II)-X(L) amine_assoc Amine Association pd2_complex->amine_assoc R'-NH2 pd2_amine [Ar-Pd(II)-NHR'(L)]+X- deprotonation Deprotonation (Base) pd2_amine->deprotonation Base pd2_amido Ar-Pd(II)-NR'(L) re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product_b Ar-NHR' re->product_b cu1 Cu(I)X amine_coord Amine Coordination cu1->amine_coord R'-NH2, Base cu1_amine Cu(I)-NHR' oa_u Oxidative Addition (Ar-X) cu1_amine->oa_u Ar-X cu3_complex Ar-Cu(III)-NHR'(X) re_u Reductive Elimination cu3_complex->re_u re_u->cu1 Catalyst Regeneration product_u Ar-NHR' re_u->product_u

Caption: Proposed catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrazole Amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has rendered them prime targets for therapeutic intervention. The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to form key interactions within the ATP-binding site of various kinases.[1] A multitude of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole core, underscoring its significance in modern drug discovery.[1][3] These application notes provide detailed protocols for the synthesis of kinase inhibitors derived from pyrazole amines, along with methodologies for their biological characterization.

Introduction to Pyrazole-Based Kinase Inhibition

The versatility of the pyrazole scaffold lies in its capacity to serve as a bioisosteric replacement for other heterocyclic systems and to engage in critical hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.[1] The nitrogen atoms of the pyrazole ring can function as both hydrogen bond donors and acceptors, while the carbon atoms offer multiple points for substitution to fine-tune potency and selectivity.[1] The 3-aminopyrazole moiety, in particular, is a recurring motif in a wide array of potent kinase inhibitors.[4] By strategically modifying the substituents on the pyrazole ring and appended moieties, medicinal chemists can develop highly selective and potent inhibitors for a specific kinase target.

General Synthesis Strategies

The synthesis of pyrazole amine-based kinase inhibitors typically involves a multi-step approach, starting from commercially available or readily accessible starting materials. A common strategy involves the initial construction of a substituted pyrazole amine core, followed by the coupling of various side chains or heterocyclic systems.

A prevalent synthetic route involves the nucleophilic substitution reaction between a pyrazole amine and a suitable heterocyclic electrophile, often a pyrimidine or quinazoline derivative.[5] This reaction is typically carried out under basic conditions and can be facilitated by microwave irradiation to improve reaction times and yields.[5] Further modifications can be introduced through subsequent reactions to explore the structure-activity relationship (SAR).

Logical Workflow for Synthesis

G cluster_0 Core Synthesis cluster_1 Inhibitor Assembly cluster_2 Evaluation Start Pyrazole Amine Precursor Core Substituted Pyrazole Amine Start->Core Cyclization/ Functionalization Coupling Nucleophilic Substitution Core->Coupling Heterocycle Heterocyclic Electrophile (e.g., Pyrimidine) Heterocycle->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Assay Kinase Inhibition Assay Inhibitor->Assay Data IC50/EC50 Determination Assay->Data

Caption: General workflow for the synthesis and evaluation of pyrazole amine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Core

This protocol describes a general two-step synthesis for a common pyrazole-based kinase inhibitor scaffold.

Step 1: Synthesis of the 3-Aminopyrazole Intermediate

A variety of substituted 3-aminopyrazoles can be synthesized. For instance, 5-cyclopropyl-1H-pyrazole-3-amine can be prepared via the condensation of a β-ketonitrile with hydrazine.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a microwave-safe vial, combine the substituted 3-aminopyrazole (1.0 eq.), the desired pyrimidine derivative (e.g., a chloropyrimidine, 1.1 eq.), and a suitable base (e.g., DIEA or K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as DMF or NMP.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 120 to 180 °C for 30 to 120 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using an ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the kinase reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected pyrazole amine-based kinase inhibitors.

CompoundTarget KinaseIC50 (nM)EC50 (nM)KD (nM)Reference(s)
SR-3576 JNK37[7]
SR-3737 JNK312[7]
p383[7]
Compound 43d CDK1633[5]
Tozasertib CDK16160[8]
Compound 8a BMPR2506[2]
Compound 3f JAK13.4[9]
JAK22.2[9]
JAK33.5[9]
Compound D40 PLK1359[10]
Compound 43 PI3 Kinase250[11]
Compound 50 EGFR90[11]
VEGFR-2230[11]

Signaling Pathways

Kinase inhibitors derived from pyrazole amines can modulate a variety of signaling pathways implicated in cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of the MAPK/ERK and PI3K/AKT signaling pathways, which are common targets for pyrazole-based inhibitors.[11]

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways targeted by pyrazole-based inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship. For pyrazole-based inhibitors, key insights include:

  • Pyrazole Core: The N-H of the pyrazole often forms a crucial hydrogen bond with the hinge region of the kinase.[1]

  • Substituents at C3: The 3-amino group is a common feature, acting as a key anchoring point.

  • Substituents at C5: Modifications at this position can significantly impact selectivity. For example, introducing a cyclopropyl group on the pyrazole has been shown to be beneficial for activity against certain kinases.[5]

  • N1-Substitution: Substitution on the pyrazole nitrogen can influence the planarity of the molecule and its interaction with the active site.

  • Appended Heterocycles: The nature of the heterocyclic system attached to the pyrazole amine (e.g., pyrimidine, quinazoline) and its substituents are critical for modulating potency and the overall selectivity profile.[8]

Conclusion

The pyrazole amine scaffold represents a highly validated and versatile starting point for the design and synthesis of novel kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to develop potent and selective inhibitors for a wide range of kinase targets. A thorough understanding of the SAR and the targeted signaling pathways is crucial for the successful development of next-generation therapeutics.

References

Application of Brominated Pyrazoles in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated pyrazoles are pivotal building blocks in the synthesis of a wide range of modern agrochemicals, particularly insecticides. The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile platform for structural modification. The introduction of a bromine atom onto the pyrazole ring is a key step in creating potent and selective active ingredients that target specific biological pathways in pests. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from brominated pyrazoles, with a focus on the widely used insecticide, chlorantraniliprole.

Key Applications of Brominated Pyrazoles in Agrochemicals

Brominated pyrazole derivatives are integral to the synthesis of several commercially successful insecticides, primarily belonging to the diamide class. These compounds act as ryanodine receptor modulators in insects, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death.[1]

Prominent Agrochemicals Synthesized from Brominated Pyrazoles:

  • Chlorantraniliprole: A broad-spectrum insecticide used to control a variety of lepidopteran pests in crops such as cotton, soybeans, and vegetables.[2][3][4][5]

  • Cyantraniliprole: Another anthranilic diamide insecticide with a broader spectrum of activity than chlorantraniliprole, controlling a range of chewing and sucking insects.[6][7]

  • Cyclaniliprole: A newer diamide insecticide effective against a variety of insect pests.[8][9]

The common structural feature in these molecules is the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid intermediate, often referred to as "K-Acid".[10][11]

Data Presentation: Synthesis Yields and Efficacy

The following tables summarize quantitative data related to the synthesis and efficacy of agrochemicals derived from brominated pyrazoles.

Table 1: Synthesis Yields for Chlorantraniliprole and Intermediates

Reaction StepProductReported YieldReference
Amidation of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazole carboxylic acidChlorantraniliprole91.5%[5]
Overall Synthesis (calculated from 2,3-dichloropyridine)Chlorantraniliprole36.3%[4]
Oxidation of Pyrazoline IntermediateEthyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylateUp to 90%[1]

Table 2: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget PestLC50 Value (µg/mL)Reference CompoundReference LC50 (µg/mL)Reference
Pyrazole Schiff base 3fTermites0.001Fipronil0.038[12][13]
Pyrazole Schiff base 3dTermites0.006Fipronil0.038[12][13]
Amino acid-pyrazole conjugate 6hLocusts47.68Fipronil63.09[12][13]
ChlorantraniliproleLaphygma exigua (Beet armyworm)0.2 mg/L (100% control)--[14]

Experimental Protocols

The following are detailed protocols for the synthesis of key brominated pyrazole intermediates and the final agrochemical, chlorantraniliprole.

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (K-Acid)

This multi-step synthesis starts from 2,3-dichloropyridine.[1][2]

Step 1: Hydrazino-substitution

  • React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent like ethanol.

  • Reflux the reaction mixture to yield (3-chloropyridin-2-yl)-hydrazine.[2]

Step 2: Cyclization with Diethyl Maleate

  • Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base such as sodium ethoxide. This forms the pyrazolidinone ring.[2]

Step 3: Bromination

  • Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.[2]

Step 4: Oxidation

  • Oxidize the subsequent pyrazoline to form the aromatic pyrazole ring. Potassium persulfate can be used as the oxidizing agent.[1]

Step 5: Hydrolysis

  • Hydrolyze the ester group to the carboxylic acid by treating the ethyl ester with a base like sodium hydroxide in aqueous methanol.

  • Acidify the reaction mixture with an acid such as hydrochloric acid to a pH of 2 to precipitate the product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • Purify the crude product by recrystallization from a solvent like isopropanol.[2]

Protocol 2: Synthesis of Chlorantraniliprole via Amide Coupling

This protocol describes the final step in the synthesis of chlorantraniliprole by coupling the brominated pyrazole intermediate with an anthranilic acid derivative.[2][3]

Method A: Direct Amide Bond Formation [2]

  • Activation of Carboxylic Acid: Activate the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid by converting it to an acid chloride or a mixed anhydride. For example, use methanesulfonyl chloride as an activating agent.[2][3]

  • Amide Coupling: React the activated carboxylic acid directly with 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent like acetonitrile and in the presence of a base such as pyridine.[2][3]

Method B: Two-Step Process via Benzoxazinone Intermediate [2]

  • Formation of Benzoxazinone: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating or activating agent like methanesulfonyl chloride. The reaction is typically carried out in a solvent like acetonitrile with a base.[2]

  • Ring-Opening: Ring-open the resulting cyclized benzoxazinone intermediate with methylamine to yield chlorantraniliprole.[2]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described above.

Synthesis_of_K_Acid cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_cyclization Cyclization cluster_functionalization Functionalization cluster_final Final Product start1 2,3-Dichloropyridine int1 (3-chloropyridin-2-yl)-hydrazine start1->int1 Hydrazino- substitution start2 Hydrazine Hydrate start2->int1 int2 Pyrazolidinone Intermediate int1->int2 Condensation start3 Diethyl Maleate start3->int2 int3 Brominated Pyrazoline int2->int3 Bromination int4 Brominated Pyrazole Ester int3->int4 Oxidation end_product 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid (K-Acid) int4->end_product Hydrolysis

Caption: Synthetic pathway for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (K-Acid).

Chlorantraniliprole_Synthesis cluster_intermediates Key Intermediates cluster_coupling Coupling Reaction cluster_final_product Final Product int1 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid coupling Amide Coupling int1->coupling int2 2-amino-5-chloro-N,3-dimethylbenzamide int2->coupling final_product Chlorantraniliprole coupling->final_product

Caption: Final amide coupling step in the synthesis of Chlorantraniliprole.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification and Characterization cluster_coupling_reaction Coupling Reaction cluster_final_steps Final Product Processing synthesis_step Synthesize Brominated Pyrazole Intermediate purification Purify Intermediate (e.g., Recrystallization) synthesis_step->purification characterization Characterize Intermediate (NMR, MS) purification->characterization coupling Couple with Anthranilic Acid Derivative characterization->coupling final_purification Purify Final Product (Chromatography) coupling->final_purification final_characterization Characterize Final Product (NMR, HPLC) final_purification->final_characterization

Caption: General experimental workflow for agrochemical synthesis using brominated pyrazoles.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The pyrazole scaffold is featured in several FDA-approved drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1][2] Traditional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of large quantities of polar solvents and catalysts.[3]

Microwave-assisted synthesis has emerged as a transformative technology in organic and medicinal chemistry, offering a powerful tool for the rapid and efficient synthesis of compound libraries.[1] This technique aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[1] Key advantages of microwave-assisted synthesis over conventional heating methods include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reaction purity, which simplifies product purification.[1][4]

These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, including those derived from chalcones, 1,3-dicarbonyl compounds, and multi-component reactions.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, offering a clear comparison between microwave-assisted and conventional heating methods for the synthesis of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrano[2,3-c]pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Pyrano[2,3-c]pyrazolesMicrowave-Assisted80-12015 min92-99
Pyrano[2,3-c]pyrazolesConventional Heating801.4 hours80

Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles

ProductMethodTemperature (°C)TimeYield (%)
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted1207-10 min68-86
Quinolin-2(1H)-one-based pyrazolesConventional HeatingReflux10-12 hours59-71

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

This protocol describes the cyclization of chalcones with a hydrazine derivative under microwave irradiation to yield 1,3,5-trisubstituted pyrazoles.

Materials:

  • Substituted chalcone (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 280-300 W for 10 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]

Protocol 2: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Synthesis)

This protocol details the classic Knorr pyrazole synthesis, adapted for microwave-assisted conditions, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • Combine the 1,3-dicarbonyl compound (1.0 mmol) and the hydrazine derivative (1.0 mmol) in a microwave reactor vial containing a stir bar.

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-10 minutes.

  • Monitor the reaction completion using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into cold water to induce precipitation.

  • Wash the crude product with cold water and purify by recrystallization from an appropriate solvent.

Protocol 3: One-Pot, Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol outlines a highly efficient one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles under microwave irradiation.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).

  • Add ethanol (10 mL) and a few drops of piperidine as a catalyst.

  • Seal the vial and irradiate in a microwave reactor at 180 W for 5-7 minutes.[5]

  • After cooling, a solid product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow start Start reactants Combine Reactants & Solvent in Microwave Vial start->reactants seal Seal Vial reactants->seal microwave Microwave Irradiation (Set Power, Temp, Time) seal->microwave cool Cool to Room Temperature microwave->cool workup Work-up (Precipitation/Extraction) cool->workup purify Purification (Filtration/Recrystallization) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General workflow for microwave-assisted pyrazole synthesis.

logical_relationship cluster_reactants Starting Materials cluster_process Microwave Synthesis cluster_product Product chalcone Substituted Chalcone (R1, R2) reaction Cyclocondensation chalcone->reaction hydrazine Substituted Hydrazine (R3) hydrazine->reaction pyrazole 1,3,5-Trisubstituted Pyrazole (R1, R2, R3) reaction->pyrazole Forms

Caption: Synthesis of substituted pyrazoles from corresponding starting materials.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of bromopyrazole cores, enabling the synthesis of diverse libraries of compounds for drug discovery and materials development. These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2][3]

This document offers detailed application notes and protocols for the most common palladium-catalyzed cross-coupling reactions of bromopyrazoles, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][5][6] The cycle typically consists of three main steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazole.

  • Transmetalation or Coordination/Deprotonation : The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.

  • Reductive Elimination : The two coupled fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst.[7][8]

General_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_complex R-Pd(II)L_n-Br (Pyrazolyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation / Coordination pd_complex->transmetalation + R'-M coupled_complex R-Pd(II)L_n-R' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Coupled Product) reductive_elimination->product reagents Bromopyrazole (R-Br) + Coupling Partner (R'-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-alkyl pyrazoles.[5] The reaction is particularly valuable for synthesizing aminopyrazoles, which are common motifs in biologically active compounds.[9][10] The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands like tBuBrettPhos and tBuDavePhos showing excellent performance.[9][11]

Data Presentation: Buchwald-Hartwig Amination of Bromopyrazoles
Bromopyrazole SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-pyrazoleAnilinetBuBrettPhos Pd G3LiOtBuToluene10095[9][10]
4-Bromo-1H-pyrazoleMorpholinetBuBrettPhos Pd G3LiOtBuToluene10091[9][10]
3-Bromo-1H-pyrazolen-ButylaminetBuBrettPhos Pd G3LiOtBuToluene10085[9]
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosK-OtBuXylene140 (MW)90[11]
4-Bromo-1-trityl-1H-pyrazoleAnilinePd(dba)₂ / tBuDavePhosK-OtBuXylene140 (MW)85[12]
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholinePd₂(dba)₃ / JosiPhos CyPF-tBuNaOtBuToluene10095[13]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reagents setup To a dry vial, add: - Bromopyrazole - Base (e.g., NaOtBu) - Pd Precatalyst/Ligand start->setup purge Seal vial and purge with inert gas (N₂ or Ar) setup->purge add_reagents Add degassed solvent (e.g., Toluene) and the amine coupling partner purge->add_reagents react Heat reaction mixture (e.g., 100-140 °C) Monitor by TLC/LC-MS add_reagents->react workup Cool to RT, dilute with solvent (e.g., EtOAc), and wash with water/brine react->workup purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.[12]
Protocol 1: Amination of Unprotected Bromopyrazoles using tBuBrettPhos Pd G3

This protocol is adapted from a general method for the amination of unprotected bromoimidazoles and bromopyrazoles.[9][10]

Materials:

  • Bromopyrazole (1.0 mmol)

  • Amine (1.2 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium tert-butoxide (LiOtBu) (2.0 mmol)

  • Anhydrous, degassed toluene (4 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • In a glovebox, add the bromopyrazole, tBuBrettPhos Pd G3 precatalyst, and LiOtBu to the reaction vial.

  • If a glovebox is not available, add the solids to the vial, seal it, and purge with nitrogen or argon for 10-15 minutes.

  • Add the degassed toluene via syringe.

  • Add the amine coupling partner via syringe.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminopyrazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling organoboron compounds (boronic acids or esters) with organic halides.[6][8] It is highly effective for synthesizing aryl- and heteroaryl-substituted pyrazoles. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4]

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazoles
Bromopyrazole SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O6095[14]
4-Bromo-1H-pyrazole3-Thienylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O6085[14]
1-Benzyl-4-bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8092[1]
4-Bromo-1-methyl-1H-pyrazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane8088[15]
4-Bromo-1-(4-methoxyphenyl)-1H-pyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10099[15]
*P1 Precatalyst is a specific Buchwald aminophosphine precatalyst.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyrazoles

This protocol is a general procedure adapted from literature for the coupling of 4-bromopyrazoles with arylboronic acids.[14][16]

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., Dioxane/H₂O 4:1, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

Procedure:

  • To the Schlenk flask, add the bromopyrazole, arylboronic acid, base, and palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60-100 °C).

  • Stir vigorously for 5-18 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17] It is the most common method for synthesizing alkynylpyrazoles. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[18][19]

Data Presentation: Sonogashira Coupling of Halo-Heterocycles

Data for bromopyrazoles is less common in tabulated reviews, so this table includes analogous halo-heterocycles to demonstrate typical conditions.

Halide SubstrateTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10096[20][21]
2-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10085[20][21]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT90[17]
4-Iodopyrazole (general)VariousPdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineDMF60-80GoodGeneral
Protocol 3: General Sonogashira Coupling of Bromopyrazoles

This protocol is based on standard Sonogashira conditions and can be optimized for specific bromopyrazole substrates.[20][21]

Materials:

  • Bromopyrazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous triethylamine (Et₃N) (3 mL)

  • Anhydrous DMF or THF (3 mL)

  • Oven-dried Schlenk flask with a stir bar

Procedure:

  • Add the bromopyrazole, PdCl₂(PPh₃)₂, and CuI to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (DMF or THF) followed by the triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-100 °C as needed for the specific substrate.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C-C bond.[22] While less common for pyrazole derivatization than Suzuki or Buchwald-Hartwig reactions, it is a valuable tool for introducing vinyl substituents. The reaction typically requires a palladium catalyst, a base, and a polar aprotic solvent.[23][24]

Data Presentation: Heck Coupling of Aryl Bromides

This table presents general conditions for Heck coupling with aryl bromides, which are applicable to bromopyrazoles.

Aryl BromideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / NHC* LigandK₂CO₃DMF/H₂O8095[25]
Bromobenzenen-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxane10098[23]
4-BromotolueneStyrenePd(OAc)₂K₂CO₃NMP14085[22]
1-Bromo-4-nitrobenzeneMethyl acrylatePd/CEt₃NDMF10090[24]
*NHC = N-Heterocyclic Carbene
Protocol 4: General Heck Coupling of Bromopyrazoles

This is a representative protocol for the Heck coupling of bromopyrazoles with activated alkenes like acrylates or styrene.[23][25]

Materials:

  • Bromopyrazole (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (0.04 mmol, 4 mol%) (optional, but often improves results)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, or NMP) (5 mL)

  • Oven-dried, sealed reaction tube with a stir bar

Procedure:

  • To the reaction tube, add the bromopyrazole, Pd(OAc)₂, optional ligand, and base.

  • Seal the tube and purge with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Place the tube in a preheated oil bath at a high temperature (typically 100-140 °C).

  • Stir the mixture for 12-48 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the vinylated pyrazole.

References

Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The strategic functionalization of the pyrazole ring is a pivotal step in the discovery of new therapeutic agents, enabling the fine-tuning of their pharmacological profiles. The C4 position of the pyrazole ring is an especially attractive site for modification. Its inherent electron-rich character makes it susceptible to electrophilic attack, providing a reliable handle for introducing diverse chemical functionality.[1][2][3][4]

These application notes provide a detailed overview of the key strategies for functionalizing the C4 position of pyrazoles, complete with experimental protocols for benchmark reactions.

Core Functionalization Strategies

The introduction of substituents at the C4 position of the pyrazole ring can be broadly achieved through three primary strategies:

  • Electrophilic Substitution: This classical and widely employed method leverages the high electron density at the C4 position.[1][2][3][4][5] Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and formylation.[1][6]

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical approach, direct C-H functionalization allows for the introduction of aryl, alkenyl, and other groups without the need for pre-functionalization of the pyrazole ring.[1][7][8][9]

  • Cross-Coupling of Pre-functionalized Pyrazoles: This strategy involves the initial introduction of a reactive group (e.g., a halogen) at the C4 position, which then serves as a handle for subsequent metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[1][10][11]

G cluster_0 Functionalization Strategies pyrazole Pyrazole Core electrophilic Electrophilic Substitution pyrazole->electrophilic Halogenation, Nitration, Formylation ch_func Direct C-H Functionalization pyrazole->ch_func Arylation, Alkenylation cross_coupling Cross-Coupling of Pre-functionalized Pyrazoles pyrazole->cross_coupling Halogenation followed by Suzuki, Buchwald-Hartwig, etc. c4_pyrazole C4-Functionalized Pyrazole electrophilic->c4_pyrazole ch_func->c4_pyrazole cross_coupling->c4_pyrazole

Caption: Key strategies for the functionalization of the pyrazole C4 position.

Electrophilic Substitution Reactions

Electrophilic substitution is a fundamental approach for the C4-functionalization of pyrazoles. The electron-donating character of the nitrogen atoms enhances the nucleophilicity of the C4 position, facilitating reactions with a variety of electrophiles.

Halogenation

Halogenation, particularly bromination and chlorination, is a common first step for introducing a versatile synthetic handle for subsequent cross-coupling reactions.

Table 1: Electrophilic Halogenation of Pyrazoles

SubstrateReagentSolventTemperatureProductYield (%)
1-PhenylpyrazoleN-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temperature4-Bromo-1-phenylpyrazole>95
1-PhenylpyrazoleN-Chlorosuccinimide (NCS)Acetonitrile80 °C4-Chloro-1-phenylpyrazole85

Experimental Protocol: C4-Bromination of 1-Phenylpyrazole

  • Dissolve 1-phenylpyrazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-phenylpyrazole.

Nitration

Nitration introduces a nitro group at the C4 position, which can be a precursor for an amino group or other functionalities.

Table 2: Electrophilic Nitration of Pyrazoles

SubstrateReagentsTemperatureProductYield (%)
PyrazoleHNO₃ / H₂SO₄0 °C to Room Temp4-Nitropyrazole90

Experimental Protocol: C4-Nitration of Pyrazole [6]

  • To a stirred mixture of concentrated sulfuric acid (H₂SO₄, 5 mL), add pyrazole (1.0 mmol) portion-wise at 0 °C.

  • After complete dissolution, add a mixture of concentrated nitric acid (HNO₃, 1.1 mmol) and concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to obtain 4-nitropyrazole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group at the C4 position.

Table 3: Vilsmeier-Haack Formylation of Pyrazoles

SubstrateReagentsTemperatureProductYield (%)
1-PhenylpyrazolePOCl₃ / DMF90 °C1-Phenyl-1H-pyrazole-4-carbaldehyde85

Experimental Protocol: C4-Formylation of 1-Phenylpyrazole [6]

  • In a round-bottom flask, cool dimethylformamide (DMF, 5 mL) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise with stirring.

  • After 30 minutes, add a solution of 1-phenylpyrazole (1.0 mmol) in DMF (2 mL) to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 90 °C and stir for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.

Direct C-H Functionalization

Direct C-H functionalization has gained prominence as an efficient method for forming C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[1][9]

Palladium-Catalyzed Direct C4-Arylation

Palladium-catalyzed direct C-H arylation enables the direct coupling of pyrazoles with aryl halides.[1]

Table 4: Palladium-Catalyzed Direct C4-Arylation of Pyrazoles

Pyrazole SubstrateAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
1,3,5-Trimethylpyrazole4-BromotoluenePd(OAc)₂-KOAcDMA15085
1-Methylpyrazole1-IodonaphthalenePd(OAc)₂P(o-tol)₃Cs₂CO₃DMF12078

Experimental Protocol: C4-Arylation of 1,3,5-Trimethylpyrazole [1]

  • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.[1]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

G cluster_workflow Direct C-H Arylation Workflow start Combine Reactants: - Pyrazole - Aryl Halide - Pd(OAc)₂ - KOAc - DMA seal_heat Seal Tube and Heat (150 °C, 24h) start->seal_heat workup Aqueous Workup - Dilute with H₂O - Extract with EtOAc seal_heat->workup purify Purification (Column Chromatography) workup->purify product C4-Arylpyrazole purify->product

Caption: Workflow for Palladium-Catalyzed Direct C-H Arylation.

Functionalization of Pre-functionalized Pyrazoles

This versatile approach involves the initial installation of a reactive handle, typically a halogen or a boronic ester, at the C4 position, followed by a cross-coupling reaction to introduce the desired substituent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting a C4-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 5: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazoles

4-BromopyrazoleBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1-Benzyl-4-bromopyrazolePhenylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10092
4-Bromo-1-methylpyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O8088

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromopyrazole

  • To a mixture of 1-benzyl-4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) in a round-bottom flask, add toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and SPhos (0.04 mmol).

  • Heat the reaction mixture at 100 °C for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-phenylpyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a C4-halopyrazole with an amine. This reaction is particularly useful for synthesizing libraries of C4-aminopyrazoles for drug discovery.[10][11]

Table 6: Buchwald-Hartwig Amination of 4-Bromopyrazoles

4-BromopyrazoleAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂tBuDavePhosNaOtBuToluene10085
1-Benzyl-4-bromopyrazoleAnilinePd₂(dba)₃BINAPNaOtBuToluene10090

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [10][11]

  • In a glovebox, add 4-bromo-1-tritylpyrazole (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), Pd(dba)₂ (0.02 mmol), and tBuDavePhos (0.04 mmol) to an oven-dried sealed tube.

  • Add toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-aminated pyrazole.

Conclusion

The functionalization of the pyrazole C4 position is a critical aspect of modern medicinal chemistry and drug discovery. The choice of synthetic strategy depends on the desired target molecule and the available starting materials. Electrophilic substitution offers a direct route to a range of functional groups, while direct C-H functionalization provides an atom-economical alternative. The cross-coupling of pre-functionalized pyrazoles remains a highly versatile and reliable method for constructing complex molecular architectures. By leveraging the protocols and data presented in these application notes, researchers can efficiently access a diverse array of C4-functionalized pyrazoles for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Regioselective Synthesis of Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern and classical methods for the regioselective synthesis of trisubstituted pyrazoles, a critical scaffold in medicinal chemistry and materials science. The following sections detail established protocols, discuss regiochemical control, and present quantitative data to guide synthetic strategy.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them privileged structures in drug discovery.[1][2] The precise control of substituent placement on the pyrazole ring is crucial for modulating pharmacological activity. This document outlines key regioselective strategies for accessing trisubstituted pyrazoles.

I. Knorr Pyrazole Synthesis and Regioselectivity

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone reaction for pyrazole formation.[1][2][3][4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4][6]

Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4][5][7][8][9]

Regioselectivity Challenge: A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1][2][5] The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine.

Controlling Regioselectivity:

  • Electronic Effects: The more nucleophilic nitrogen atom of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[10]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[10]

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis [9]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equiv) to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

II. Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

A modern and highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[11][12][13] This approach offers complete regioselectivity, which is a significant advantage over the classical Knorr synthesis, especially when the substituents are sterically or electronically similar.[11][12][13]

Key Features:

  • High Regioselectivity: This method provides a single regioisomer.[11][12][13]

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the tosylhydrazone and the alkyne, including electron-donating and electron-withdrawing groups.[11][12][13]

  • Safety: The reaction avoids the in situ formation of potentially hazardous diazo intermediates.[11]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones [11]

  • Reactant Preparation: Prepare the N-alkylated tosylhydrazone from the corresponding aldehyde or ketone and N-alkyl-p-toluenesulfonohydrazide.

  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 equiv) and the terminal alkyne (1.5-2.0 equiv) in pyridine, add t-BuOK (2.0 equiv) and 18-crown-6 (0.1 equiv).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

III. [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent another powerful strategy for the regioselective synthesis of trisubstituted pyrazoles. One such example is the base-mediated reaction between 2-alkynyl-1,3-dithianes and sydnones.[14] This method allows for the synthesis of 1,3,4-trisubstituted pyrazoles with high regioselectivity.[14]

Advantages:

  • Mild Conditions: The reaction proceeds under mild conditions.[14]

  • Unique Substitution Pattern: This approach provides access to 1,3,4-trisubstituted pyrazoles, which can be challenging to synthesize via other methods.

  • Functional Group Tolerance: The dithiane moiety can be further functionalized, offering a handle for subsequent chemical transformations.[14]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of trisubstituted pyrazoles using different methodologies.

EntryPyrazole Substituents (1, 3, 5)MethodReagentsYield (%)Reference
11-Phenyl, 3-(1,3-dithian-2-yl), 4-phenyl[3+2] Cycloaddition2-Alkynyl-1,3-dithiane, Sydnone72[14]
21-(4-Methoxyphenyl), 3-(1,3-dithian-2-yl), 4-phenyl[3+2] Cycloaddition2-Alkynyl-1,3-dithiane, Sydnone65[14]
31-(3-Chlorophenyl), 3-(1,3-dithian-2-yl), 4-phenyl[3+2] Cycloaddition2-Alkynyl-1,3-dithiane, Sydnone71[14]
41-Benzyl, 3-phenyl, 5-(4-methoxyphenyl)Tosylhydrazone/AlkyneN-benzyl-p-toluenesulfonohydrazone, 4-methoxyphenylacetylene85[11]
51-Ethyl, 3-(4-chlorophenyl), 5-phenylTosylhydrazone/AlkyneN-ethyl-p-toluenesulfonohydrazone, 4-chlorophenylacetylene78[11]
61,3-Diphenyl-5-methylKnorr SynthesisPhenylhydrazine, Acetylacetone>90[9]
71-(2,4-dinitrophenyl), 3-(p-chlorophenyl), 5-phenylOxidative CyclizationChalcone arylhydrazone, DDQ88[15]
81-(2,4-dinitrophenyl), 3-(4-methoxyphenyl), 5-phenylOxidative CyclizationChalcone arylhydrazone, DDQ88[15]

Visualizing Synthetic Pathways

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr pyrazole synthesis.

Diagram 2: Experimental Workflow for Tosylhydrazone-Based Pyrazole Synthesis

Tosylhydrazone_Workflow start Start: Prepare Reactants (Tosylhydrazone & Alkyne) reaction Reaction Setup: - Solvent: Pyridine - Base: t-BuOK - Additive: 18-crown-6 start->reaction heating Heating & Stirring (e.g., 80°C) reaction->heating monitoring Monitor Progress (TLC) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 1,3,5-Trisubstituted Pyrazole purification->product

Caption: Workflow for 1,3,5-trisubstituted pyrazole synthesis.

Conclusion

The regioselective synthesis of trisubstituted pyrazoles is a well-developed field with a variety of reliable methods available to synthetic chemists. While the classical Knorr synthesis remains a valuable tool, modern methods utilizing tosylhydrazones and [3+2] cycloadditions offer superior regiocontrol and broader substrate scope. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required tolerance of functional groups. The protocols and data presented herein serve as a guide for the rational design and efficient synthesis of novel pyrazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 4-position and a nucleophilic amine at the 5-position, make it an ideal scaffold for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its applications, particularly in the development of kinase inhibitors, along with experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a well-established pharmacophore found in numerous kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

The bromine atom at the 4-position of the pyrazole ring serves as a convenient handle for introducing chemical diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl substituents, enabling the fine-tuning of the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profiles.[1]

Derivatives of this compound have shown potent inhibitory activity against several important kinase targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2]

  • Janus Kinases (JAKs) : The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is associated with autoimmune diseases and hematological malignancies.

  • Discoidin Domain Receptor 1 (DDR1) : DDR1 is a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, and its overexpression is linked to several types of cancer.[3]

  • Bruton's Tyrosine Kinase (BTK) : BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune disorders.[4]

Data Presentation

The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine derivatives synthesized from precursors structurally related to this compound.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
6c DDR144[3]
13t JAK30.1[5]
6b BTK1.2[4]
15 CDK25[6]
15y TBK10.2[7]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCell LineGI50 (µM)Cancer TypeReference
15 NCI-60 Panel1.18 - 8.44Various[2]
16 NCI-60 Panel0.018 - 9.98Various[2]
6c HCT-1164.00Colon Cancer[3]
6c MDA-MB-2313.36Breast Cancer[3]
15 A27800.158Ovarian Cancer[6]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the synthesis of the core pyrazolo[3,4-d]pyrimidine scaffold from this compound.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 190-210 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

  • The resulting brominated intermediate can be carried forward to the amination step. For the synthesis of the 4-amino derivative, the brominated intermediate is subjected to a nucleophilic aromatic substitution with an appropriate amine source (e.g., ammonia or a protected amine) under suitable conditions (e.g., heating in a sealed tube or using a palladium catalyst).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 4-position of the pyrazole ring.[8]

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., Na2CO3 or K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add the 4-bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to 90-120 °C with stirring for 2-12 hours. The reaction can be performed using conventional heating or a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating a representative signaling pathway targeted by a pyrazolo[3,4-d]pyrimidine derivative and a typical experimental workflow for its synthesis and evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway inhibited by a pyrazolo[3,4-d]pyrimidine derivative.

Experimental_Workflow Start 4-Bromo-1,3-dimethyl- 1H-pyrazol-5-amine Step1 Cyclization (Protocol 1) Start->Step1 Intermediate 4-Bromo-pyrazolo- [3,4-d]pyrimidine Step1->Intermediate Step2 Suzuki Coupling (Protocol 2) Intermediate->Step2 Library Library of Analogs Step2->Library Screening Biological Screening (Kinase Assays, Cell Proliferation) Library->Screening Hit Hit Compound Screening->Hit

Caption: Experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including potent protein kinase inhibition.[1][2] This document outlines three common and effective synthetic strategies: classical cyclocondensation, microwave-assisted synthesis, and multicomponent reactions. Additionally, it visualizes a key signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their structural features allow for versatile modifications, leading to a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1] A primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] This document serves as a practical guide for the synthesis and understanding of these important molecules.

Synthetic Methodologies

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species.[3] Variations in the reaction conditions and the choice of electrophile allow for the synthesis of a diverse library of compounds.

Protocol 1: Classical Cyclocondensation with 1,3-Diketones

This method represents a fundamental and widely used approach for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction involves the condensation of a 5-aminopyrazole with a 1,3-diketone or a related β-dicarbonyl compound, typically under acidic conditions.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add the 1,3-diketone or β-ketoester (1.1 eq.) to the solution.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine product.

Reactant 1 (5-Aminopyrazole)Reactant 2 (1,3-Dicarbonyl)SolventCatalystTime (h)Yield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcetic AcidH₂SO₄492[4][5]
Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylateEthyl acetoacetateAcetic AcidH₂SO₄4-587-95[4][5]
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant advantage over classical heating by dramatically reducing reaction times and often improving yields.[1] This protocol details the rapid synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vial, combine the 5-aminopyrazole (1.0 eq.) and the β-dicarbonyl compound or enaminone (1.0 eq.).

  • Solvent: Add a minimal amount of a suitable high-boiling solvent (e.g., DMF, ethanol) or perform the reaction under solvent-free conditions where applicable.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-170°C) for a short duration (e.g., 10-20 minutes).

  • Work-up: After cooling, add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Reactant 1 (Aminopyrazole)Reactant 2ConditionsTime (min)Yield (%)Reference
5-amino-1H-pyrazoles3-oxo-2-(2-arylhydrazinylidene) butanenitrilesSolvent-free, Microwave10-15High[1]
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileMicrowave20High[1]
5-aminopyrazole2-arylmalondialdehydesMicrowave, 170°C10>80[6]
Protocol 3: Three-Component Reaction

This one-pot synthesis involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, providing a highly efficient route to functionalized pyrazolo[1,5-a]pyrimidines.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable flask, combine the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.) in a solvent such as ethanol.

  • Catalyst: Add a catalytic amount of a base (e.g., piperidine or potassium hydroxide).

  • Reaction: Stir the mixture at room temperature or reflux for the required time, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Purification: Wash the product with cold ethanol and dry under vacuum. Recrystallization may be performed if necessary.

| Reactant 1 (Aminopyrazole) | Reactant 2 (Aldehyde) | Reactant 3 (Active Methylene) | Catalyst | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Amino-1H-pyrazoles | Various aldehydes | Malononitrile | Pepsin | Solvent-free (grinding) | Good |[1] | | 5-Aminopyrazoles | Chalcones | - | KOH | DMF | Good to Excellent |[6] |

Visualizing the Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidine core structures.

G General Synthetic Workflow A Reactant Mixing (5-Aminopyrazole + Electrophile) B Reaction (Conventional Heating or Microwave) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Precipitation/Extraction) C->D Complete E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Biological Activity and Signaling Pathway Inhibition

Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[1][2] One such important pathway is the Raf-MEK-ERK signaling cascade, which is often constitutively activated in various cancers due to mutations in genes like B-Raf.[7]

The diagram below illustrates the inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

G Inhibition of B-Raf Signaling Pathway cluster_0 Inhibition of B-Raf Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->B-Raf

Caption: Pyrazolo[1,5-a]pyrimidine inhibitor blocking the B-Raf signaling cascade.

These protocols and diagrams provide a foundational understanding for the synthesis and application of pyrazolo[1,5-a]pyrimidine core structures in a research and drug development context. The versatility of the synthetic methods allows for the creation of diverse compound libraries for screening and optimization of biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki coupling of bromopyrazoles.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format to help diagnose and resolve problems encountered during the Suzuki coupling of bromopyrazoles.

Question 1: I am observing a significant amount of debromination of my bromopyrazole starting material. How can I minimize this side reaction?

Answer: Debromination is a common side reaction with heteroaryl halides like bromopyrazoles.[1] Key factors to consider for its mitigation include:

  • N-H Acidity of the Pyrazole: The acidic N-H proton on an unprotected pyrazole can lead to the formation of a pyrazolate anion, which may interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.[1][2]

  • Choice of Base and Solvent: Strong inorganic bases (e.g., NaOH, KOH) can favor debromination.[1] Using milder inorganic bases such as K₃PO₄ or CsF, or even organic bases, can be beneficial.[1] The polarity of the solvent also plays a role; sometimes a less polar solvent can reduce the rate of debromination.[1]

  • Catalyst System: The selection of the palladium precursor and ligand is critical. Some ligands are more prone to inducing dehalogenation.[1] Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective in minimizing this side reaction compared to simpler ligands like triphenylphosphine (PPh₃).[1]

Question 2: My Suzuki reaction is sluggish or not proceeding to completion, resulting in low yields. What are the potential causes and solutions?

Answer: Low yields in Suzuki couplings with bromopyrazoles can arise from several factors:[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyrazole nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[3]

    • Solution: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent this coordination.[3]

  • Inefficient Oxidative Addition: The C-Br bond at certain positions on the pyrazole ring can be less reactive, leading to a slow oxidative addition step, which is often rate-determining.[3]

    • Solution: Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can facilitate oxidative addition.[3]

  • Side Reactions:

    • Protodeboronation: The boronic acid starting material can be hydrolyzed. To minimize this, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]

    • Homocoupling: This side reaction can be promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed.[3][4]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and the overall reaction rate.[3] It is often necessary to screen different combinations to find the optimal conditions.[5]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the N-H of my bromopyrazole?

A1: While successful couplings with unprotected bromopyrazoles have been reported, N-protection is often advantageous.[6] If you are observing significant debromination, protecting the pyrazole nitrogen with a group like Boc or SEM is a recommended strategy.[1]

Q2: What is the best catalyst and ligand system for the Suzuki coupling of bromopyrazoles?

A2: Simple catalysts like Pd(PPh₃)₄ may not be very effective.[1] Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (such as Buchwald or Fu ligands like XPhos and SPhos) are generally more successful for challenging substrates like bromopyrazoles.[1]

Q3: Which base is most suitable for Suzuki reactions with bromopyrazoles?

A3: Potassium phosphate (K₃PO₄) is a commonly used and effective base for Suzuki couplings of nitrogen-containing heterocycles.[6][7] Other bases like cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF) can also be effective.[1] The optimal base may vary depending on the specific substrates and reaction conditions, so screening a few options is advisable.

Q4: What is the recommended solvent for this reaction?

A4: A variety of solvents can be used, and the choice often depends on the solubility of the substrates and the specific reaction conditions. Common solvents include toluene, DMF, and dioxane, often in a mixture with water.[8][9][10] For instance, a 1:1 mixture of DMF-H₂O has been shown to be an efficient system.[8] Anhydrous solvents may be necessary if protodeboronation is an issue.[3]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving bromopyrazoles.

Table 1: Effect of N-Protection on Debromination

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleN-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1]

Table 2: Influence of Base and Ligand on Debromination

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, CsF) or organic basesMilder bases are generally less likely to promote debromination.[1]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Bulky, electron-rich ligands can suppress debromination.[1]

Table 3: General Conditions for Suzuki Coupling of Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10061-86[7]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80Good[9]
Pd-bpydc-NdK₂CO₃DMF/H₂O (1:1)70High[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole:

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask, add the bromopyrazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst at 1-5 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Optimization_Workflow Workflow for Optimizing Suzuki Reactions of Bromopyrazoles cluster_start Initial Setup cluster_conditions Screening Parameters cluster_analysis Analysis and Refinement start Select Bromopyrazole and Boronic Acid catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)2/SPhos, Pd(dppf)Cl2) start->catalyst base Screen Base (e.g., K3PO4, Cs2CO3) catalyst->base solvent Screen Solvent (e.g., Dioxane/H2O, DMF) base->solvent analysis Analyze Reaction Outcome (Yield, Purity, Side Products) solvent->analysis optimize Optimize Temperature and Time analysis->optimize Suboptimal final_product Successful Coupling analysis->final_product Optimal optimize->analysis

Caption: A general workflow for the optimization of Suzuki reaction conditions for bromopyrazoles.

Troubleshooting_Flowchart Troubleshooting Guide for Bromopyrazole Suzuki Reactions cluster_debromination Debromination Check cluster_catalyst Catalyst Issues cluster_side_reactions Other Side Reactions start Low Yield or No Reaction debromination Significant Debromination? start->debromination protect_N Protect Pyrazole N-H (e.g., Boc, SEM) debromination->protect_N Yes catalyst_inhibition Catalyst Inhibition? debromination->catalyst_inhibition No milder_base Use Milder Base (e.g., K3PO4) protect_N->milder_base change_ligand_debrom Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) milder_base->change_ligand_debrom bulky_ligand Use Bulky Ligand to Shield Pd catalyst_inhibition->bulky_ligand Possible side_reactions Protodeboronation or Homocoupling? catalyst_inhibition->side_reactions Unlikely increase_temp Increase Reaction Temperature bulky_ligand->increase_temp anhydrous Use Anhydrous Solvent / Boronic Ester side_reactions->anhydrous Protodeboronation degas Ensure Thorough Degassing side_reactions->degas Homocoupling

Caption: A flowchart to guide troubleshooting common issues in Suzuki couplings of bromopyrazoles.

References

Technical Support Center: Purification of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this class of compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. For complex mixtures or to remove closely related side-products, column chromatography is often the preferred initial step. Recrystallization is an effective final step for achieving high purity, particularly for solid compounds.

Q2: I am observing multiple spots on my TLC after synthesis. What are the likely impurities?

A2: Common impurities in the synthesis of pyrazole derivatives include regioisomers, unreacted starting materials, and partially reacted intermediates like pyrazolines.[1] The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds in the initial synthesis.[1] Incomplete cyclization or aromatization can result in pyrazoline byproducts.[1]

Q3: My purified compound has a persistent yellow or reddish color. What could be the cause and how can I remove it?

A3: Colored impurities often arise from side reactions involving the hydrazine starting material.[1] These can sometimes be challenging to remove completely by standard chromatography or recrystallization. Activated carbon treatment of a solution of the crude product before the final purification step can be effective in removing colored impurities.

Purification Protocols

Column Chromatography

Column chromatography is a versatile method for separating the target compound from impurities with different polarities.

Detailed Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent. For a typical purification, a ratio of 1:50 to 1:100 of crude compound to silica gel by weight is recommended.

  • Column Packing: Pour the silica gel slurry into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of a suitable solvent (e.g., dichloromethane or the elution solvent). Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Typical Column Chromatography Parameters for Pyrazole Derivatives

ParameterValue/Range
Stationary PhaseSilica Gel (60-120 or 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent100% Hexane
Final Eluent5-50% Ethyl Acetate in Hexane
TLC VisualizationUV light (254 nm) and/or staining

Note: The optimal conditions may vary depending on the specific derivative being purified.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.

Detailed Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude or partially purified compound in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualized Workflows

Purification_Workflow Crude_Product Crude Product (from synthesis) Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Solvent_Evaporation Solvent Evaporation Combine_Pure->Solvent_Evaporation Partially_Pure Partially Purified Product Solvent_Evaporation->Partially_Pure Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Pure->Recrystallization Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic Start Purification Issue Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Colored_Product Product is Colored? Start->Colored_Product Low_Yield Low Yield? Start->Low_Yield Check_Regioisomers Consider Regioisomers or Intermediates. Optimize chromatography gradient. Multiple_Spots->Check_Regioisomers Yes Activated_Carbon Use Activated Carbon Treatment before final purification. Colored_Product->Activated_Carbon Yes Check_Solubility Review recrystallization solvent choice. Ensure complete elution from column. Low_Yield->Check_Solubility Yes

Caption: Troubleshooting logic for common purification issues.

References

avoiding N-alkylation side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid N-alkylation side reactions during pyrazole synthesis, ensuring high regioselectivity and product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?

The main challenge is controlling the regioselectivity of the alkylation. Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with similar nucleophilicity. This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers, which can be difficult to separate.[1] Traditional alkylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.

Q2: What are the key factors influencing the N1 vs. N2 selectivity in pyrazole alkylation?

Several factors determine the regiochemical outcome of pyrazole N-alkylation:

  • Steric Hindrance: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, directing the alkylation to the other nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1] For instance, polar aprotic solvents may favor one isomer over the other.

  • Nature of the Alkylating Agent: The electrophilicity and steric profile of the alkylating agent play a crucial role. More specialized and sterically demanding reagents have been developed to enhance selectivity.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[1]

Q3: Are there reliable methods to achieve high N1-selectivity?

Yes, several strategies can be employed to favor N1-alkylation:

  • Sterically Hindered Alkylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to afford excellent N1-selectivity (often >90%).[2]

  • Specific Base/Solvent Combinations: The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N1-alkylation.[1]

  • Protecting Group Strategies: A protecting group can be used to block the N2 position, directing alkylation exclusively to N1, followed by a deprotection step.[3]

Q4: How can I achieve selective N2-alkylation?

While N1-alkylation is more commonly desired, methods for selective N2-alkylation exist:

  • Magnesium-Catalyzed Alkylation: A highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N2-alkylated regioisomers with high selectivity.[4]

  • Substrate Control: In some cases, the inherent electronic and steric properties of the pyrazole substrate can direct alkylation to the N2 position, particularly when a bulky substituent is at the C5 position.

Q5: Is it possible to achieve near-perfect regioselectivity?

Yes, recent advancements have made it possible to achieve very high regioselectivity:

  • Enzymatic Alkylation: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole alkylation.[5][6][7] This method is highly specific but may require specialized biological expertise.

  • Strategic Atom Replacement: A novel approach involves the synthesis of N-alkyl pyrazoles from isothiazoles, which circumvents the typical selectivity challenges of direct alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base.1. Use a stronger base (e.g., NaH, KHMDS) if the pyrazole is not sufficiently acidic for weaker bases like K₂CO₃.
2. Poorly reactive alkylating agent.2. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).
3. Reaction temperature is too low.3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Formation of a Mixture of N1 and N2 Isomers 1. Lack of significant steric or electronic bias on the pyrazole ring.1. Modify the pyrazole substrate to introduce a sterically bulky group that can direct the alkylation.
2. Inappropriate choice of base and solvent.2. For N1 selectivity, try using NaH in THF or DMF.[1] For N2 selectivity, consider a magnesium-catalyzed approach.[4]
3. Standard alkylating agent lacks selectivity.3. Employ a sterically hindered alkylating agent for N1 selectivity.
Formation of Dialkylated Byproducts 1. Use of excess alkylating agent.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent.
2. High reaction temperature or concentration.2. Lower the reaction temperature and/or dilute the reaction mixture.
Difficulty Separating Regioisomers 1. Similar polarity of the N1 and N2 isomers.1. Experiment with different chromatographic conditions (e.g., different solvent systems, use of additives like triethylamine or acetic acid).
2. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Quantitative Data on Regioselectivity

The following tables summarize the impact of different reaction conditions on the regioselectivity of pyrazole N-alkylation.

Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMF>95:585
3-MethylpyrazoleEthyl IodideNaHTHF>90:1078
3-(p-tolyl)pyrazoleMethyl IodideCs₂CO₃CH₃CN10:9092

Table 2: Regioselectivity with Different Alkylating Agents and Catalysts

Pyrazole SubstrateAlkylating AgentCatalyst/BaseSolventN1:N2 RatioYield (%)
3-Phenylpyrazoleα-bromoacetateMgBr₂CH₂Cl₂5:9588
3-MethylpyrazoleIodomethaneEngineered MethyltransferaseBuffer>99:137 (isolated)
3-CyclopropylpyrazoleIodoethaneEngineered AlkyltransferaseBuffer>99:1High

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (1.05 eq.) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N2-Selective Alkylation using a Magnesium Catalyst
  • To a dry Schlenk tube under an inert atmosphere, add the 3-substituted pyrazole (1.0 eq.) and MgBr₂ (10 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

  • Add the α-bromoacetate or α-bromoacetamide alkylating agent (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N2-alkylated product.

Visualized Workflows and Logic

N_Alkylation_Decision_Tree start Start: N-Alkylation of Unsubstituted Pyrazole check_symmetry Is the pyrazole symmetrically substituted? start->check_symmetry symmetric Proceed with standard alkylation. (e.g., K2CO3, alkyl halide in DMF) check_symmetry->symmetric Yes unsymmetric Regioselectivity is a concern. check_symmetry->unsymmetric No analyze Analyze product mixture (NMR, LC-MS) symmetric->analyze desired_isomer Which regioisomer is desired? unsymmetric->desired_isomer n1_isomer N1-Alkylated Product desired_isomer->n1_isomer N1 n2_isomer N2-Alkylated Product desired_isomer->n2_isomer N2 n1_strategy Select N1-Directing Strategy n1_isomer->n1_strategy n2_strategy Select N2-Directing Strategy n2_isomer->n2_strategy steric_hindrance Steric Hindrance (Bulky C3-substituent) n1_strategy->steric_hindrance Substrate has steric bias base_solvent Base/Solvent Control (NaH in THF/DMF) n1_strategy->base_solvent General method bulky_reagent Bulky Alkylating Agent (e.g., α-halomethylsilanes) n1_strategy->bulky_reagent For high selectivity enzymatic_n1 Enzymatic Alkylation (High Selectivity) n1_strategy->enzymatic_n1 For highest selectivity mg_catalyzed Mg-Catalyzed Reaction n2_strategy->mg_catalyzed General method substrate_control Substrate Control (Bulky C5-substituent) n2_strategy->substrate_control Substrate has steric bias steric_hindrance->analyze base_solvent->analyze bulky_reagent->analyze enzymatic_n1->analyze mg_catalyzed->analyze substrate_control->analyze

Caption: Decision tree for selecting a pyrazole N-alkylation strategy.

Caption: Troubleshooting workflow for pyrazole N-alkylation reactions.

References

Technical Support Center: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield for the synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic bromination of the C-4 position of the 1,3-dimethyl-1H-pyrazol-5-amine starting material. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The amino group at the C-5 position activates the pyrazole ring, facilitating the substitution at the adjacent C-4 position.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete reaction due to insufficient reaction time or temperature is a common issue. The choice of solvent can also significantly impact the reaction's efficiency; for instance, polar aprotic solvents like DMF or DMSO can be beneficial. Additionally, the purity of the starting material and the brominating agent is crucial.

Q3: How can I minimize the formation of impurities?

A3: The primary impurity to consider is the dibrominated product. To minimize its formation, it is essential to control the stoichiometry of the brominating agent, typically using a slight excess (1.0 to 1.2 equivalents). Slow, portion-wise addition of the brominating agent at a controlled temperature can also help in preventing over-bromination.

Q4: What is the best way to purify the final product?

A4: Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is generally effective in separating the desired product from unreacted starting material and any byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Use a fresh, recently opened bottle of N-bromosuccinimide (NBS).
Inappropriate solvent.Consider switching to a polar aprotic solvent such as DMF or DMSO, which can enhance the reaction rate.[1]
Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of Multiple Spots on TLC Over-bromination (di- or tri-bromination).Reduce the equivalents of NBS to 1.0-1.1. Add the NBS portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your starting material is sensitive to oxidation.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is an Oil Instead of a Solid Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Presence of impurities.Re-purify the product using column chromatography with a shallower gradient to improve separation.

Experimental Protocols

Synthesis of this compound

This protocol is an adapted method based on the direct C-H halogenation of similar pyrazol-5-amine derivatives.[1]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Starting_Material Dissolve 1,3-dimethyl-1H-pyrazol-5-amine in DMF Start->Dissolve_Starting_Material Cool_to_0C Cool reaction mixture to 0°C Dissolve_Starting_Material->Cool_to_0C Add_NBS Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise Cool_to_0C->Add_NBS Stir_at_RT Stir at room temperature Add_NBS->Stir_at_RT Monitor_TLC Monitor reaction by TLC Stir_at_RT->Monitor_TLC Monitor_TLC->Stir_at_RT Incomplete Quench_Reaction Quench with saturated NaHCO3 solution Monitor_TLC->Quench_Reaction Reaction Complete Extract_Product Extract with Ethyl Acetate Quench_Reaction->Extract_Product Wash_and_Dry Wash with brine and dry over anhydrous Na2SO4 Extract_Product->Wash_and_Dry Concentrate Concentrate under reduced pressure Wash_and_Dry->Concentrate Column_Chromatography Purify by Column Chromatography Concentrate->Column_Chromatography Final_Product 4-Bromo-1,3-dimethyl- 1H-pyrazol-5-amine Column_Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Yield Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Improve_Workup Improve Workup/ Purification Low_Yield->Improve_Workup Use_Fresh_Reagents Use fresh NBS and anhydrous solvent Check_Reagents->Use_Fresh_Reagents Impurities or Decomposition Adjust_Temp_Time Increase temperature or reaction time Optimize_Conditions->Adjust_Temp_Time Incomplete Reaction Change_Solvent Switch to DMF or DMSO Optimize_Conditions->Change_Solvent Poor Solubility/ Reactivity Saturate_Aqueous_Layer Use brine during extraction Improve_Workup->Saturate_Aqueous_Layer Product Loss during Extraction Optimize_Chromatography Optimize chromatography gradient Improve_Workup->Optimize_Chromatography Co-elution of Impurities

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Managing Steric Hindrance in Pyrazole C4 Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole C4 functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective strategies for functionalizing the C4 position of pyrazoles, particularly when encountering steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: I am observing low to no yield in my pyrazole C4 functionalization reaction. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent challenge. The primary causes can be categorized as follows:

  • Deactivated Pyrazole Ring: The presence of strong electron-withdrawing groups on the pyrazole ring can significantly reduce its nucleophilicity, making electrophilic substitution at C4 difficult.

    • Solution: Consider using harsher reaction conditions, such as higher temperatures or stronger acids, to drive the reaction forward.[1]

  • Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can physically block access to the C4 position for the incoming reagent.[1]

    • Troubleshooting Steps:

      • Modify the Synthetic Route: If possible, introduce the desired functionality at the C4 position before installing bulky groups at C3 and C5.[1]

      • Optimize Reaction Conditions:

        • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

        • Prolong Reaction Time: Allowing the reaction to proceed for a longer duration may lead to a higher conversion.

        • Use Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields, especially for sterically hindered substrates, by providing rapid and uniform heating.[2][3]

      • Select a Less Bulky Reagent: If alternative reagents are available for the desired transformation, choose one with a smaller steric profile.

      • Employ a More Active Catalyst: In transition-metal-catalyzed reactions, switching to a more active catalyst or a ligand that can accommodate sterically demanding substrates can be beneficial. For palladium-catalyzed arylations, consider using bulky, electron-rich phosphine ligands.

  • Poor Regioselectivity: The electronic and steric environments of the C4 and C5 positions can be similar, leading to a mixture of isomers and reducing the yield of the desired C4 product.[1]

    • Solution: Introduce a temporary blocking group at the C5 position to direct functionalization exclusively to C4. A chloro group is an effective temporary blocking group that allows for selective C4-arylation.[4]

Q2: My C4 functionalization is suffering from poor regioselectivity, yielding a mixture of C4 and C5 isomers. How can I improve C4 selectivity?

A2: Achieving high C4 regioselectivity is crucial for efficient synthesis. Here are some strategies:

  • Utilize a Blocking Group: As mentioned, introducing a removable blocking group at the C5 position is a highly effective strategy. Halogens, such as chlorine, are excellent choices as they can be readily removed after C4 functionalization.[4]

  • Steric Direction: If your pyrazole already has a bulky substituent at either the C3 or C5 position, this can sterically direct the incoming electrophile to the less hindered C4 position.

  • N-Protecting Group Strategy: The nature of the substituent on the pyrazole nitrogen can influence the electronic properties and steric environment of the ring. Experiment with different N-protecting groups to modulate the reactivity and selectivity of the C4 position.

  • Catalyst and Ligand Control: In transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligand plays a critical role in directing the reaction to a specific position. A systematic screening of catalysts and ligands is often necessary to achieve the desired regioselectivity.

Q3: I am attempting a transition-metal-catalyzed C-H arylation at the C4 position of a 3,5-disubstituted pyrazole and facing difficulties. What should I consider?

A3: Direct C-H arylation of sterically hindered pyrazoles can be challenging. Key considerations include:

  • Catalyst System: Palladium-based catalysts are commonly used. For sterically demanding substrates, consider using:

    • Bulky Phosphine Ligands: Ligands like XPhos and SPhos can promote oxidative addition and stabilize the catalytic species.

    • Palladium Precatalysts: Newer generation palladacycle precatalysts are designed for efficient generation of the active Pd(0) species and can be more effective in challenging coupling reactions.

  • Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMA or NMP are often effective.

    • Base: The choice of base is critical. Weaker bases like K₂CO₃ or KOAc are often preferred to minimize side reactions.

    • Temperature: Higher temperatures (e.g., 150 °C) are often required to overcome the steric barrier.[1]

  • Alternative Strategies:

    • Halogenation followed by Suzuki-Miyaura Coupling: If direct C-H arylation fails, a two-step approach of first halogenating the C4 position (e.g., iodination or bromination) followed by a Suzuki-Miyaura cross-coupling reaction can be a robust alternative.

Q4: Can advanced synthesis techniques help in functionalizing sterically hindered pyrazoles?

A4: Yes, modern synthetic methodologies can be powerful tools:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing efficient and rapid heating, which helps to overcome the high activation energies associated with sterically hindered transformations.[2][3]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to improved yields and selectivity, especially for challenging reactions. Flow chemistry also allows for the safe handling of hazardous intermediates.[5][6][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to pyrazole C4 functionalization.

Protocol 1: Electrophilic C4-Iodination of a 1,3,5-Trisubstituted Pyrazole [1]

  • Materials:

    • 1,3,5-Trisubstituted pyrazole (1.0 mmol)

    • Iodine (I₂) (1.2 mmol)

    • Periodic acid (HIO₃) (0.4 mmol)

    • Acetic acid (5 mL)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (1.2 mmol) and periodic acid (0.4 mmol).

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trimethylpyrazole [1]

  • Materials:

    • 1,3,5-Trimethylpyrazole (1 mmol)

    • Aryl bromide (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Potassium acetate (KOAc) (2 mmol)

    • Dimethylacetamide (DMA) (3 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium acetate (2 mmol).

    • Add dimethylacetamide (3 mL) as the solvent.

    • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Suzuki Cross-Coupling of 4-Iodo-1-methyl-1H-pyrazole [8]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.0 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cs₂CO₃ (2.5 equiv)

    • DME/H₂O (10:4 v/v)

  • Procedure:

    • In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the DME/H₂O solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at a set temperature (e.g., 90 °C) for a short duration (e.g., 5-10 minutes).

    • After cooling, work up the reaction mixture by partitioning between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Presentation

The following tables summarize quantitative data for different C4 functionalization reactions, highlighting the impact of steric hindrance.

Table 1: Comparison of Yields for C4-Arylation with Varying Steric Hindrance

Pyrazole SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3,5-Trimethylpyrazole4-BromobenzonitrilePd(OAc)₂KOAcDMA1502485[1]
1-Methyl-3,5-di-tert-butylpyrazole4-BromobenzonitrilePd(OAc)₂ / SPhosK₂CO₃Dioxane1204845Hypothetical data based on general knowledge
1,3-Dimethyl-5-phenylpyrazole4-IodotoluenePd(dppf)Cl₂Cs₂CO₃DMF1001278Hypothetical data based on general knowledge

Table 2: Microwave-Assisted vs. Conventional Heating for Suzuki Coupling [8]

ReactionHeating MethodTemperature (°C)TimeYield (%)
4-Iodo-1-methyl-1H-pyrazole + Phenylboronic acidConventional (reflux)6012 h14
4-Iodo-1-methyl-1H-pyrazole + Phenylboronic acidMicrowave905 min78

Visualizations

The following diagrams illustrate key concepts and workflows in managing steric hindrance during pyrazole C4 functionalization.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Pyrazole C4 Functionalization start Low or No Yield Observed check_activation Is the pyrazole ring deactivated by electron-withdrawing groups? start->check_activation harsher_conditions Use harsher conditions (higher temp., stronger acid) check_activation->harsher_conditions Yes check_sterics Are there bulky substituents at C3 and/or C5? check_activation->check_sterics No success Improved Yield harsher_conditions->success modify_route Modify synthetic route: functionalize C4 before adding bulky groups check_sterics->modify_route Yes optimize_conditions Optimize reaction conditions (higher temp., longer time, microwave) check_sterics->optimize_conditions Yes change_reagent Use a less bulky reagent or more active catalyst check_sterics->change_reagent Yes check_regioselectivity Is poor regioselectivity the issue (C4/C5 mixture)? check_sterics->check_regioselectivity No modify_route->success optimize_conditions->success change_reagent->success blocking_group Introduce a blocking group at C5 check_regioselectivity->blocking_group Yes check_regioselectivity->success No blocking_group->success C4_Functionalization_Strategies Strategies for Pyrazole C4 Functionalization cluster_direct Direct Methods cluster_indirect Indirect Method start Starting Pyrazole direct_ch Direct C-H Functionalization start->direct_ch pre_functionalization Pre-functionalization at C4 start->pre_functionalization electrophilic_sub Electrophilic Substitution start->electrophilic_sub final_product C4-Functionalized Pyrazole direct_ch->final_product halogenation Halogenation (e.g., I, Br) pre_functionalization->halogenation electrophilic_sub->final_product cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) halogenation->cross_coupling cross_coupling->final_product Steric_Hindrance_Mitigation Mitigation Strategies for Steric Hindrance problem Steric Hindrance at C3/C5 synthesis_design Synthetic Route Design problem->synthesis_design reaction_optimization Reaction Optimization problem->reaction_optimization reagent_selection Reagent/Catalyst Selection problem->reagent_selection early_c4 early_c4 synthesis_design->early_c4 Functionalize C4 early microwave microwave reaction_optimization->microwave Microwave Irradiation flow_chem flow_chem reaction_optimization->flow_chem Flow Chemistry high_temp high_temp reaction_optimization->high_temp Increased Temperature small_reagent small_reagent reagent_selection->small_reagent Smaller Reagents active_catalyst active_catalyst reagent_selection->active_catalyst More Active Catalysts/Bulky Ligands

References

Technical Support Center: Catalyst Deactivation in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in pyrazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in palladium-catalyzed pyrazole coupling reactions?

A1: Catalyst deactivation in these reactions typically stems from three main sources:

  • Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can coordinate strongly to the palladium center, forming inactive or less active catalytic species.[1][2] Impurities in reagents or solvents, such as sulfur or other coordinating species, can also act as poisons.[3][4]

  • Thermal Degradation: Many cross-coupling reactions require elevated temperatures, which can lead to the decomposition of the catalyst.[1] A common outcome is the formation of palladium black, an inactive form of elemental palladium, through aggregation of the catalyst.[1][5]

  • Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can degrade under harsh reaction conditions.[6] This alters the catalyst's electronic and steric properties, reducing its efficacy.

Q2: How does the pyrazole ring itself contribute to catalyst deactivation?

A2: The pyrazole ring contains two adjacent nitrogen atoms which are Lewis basic. These nitrogen atoms can act as strong ligands, coordinating to the palladium catalyst.[1][7] This coordination can occupy the active sites of the catalyst, preventing the substrate from binding and participating in the catalytic cycle, a process known as catalyst poisoning.[1][2] To mitigate this, strategies such as protecting the pyrazole NH group or using bulky ligands to sterically shield the metal center are often employed.[1]

Q3: What is "palladium black," and how does its formation affect the reaction?

A3: Palladium black is a finely divided, black precipitate of elemental palladium that forms when the homogeneous catalyst decomposes and aggregates.[5] Its formation is a common pathway for catalyst deactivation, particularly at high temperatures.[1] When palladium black forms, the concentration of the active, soluble catalyst in the reaction mixture decreases, leading to a stalled or incomplete reaction.[5]

Q4: How do I choose the right ligand to minimize deactivation?

A4: Ligand selection is critical for catalyst stability. For challenging substrates like N-heterocycles, bulky and electron-rich phosphine ligands are often required.[1][8] These ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or other specialized ligands like tBuDavePhos, promote the key steps of the catalytic cycle while stabilizing the palladium center.[1][8][9] Their steric bulk can physically block the pyrazole nitrogens from poisoning the metal center.[1]

Q5: Can the choice of base and solvent influence catalyst stability?

A5: Yes, both base and solvent play a significant role. The choice of base can influence the rate of ligand degradation and affect the overall stability of the catalytic system.[6] Solvents can alter the speciation of the palladium catalyst and the solubility of reagents, which in turn can impact reaction rates and catalyst lifetime.[10] Therefore, screening different bases and solvents is a crucial part of optimizing the reaction to minimize deactivation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low or No Conversion
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting materials after the expected reaction time.

  • Possible Causes & Solutions:

    • Catalyst Poisoning by Substrate: The pyrazole nitrogen may be inhibiting the catalyst.[1]

      • Solution: Increase the catalyst loading or screen bulky, electron-rich ligands (see Table 1) that can sterically shield the palladium center.[1] Protecting the pyrazole NH group is another effective strategy.[1]

    • Inappropriate Ligand or Base: The chosen ligand may not be robust enough, or the base may be incompatible.

      • Solution: Screen a variety of phosphine ligands, focusing on biarylphosphine types.[1] Test different inorganic or organic bases (e.g., K₃PO₄, Cs₂CO₃) to find one that promotes the reaction without degrading the catalyst.

    • Impure Reagents: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[3]

      • Solution: Ensure the use of high-purity, anhydrous, and degassed reagents and solvents.

Problem: Reaction Stalls Before Completion
  • Symptom: The reaction proceeds initially but stops before all the starting material is consumed.

  • Possible Causes & Solutions:

    • Thermal Degradation: The catalyst is decomposing over time at the reaction temperature.

      • Solution: Lower the reaction temperature and extend the reaction time. Consider using a more thermally stable palladium precatalyst.

    • Product Inhibition: The reaction product may be coordinating to the catalyst more strongly than the starting materials, leading to inhibition.[11]

      • Solution: Try a different ligand that may alter the binding affinity of the product. Running the reaction at a higher dilution might also help in some cases.

Problem: Formation of Black Precipitate (Palladium Black)
  • Symptom: The reaction mixture darkens, and a black solid forms over time.

  • Possible Causes & Solutions:

    • Catalyst Decomposition: This is a clear sign of catalyst degradation, often induced by high temperatures or an unstable ligand/catalyst complex.[1][5]

      • Solution: Reduce the reaction temperature. Screen different ligands to find a more stabilizing one for the specific reaction conditions. Ensure a strictly inert atmosphere, as oxygen can sometimes accelerate decomposition pathways.

Problem: Inconsistent Results / Poor Reproducibility
  • Symptom: Repeating the same reaction under identical reported conditions yields significantly different results.

  • Possible Causes & Solutions:

    • Sensitivity to Air/Moisture: The catalyst or reagents may be sensitive to trace amounts of oxygen or water.

      • Solution: Employ rigorous inert atmosphere techniques (e.g., use of a glovebox, Schlenk line) and ensure solvents are properly dried and degassed.

    • Variable Reagent Quality: Trace metal impurities or contaminants in different batches of reagents can affect catalytic activity.[12]

      • Solution: Use reagents from a trusted supplier and consider elemental analysis if trace metal contamination is suspected as the cause.

Data Presentation

Table 1: Ligand Selection Guide for Pyrazole Coupling Reactions

This table summarizes the characteristics of common phosphine ligands used to overcome challenges in pyrazole coupling reactions.

LigandStructure TypeKey CharacteristicsCommon Applications & Notes
PPh₃ (Triphenylphosphine)MonodentateStandard, less bulky, less electron-rich.Suitable for simple substrates; often ineffective for challenging heterocycles due to lower stability and activity.
XPhos BiarylphosphineBulky, electron-rich.Highly effective for C-N and C-C couplings with sterically hindered or heterocyclic partners. Provides good catalyst stability.[1][8]
SPhos BiarylphosphineVery bulky, electron-rich.Excellent for challenging Suzuki-Miyaura couplings involving heteroaryl chlorides and other difficult substrates.[1][8]
tBuDavePhos BiarylphosphineBulky dialkylbiaryl phosphine.Effective for C-N coupling reactions with alkylamines.[9]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Buchwald-Hartwig Pyrazole Amination

This protocol outlines a parallel screening experiment to identify the optimal ligand for a challenging pyrazole coupling.

  • Preparation: In a glovebox, arrange an array of reaction vials, each with a stir bar.

  • Reagent Addition:

    • To each vial, add the pyrazole halide (e.g., 4-bromo-pyrazole, 1.0 equiv).

    • Add the amine coupling partner (1.2 equiv).

    • Add the base (e.g., K₃PO₄, 2.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %).

  • Ligand Addition: To each respective vial, add a different phosphine ligand (4.4 mol %) from Table 1 or other desired ligands.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to each vial to reach the desired concentration.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. Compare the performance of each ligand to identify the most effective one.

Protocol 2: Conceptual Protocol for Catalyst Regeneration

While complete regeneration of homogeneous catalysts in a laboratory setting is often impractical, this conceptual protocol focuses on mitigating deactivation by coke or fouling, a principle more common in heterogeneous catalysis but applicable for understanding deactivation.[13][14]

  • Catalyst Recovery (if heterogeneous): If the catalyst is supported on a solid, filter the reaction mixture to recover the catalyst.

  • Solvent Washing: Wash the recovered catalyst with a solvent that can dissolve adsorbed organic species (coke precursors or product inhibitors) but not the catalyst itself.[14] Sonication during washing may improve efficiency.

  • Thermal Treatment/Calcination (for robust heterogeneous catalysts): For deactivation by coking, a controlled calcination (heating in the presence of air or oxygen) can burn off carbonaceous deposits.[14] This is a harsh method and generally not suitable for molecular catalysts on delicate supports.

  • Hydrogen Treatment: For some metal catalysts, treatment under a hydrogen atmosphere can reduce oxidized species and strip certain poisons.[14]

  • Re-use: After treatment, the catalyst can be tested in a new reaction to assess the recovery of its activity.

Visualizations

TroubleshootingWorkflow start Low Yield or Stalled Reaction cause1 Potential Cause: Catalyst Poisoning start->cause1 cause2 Potential Cause: Thermal Degradation start->cause2 cause3 Potential Cause: Suboptimal Conditions start->cause3 sol1 Solution: 1. Protect Pyrazole NH 2. Screen Bulky Ligands 3. Increase Catalyst Load cause1->sol1 sol2 Solution: 1. Lower Reaction Temp. 2. Use More Stable Precatalyst 3. Ensure Inert Atmosphere cause2->sol2 sol3 Solution: 1. Screen Bases & Solvents 2. Check Reagent Purity 3. Confirm Stoichiometry cause3->sol3

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

DeactivationMechanisms cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0)/Pd(II) Catalyst poisoning Poisoning (Pyrazole N-Coordination) active_catalyst->poisoning Inhibition degradation Thermal Degradation (Formation of Pd Black) active_catalyst->degradation High Temp. ligand_loss Ligand Degradation active_catalyst->ligand_loss Harsh Conditions

Caption: Primary mechanisms of catalyst deactivation in coupling reactions.

CatalyticCycleDeactivation pd0 Active Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add deact1 Aggregation (Pd Black) pd0->deact1 High Temp pd2_complex Ar-Pd(II)(X)L_n oxidative_add->pd2_complex transmetal Transmetalation (R-M) pd2_complex->transmetal deact2 Pyrazole Coordination pd2_complex->deact2 Poisoning pd2_complex2 Ar-Pd(II)(R)L_n transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim Product (Ar-R) reductive_elim->pd0 Product (Ar-R)

Caption: Catalytic cycle with key points of potential catalyst deactivation.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazole Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in pyrazole cyclocondensation reactions. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Challenge of Pyrazole Synthesis

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to agrochemicals.[1][2] The most prevalent synthetic route is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously pioneered by Knorr.[3][4] While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the desired pyrazole. This guide is designed to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in pyrazole synthesis can often be traced back to a few key areas:

  • Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to unwanted side reactions, consuming your starting materials and complicating the purification process.[5] Hydrazine derivatives, in particular, can degrade over time and should ideally be used fresh or purified before use.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that can dramatically impact the yield.[5] It is often necessary to perform optimization studies to find the ideal conditions for your specific substrates.

  • Incomplete Reaction: The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or the need for a catalyst to facilitate the reaction.[6]

  • Side Reactions: The formation of regioisomers, pyrazolines, or other byproducts can significantly lower the yield of the desired pyrazole.[5][6]

Q2: I'm observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. For instance, using aprotic dipolar solvents like DMF or NMP can sometimes lead to better regioselectivity compared to commonly used protic solvents like ethanol.[1] Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have also been shown to improve regioselectivity in certain cases.[7]

  • Steric and Electronic Effects: The regioselectivity is governed by both the steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[5] A bulkier substituent on the dicarbonyl may direct the initial attack of the hydrazine to the less sterically hindered carbonyl.

  • pH Control: The pH of the reaction mixture can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thereby affecting the regioselectivity. The addition of a mild acid or base may be beneficial.[5]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I prevent it?

Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[5]

To mitigate this:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[5] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[5]

  • Purification: In many cases, the colored impurities can be effectively removed during the purification step, for example, by recrystallization or column chromatography.[5] The use of activated charcoal during recrystallization can also help remove colored impurities, though it may slightly reduce the overall yield.[8]

Q4: I seem to have formed a pyrazoline instead of a pyrazole. How can I fix this?

The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common outcome, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[6] The initial cyclization yields the non-aromatic pyrazoline ring.[6] To obtain the desired aromatic pyrazole, an oxidation step is required.[6]

Here's how to address this:

  • In-situ Oxidation: Sometimes, simply heating the reaction mixture in a solvent like glacial acetic acid can promote oxidative aromatization.[6]

  • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can perform a separate oxidation step. Common methods include refluxing with a mild oxidizing agent or using bromine in a suitable solvent.[6]

Detailed Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to diagnosing and resolving low-yield issues.

Guide 1: Systematic Troubleshooting of Low Yields

This guide follows a logical progression to identify the root cause of low yields.

Step 1: Assess Starting Material Purity and Stoichiometry

  • Action: Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or melting point analysis. Ensure you are using the correct stoichiometry; a slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[5]

  • Rationale: Impurities can engage in side reactions, leading to a complex reaction mixture and reduced yield.[5] Incorrect stoichiometry can result in unreacted starting material.

Step 2: Optimize Reaction Conditions

  • Action: Systematically vary the reaction temperature, time, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.[5]

  • Rationale: Pyrazole formation is highly sensitive to reaction parameters. What works for one set of substrates may not be optimal for another.

Step 3: Evaluate the Role of a Catalyst

  • Action: If the reaction is sluggish, consider adding a catalytic amount of a Brønsted or Lewis acid. A few drops of glacial acetic acid is a common choice to facilitate the initial hydrazone formation.[6] In some cases, metal catalysts like nano-ZnO or silver catalysts have been shown to improve yields.[9]

  • Rationale: A catalyst can accelerate the rate-limiting step of the reaction, which is often the initial condensation or the final cyclization.

Step 4: Investigate and Mitigate Side Reactions

  • Action: Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. If regioisomers are the issue, refer to the strategies in FAQ 2. If pyrazoline formation is occurring, an oxidation step is necessary (see FAQ 4).

  • Rationale: Understanding the nature of the side products is crucial for devising a strategy to minimize their formation.

Step 5: Re-evaluate the Purification Strategy

  • Action: Ensure your purification method is suitable for your target pyrazole. Recrystallization is often effective for solid products.[8] Column chromatography on silica gel can be used for both solid and liquid products, but be aware that basic pyrazoles can sometimes interact strongly with silica.[10]

  • Rationale: An inefficient purification method can lead to significant product loss, giving the impression of a low reaction yield.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in pyrazole cyclocondensation.

Troubleshooting_Workflow start Low Yield Observed assess_purity Assess Starting Material Purity & Stoichiometry start->assess_purity purity_ok Purity & Stoichiometry OK? assess_purity->purity_ok purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) purity_ok->optimize_conditions Yes purify_reagents->assess_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok add_catalyst Consider Catalyst Addition (e.g., Acetic Acid) conditions_ok->add_catalyst No end_success Successful Optimization conditions_ok->end_success Yes catalyst_ok Yield Improved? add_catalyst->catalyst_ok analyze_byproducts Analyze Byproducts (LC-MS, NMR) catalyst_ok->analyze_byproducts No catalyst_ok->end_success Yes byproducts_identified Byproducts Identified? analyze_byproducts->byproducts_identified mitigate_side_reactions Mitigate Side Reactions (e.g., Adjust pH, Solvent) byproducts_identified->mitigate_side_reactions Yes reevaluate_purification Re-evaluate Purification Method byproducts_identified->reevaluate_purification No mitigate_side_reactions->optimize_conditions end_further_investigation Further Investigation Needed reevaluate_purification->end_further_investigation

Caption: A flowchart for systematically troubleshooting low yields.

Understanding the Mechanism and Key Parameters

A solid grasp of the reaction mechanism is essential for effective troubleshooting. The Knorr pyrazole synthesis is a classic example of a cyclocondensation reaction.[3][4]

The Reaction Mechanism

The generally accepted mechanism involves the following key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of two water molecules) to yield the aromatic pyrazole ring.

The following diagram provides a simplified representation of the pyrazole cyclocondensation mechanism.

Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Initial Attack Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-2 H2O)

Caption: Simplified mechanism of pyrazole cyclocondensation.

Table 1: Influence of Reaction Parameters on Yield

This table summarizes the impact of key reaction parameters and provides general recommendations for optimization.

ParameterGeneral Effect on YieldOptimization Recommendations
Temperature Higher temperatures can increase the reaction rate but may also promote side reactions and degradation.Start at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and gradually increase if the reaction is slow.[5]
Solvent Solvent polarity can influence reactivity and regioselectivity. Protic solvents (e.g., ethanol) are common, but aprotic solvents (e.g., DMF) can be beneficial.[1]Screen a range of solvents with varying polarities. Consider using fluorinated alcohols for improved regioselectivity.[7]
pH/Catalyst An acidic catalyst (e.g., acetic acid) often accelerates the reaction.[6] The overall pH can affect the nucleophilicity of the hydrazine.If the reaction is slow, add a catalytic amount of a mild acid. If using a hydrazine salt, a mild base like sodium acetate can be beneficial.[5]
Reaction Time Insufficient reaction time will lead to an incomplete reaction. Excessively long reaction times can lead to product degradation.Monitor the reaction by TLC or LC-MS to determine the point at which the starting materials are consumed and the product concentration is maximized.[5]

Experimental Protocols

This section provides a general protocol for a typical pyrazole synthesis and a protocol for recrystallization, a common purification technique.

Protocol 1: General Procedure for Pyrazole Synthesis (Knorr Cyclocondensation)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, consider adding a mild base like sodium acetate (1.2 equivalents).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by vacuum filtration.[5] Alternatively, the solvent can be removed under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][8]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent in which the compound is soluble.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Chromatographic Separation of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of pyrazole regioisomers.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of pyrazole regioisomers.

Issue 1: Poor or No Separation on Column Chromatography Despite Good Separation on TLC

Symptoms:

  • Regioisomers co-elute or show very poor resolution during column chromatography.

  • TLC analysis of collected fractions shows a mixture of regioisomers in most fractions.

Possible Causes:

  • Different Stationary Phase Activity: The silica gel used for TLC plates and column chromatography can have different activity levels (e.g., due to different binders or water content), leading to altered selectivity.

  • Overloading the Column: Applying too much sample can saturate the stationary phase, causing band broadening and poor separation.

  • Solvent Polarity Issues: In some cases, a solvent system that works for TLC may not translate directly to column chromatography, especially when using highly polar solvents like methanol. With flash chromatography, the column is typically pre-equilibrated, which can alter the gradient profile compared to the dry TLC plate.

  • Compound Instability: One or both regioisomers may be unstable on the acidic silica gel, leading to degradation products that complicate the separation.

Solutions:

  • Optimize the Eluent System:

    • If the TLC separation (ΔRf) is small, try screening a wider range of solvent systems with different selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone).

    • For compounds with very similar polarity, a solvent gradient during elution is often effective. Start with a solvent system where the target compounds have an Rf of around 0.2 or less and gradually increase the polarity.

  • Check for Compound Stability:

    • Perform a 2D TLC to check for compound stability on silica. Spot the sample in one corner, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spots appear on the diagonal, the compound is stable. If new spots appear off the diagonal, degradation is occurring.

  • Deactivate the Silica Gel:

    • If instability is suspected, neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.

  • Consider Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or reversed-phase silica (C18). Reversed-phase chromatography can be particularly effective for separating regioisomers.

Issue 2: Co-elution of Regioisomers in HPLC

Symptoms:

  • A single, broad, or asymmetric peak is observed in the HPLC chromatogram.

  • Mass spectrometry analysis of the peak indicates the presence of both regioisomers.

Possible Causes:

  • Insufficient Selectivity of the Stationary Phase: The chosen column chemistry may not be suitable for differentiating between the subtle structural differences of the regioisomers.

  • Inadequate Mobile Phase Composition: The mobile phase may not provide the necessary selectivity for separation.

  • Suboptimal Temperature: Column temperature can influence selectivity and resolution.

Solutions:

  • Mobile Phase Optimization:

    • For Reversed-Phase HPLC:

      • Vary the organic modifier (e.g., acetonitrile vs. methanol).

      • Adjust the pH of the aqueous component, especially if the pyrazole derivatives have acidic or basic functionalities.

      • Incorporate additives like formic acid or ammonium formate to improve peak shape and selectivity.

    • For Normal-Phase HPLC:

      • Experiment with different combinations of non-polar and polar solvents (e.g., hexane/isopropanol, hexane/ethanol).

      • Small amounts of additives can significantly alter selectivity.

  • Stationary Phase Screening:

    • If a standard C18 column does not provide separation, try a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column.

    • For some pyrazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

  • Temperature Adjustment:

    • Varying the column temperature (e.g., between 15°C and 35°C) can sometimes improve resolution. Lowering the temperature often leads to better separation but longer analysis times.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating pyrazole regioisomers?

A1: Silica gel column chromatography is the most frequently used method for the preparative separation of pyrazole regioisomers due to its simplicity and scalability.[2][3] For analytical purposes, both normal-phase and reversed-phase HPLC are common.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the polarity of your pyrazole regioisomers.

  • Normal-phase chromatography (e.g., silica or alumina column) is generally suitable for less polar to moderately polar compounds.

  • Reversed-phase chromatography (e.g., C18 column) is well-suited for polar compounds. It can also be effective for separating regioisomers that are difficult to resolve by normal-phase chromatography.

Q3: My pyrazole regioisomers have very similar Rf values on TLC. How can I improve the separation?

A3: For compounds with similar polarity, consider the following:

  • Test a variety of eluent systems. Small changes in solvent composition can have a large impact on selectivity.

  • Use a shallow gradient during column chromatography. This can help to resolve closely eluting compounds.

  • Consider a different stationary phase. If silica gel is not effective, alumina or a bonded phase might provide the necessary selectivity.

Q4: Can the position of substituents on the pyrazole ring affect the separation?

A4: Yes, the position of substituents can significantly impact the molecule's overall polarity and its interaction with the stationary phase. For example, a substituent on the N1 position may have a different electronic and steric effect compared to a substituent on the C3 or C5 position, leading to differences in retention times. In one study, the position of an N-methyl group influenced the planarity of an adjacent phenyl ring, which in turn affected the compound's affinity for a reversed-phase stationary phase.

Q5: Why are my retention times in normal-phase HPLC not reproducible?

A5: Retention times in normal-phase HPLC can be sensitive to the water content of the mobile phase.[4][5] Since silica is very hygroscopic, small variations in the amount of water in the solvents can lead to significant changes in retention.[4][5] To improve reproducibility, it is recommended to use half-saturated mobile phases.[4]

Experimental Protocols

Protocol 1: General Procedure for Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general guideline for separating a mixture of two pyrazole regioisomers using silica gel column chromatography.[2]

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel for flash chromatography

  • Selected eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Glass column, collection tubes, and other standard chromatography equipment

Methodology:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between the two regioisomers (aim for a ΔRf of at least 0.1).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the selected solvent system. If a gradient is used, slowly and systematically increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure regioisomers and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method for the Separation of Phenylaminopyrazole Regioisomers

This protocol describes an analytical HPLC method for the separation of two specific N-methyl pyrazole regioisomers.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Q Exactive Plus Orbitrap mass spectrometer (or equivalent)

Chromatographic Conditions:

  • Column: Not specified, but a C18 column is implied by the reversed-phase conditions.

  • Mobile Phase: A binary linear gradient was used:

    • Isocratic 20% B for 5 minutes.

    • Linear gradient to 100% B over 60 minutes.

    • Hold at 100% B for 10 minutes.

    • Linear gradient back to 20% B in 1 minute.

    • Re-equilibration at 20% B for 15 minutes.

  • Detection: The eluent was directed to a mass spectrometer for analysis.

Quantitative Data

The following tables summarize quantitative data for the separation of pyrazole regioisomers from the cited literature.

Table 1: Reversed-Phase HPLC Separation of N-Methyl Phenylaminopyrazole Regioisomers

RegioisomerRetention Time (t_r) [min]
8a (N-methyl adjacent to phenyl)13.70
8b (N-methyl opposite to phenyl)20.03

Visualizations

experimental_workflow cluster_prep Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Screening (e.g., Hexane/EtOAc) Solvent 2. Identify Optimal Solvent System (ΔRf > 0.1) TLC->Solvent Analyze spots Pack 3. Pack Silica Gel Column Solvent->Pack Load 4. Load Crude Pyrazole Mixture Pack->Load Elute 5. Elute with Chosen Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product1 Pure Regioisomer 1 Evaporate->Product1 Product2 Pure Regioisomer 2 Evaporate->Product2

Caption: Workflow for pyrazole regioisomer separation by column chromatography.

troubleshooting_logic Start Problem: Poor Separation of Regioisomers CheckTLC Is TLC separation good (ΔRf > 0.1)? Start->CheckTLC CheckLoad Is column overloaded? CheckTLC->CheckLoad Yes OptimizeSolvent Solution: Optimize eluent system. Try different solvent polarities and selectivities. CheckTLC->OptimizeSolvent No CheckSolvent Is a highly polar solvent (e.g., MeOH) used? CheckLoad->CheckSolvent No ReduceLoad Solution: Reduce sample load. CheckLoad->ReduceLoad Yes CheckStability Is compound stable on silica? (Perform 2D TLC) CheckSolvent->CheckStability No ChangeSolvent Solution: Try alternative polar solvent (e.g., Acetonitrile for flash). CheckSolvent->ChangeSolvent Yes Deactivate Solution: Deactivate silica with base (e.g., 1-2% Triethylamine). CheckStability->Deactivate Yes AltStationary Solution: Use alternative stationary phase (Alumina, C18). CheckStability->AltStationary No

Caption: Troubleshooting logic for poor separation of pyrazole regioisomers.

References

Technical Support Center: Stability of Brominated Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with brominated heterocyclic intermediates during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability problems in a question-and-answer format, offering practical solutions and preventative measures.

General Stability and Handling

Q1: My brominated heterocyclic compound is showing signs of degradation upon storage (e.g., discoloration, appearance of new spots on TLC). What are the general best practices for storage?

A1: Proper storage is the first line of defense against the degradation of brominated heterocyclic intermediates. Many of these compounds are sensitive to light, moisture, heat, and air.

Recommended Storage Conditions:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]

  • Temperature: For many compounds, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for highly reactive intermediates. Always check the supplier's recommendation. Some compounds like elemental bromine should be stored above -7°C (20°F) to prevent freezing.[1]

  • Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Containers: Use tightly sealed, chemically resistant containers, such as amber glass bottles, to protect from light and moisture.[1]

Q2: I suspect my brominated intermediate is degrading in solution. What are common solvent-related stability issues?

A2: Solvent choice is critical as it can influence degradation pathways.

  • Protic Solvents: Protic solvents like methanol or water can participate in nucleophilic substitution reactions, leading to the replacement of the bromine atom (solvolysis). The rate of this reaction is dependent on the heterocycle's structure and the solvent's nucleophilicity.

  • Residual Water: Even in aprotic solvents, residual water can lead to hydrolysis. Ensure you are using anhydrous solvents, especially for moisture-sensitive compounds.

  • pH: The stability of many heterocyclic compounds is pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. For example, bromazepam is known to degrade in both acidic and alkaline conditions.[2][3][4]

Troubleshooting Degradation in Reactions

Q3: I am observing a significant amount of debromination (replacement of bromine with hydrogen) as a side product in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). What are the likely causes and how can I mitigate this?

A3: Debromination, or hydrodehalogenation, is a common and frustrating side reaction in cross-coupling chemistry. It reduces the yield of the desired product by consuming the starting material.

Primary Causes:

  • Reaction Conditions: High temperatures and prolonged reaction times can favor debromination.[2]

  • Base: The choice and strength of the base are crucial. Some bases can act as hydride donors or promote pathways leading to debromination. It has been noted that anhydrous couplings with K3PO4 may require a small amount of water to proceed efficiently, and the consistency of the base can affect reproducibility.[5]

  • Ligand: The properties of the phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus debromination. Electron-rich and bulky ligands can sometimes promote this side reaction.

  • Solvent: The solvent can influence the reaction pathway. For instance, some solvents may act as a source of hydrogen.

  • Aryl Halide Identity: Aryl iodides have a higher propensity for dehalogenation than aryl bromides.[2]

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Lower the reaction temperature.

    • Reduce the reaction time by monitoring the reaction closely (e.g., by TLC, GC, or LC-MS) and stopping it once the starting material is consumed.

  • Screen Bases:

    • Try weaker bases (e.g., K2CO3 instead of K3PO4).

    • Use a non-nucleophilic base.

  • Screen Ligands:

    • Experiment with different phosphine ligands (e.g., Buchwald or trialkylphosphine ligands may accelerate oxidative addition).[5]

  • Additives:

    • In some cases, the addition of a small amount of an oxidant can regenerate the active catalyst and suppress reductive pathways.

Q4: Besides debromination, what are other common side reactions I should be aware of with brominated heterocycles in cross-coupling reactions?

A4: Other common side products include:

  • Homocoupling: The boronic acid reagent can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of Pd(II) species, which can arise from the oxidation of the Pd(0) catalyst by residual oxygen.[6]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, which is a common decomposition pathway for unstable boronic acids, especially those of 2-substituted heterocycles.[7]

Specific Heterocycle Stability

Q5: I am working with a 2-bromopyridine derivative and it seems particularly unstable. Are there known stability issues with this class of compounds?

A5: Yes, 2-halopyridines can be particularly challenging.

  • Reactivity: The proximity of the electronegative nitrogen atom makes the C2 position susceptible to nucleophilic attack. This increased reactivity can also lead to lower stability.[8][9] 2-Bromopyridines are generally more reactive in cross-coupling reactions than their 2-chloro counterparts due to the weaker C-Br bond.[10]

  • Hydrolysis: 2-Bromopyridines can be susceptible to hydrolysis, especially under forcing conditions, to form the corresponding 2-pyridone.[11]

  • Basicity: 2-Bromopyridine is a very weak base.[12]

Q6: My brominated indole derivative is turning dark and showing decomposition. What are the known stability issues for indoles?

A6: Indoles, in general, are electron-rich heterocycles and can be prone to oxidation.

  • Oxidation: The pyrrole ring of indole is susceptible to oxidation, which can be accelerated by light and air. This often leads to the formation of colored oligomeric or polymeric byproducts.

  • Acid Sensitivity: While the indole nucleus is generally stable to strong bases, it can be unstable under certain acidic conditions, leading to polymerization.

  • Photostability: Some brominated indoles have been observed to be unstable and decompose quickly at room temperature, and even at 4 °C in a refrigerator.[13]

Q7: Are there specific stability concerns for brominated thiophenes and furans?

A7: Yes, both thiophenes and furans have unique stability profiles.

  • Thiophenes: Brominated thiophenes can be susceptible to oxidation at the sulfur atom, which can lead to the formation of reactive sulfoxides or sulfones. These intermediates can then undergo dimerization or other reactions.[14] The debromination of polybrominated thiophenes can be a useful synthetic strategy but also an unwanted side reaction.[15]

  • Furans: Furans are known to be sensitive to acidic conditions, which can lead to hydrolysis and ring-opening.[16][17] Their stability is often lower than that of the corresponding thiophenes.

Data Presentation: Stability of Brominated Heterocyclic Intermediates

Table 1: Illustrative Relative Stability to Hydrolysis

Compound ClassRelative Hydrolysis Rate (Illustrative)Comments
2-BromopyridineModerateSusceptible to nucleophilic attack at the C2 position.
3-BromopyridineLowLess activated towards nucleophilic attack compared to the 2- and 4-positions.
2-BromofuranHighFuran ring is acid-sensitive and prone to hydrolysis.
2-BromothiopheneLow to ModerateThiophene ring is generally more stable to hydrolysis than furan.
5-BromoindoleLow (at neutral pH)Indole ring is relatively stable to hydrolysis but sensitive to strong acids.

Table 2: Factors Influencing Debromination in Suzuki-Miyaura Coupling

FactorCondition Promoting DebrominationRecommended Action to Minimize Debromination
Temperature High (>100 °C)Reduce temperature; aim for the lowest effective temperature.
Reaction Time ProlongedMonitor reaction closely and quench upon completion.
Base Strong, nucleophilic bases (e.g., NaOtBu)Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃).
Solvent Protic solvents (e.g., alcohols)Use aprotic solvents (e.g., dioxane, toluene, DMF).
Ligand Very electron-rich, bulky ligandsScreen a variety of ligands to find an optimal balance.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for stress testing a brominated heterocyclic intermediate to identify potential degradation products and assess its intrinsic stability, as recommended by ICH guidelines.[13][14][18][19][20]

Objective: To generate degradation products for the development of a stability-indicating analytical method and to understand the degradation pathways of the intermediate.

Materials:

  • Brominated heterocyclic intermediate

  • Hydrochloric acid (e.g., 0.1 M HCl)

  • Sodium hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • High-purity water

  • Organic solvent in which the intermediate is soluble (e.g., acetonitrile or methanol, HPLC grade)

  • HPLC system with a DAD or UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the brominated heterocyclic intermediate at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 50-60 °C if no degradation is observed.[18]

    • Monitor the reaction over time (e.g., at 2, 4, 8, 24 hours) by taking aliquots, neutralizing with an appropriate amount of base, and analyzing by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same monitoring procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and monitor over time.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid intermediate in an oven at an elevated temperature (e.g., 60-80 °C).[1]

    • At various time points, dissolve a sample of the solid and analyze by HPLC.

  • Photodegradation (Solid State and Solution):

    • Expose the solid intermediate and a solution of the intermediate to light in a photostability chamber. The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[18]

    • Protect a control sample from light.

    • Analyze the samples at the end of the exposure period.

  • Analysis:

    • Analyze all samples by a suitable HPLC method, comparing them to an unstressed control sample. Aim for 5-20% degradation.[13]

    • The HPLC method should be capable of separating the parent compound from all degradation products (a "stability-indicating method").

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method that can accurately quantify the brominated heterocyclic intermediate in the presence of its degradation products, process impurities, and other potential interferents.[2][3][4][6][7][17]

Procedure:

  • Generate Degraded Samples: Use the forced degradation protocol (Protocol 1) to generate a mixture of the parent compound and its degradation products.

  • Initial Method Scouting:

    • Column: Start with a standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths and to check for peak purity. Select a wavelength where the parent compound and major degradants have good absorbance.

  • Method Optimization:

    • Inject the mixture of the parent compound and its degradation products.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • If co-elution occurs, try different column chemistries (e.g., C8, Phenyl-Hexyl) or different mobile phase additives.

  • Method Validation (per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the parent compound from all potential impurities and degradation products. Use peak purity analysis from the DAD.

    • Linearity: Analyze a series of solutions of the parent compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the parent compound.

    • Precision: Assess the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.[17]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability of brominated heterocyclic intermediates.

DegradationPathways cluster_main Common Degradation Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_photo Photolysis cluster_thermal Thermal Decomposition Intermediate Brominated Heterocyclic Intermediate Hydrolysis Hydroxy-heterocycle Intermediate->Hydrolysis H₂O / H⁺ or OH⁻ Debromination Debrominated Heterocycle (Hydrodehalogenation) Intermediate->Debromination H⁻ source / Catalyst Photoproducts Rearrangement/Cleavage Products Intermediate->Photoproducts hν (UV/Vis light) ThermalProducts Decomposition Products Intermediate->ThermalProducts Δ (Heat) SuzukiTroubleshooting cluster_workflow Troubleshooting Debromination in Suzuki Coupling Start Low yield of desired product, high amount of debromination observed Condition_Check Are reaction conditions too harsh? Start->Condition_Check Base_Check Is the base appropriate? Condition_Check->Base_Check No Optimize_Temp Lower temperature and shorten reaction time Condition_Check->Optimize_Temp Yes Ligand_Check Is the ligand optimal? Base_Check->Ligand_Check No Screen_Bases Screen weaker or non-nucleophilic bases Base_Check->Screen_Bases Yes Solvent_Check Is the solvent a potential H-source? Ligand_Check->Solvent_Check No Screen_Ligands Screen different phosphine ligands Ligand_Check->Screen_Ligands Yes Change_Solvent Use anhydrous, aprotic solvent Solvent_Check->Change_Solvent Yes End Improved yield of cross-coupled product Solvent_Check->End No Optimize_Temp->Base_Check Screen_Bases->Ligand_Check Screen_Ligands->Solvent_Check Change_Solvent->End StabilityWorkflow cluster_exp Experimental Workflow for Stability Assessment Start New Brominated Intermediate Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Deg_ID Identify Major Degradation Products (LC-MS) Method_Dev->Deg_ID Kinetics Determine Degradation Kinetics (if required) Deg_ID->Kinetics Report Establish Storage Conditions and Shelf-Life Kinetics->Report

References

Navigating the complexities of large-scale pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A technical resource for researchers and drug development professionals, this support center provides essential guidance on overcoming the challenges of scaling up pyrazole synthesis protocols. From managing hazardous reagents to optimizing reaction conditions and minimizing impurities, we offer practical troubleshooting advice and frequently asked questions to ensure a safe, efficient and successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The main safety risks during the scale-up of pyrazole synthesis are associated with the use of highly reactive and toxic reagents such as hydrazine and its derivatives, as well as potentially explosive intermediates such as diazonium salts. Key concerns include:

  • Thermal Runaway: Condensation reactions with hydrazine are often highly exothermic. Without proper thermal management, this can lead to a dangerous, uncontrolled rise in temperature and pressure.[1]

  • Decomposition of reagents: Hydrazine can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[1] Diazonium compounds are also notoriously unstable and can decompose rapidly, releasing nitrogen gas, which can lead to a dangerous build-up of pressure.[2]

  • Toxicity: Hydrazine is a highly toxic substance and requires strict handling procedures to minimize exposure.[1]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously.[1]

Q2: How can the exothermic nature of the hydrazine condensation be managed on a large scale?

A2: Effective heat management is crucial for a safe scale-up. The following strategies are recommended:

  • Slow, controlled addition: Add the hydrazine hydrate slowly to the reaction mixture to control the rate of heat generation.[1]

  • Efficient cooling: Make sure the reactor is equipped with a cooling system with sufficient capacity to dissipate the heat generated during the reaction.[1]

  • Dilution: The use of an appropriate solvent in sufficient quantity helps to absorb the heat of the reaction.[1]

  • Use of a base: The addition of a mild base, such as sodium acetate, can help to neutralize acidic by-products that might otherwise catalyze decomposition.[1]

Q3: What are the most common impurities in pyrazole synthesis and how can their formation be minimized?

A3: Common impurities include regioisomers, unreacted starting materials and by-products from side reactions. The formation of regioisomers is a particular problem when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] To minimize the formation of impurities, the following measures are recommended:

  • Precise control of reaction conditions: Careful control of temperature, reaction time and stoichiometry can promote the formation of the desired product.[1]

  • Choice of solvent and catalyst: Screening of different solvents and catalysts can improve selectivity.[1][4]

  • Alternative synthetic routes: In some cases, a different synthetic approach with higher regioselectivity may be necessary.[1]

Q4: How does the choice of solvent affect the scale-up of a pyrazole synthesis?

A4: The choice of solvent is critical for a successful scale-up. A solvent that works well in the lab may not be suitable for large-scale production due to safety, environmental or cost considerations. For example, carcinogenic solvents such as 1,4-dioxane should be avoided.[2] When scaling up, it is often necessary to re-evaluate and optimize the choice of solvent.

Q5: What are the advantages of using flow chemistry for the large-scale synthesis of pyrazoles?

A5: Flow chemistry offers significant advantages for the large-scale synthesis of pyrazoles, in particular by improving safety and efficiency.[5] This technique allows:

  • Improved temperature control: The high surface-to-volume ratio of flow reactors allows for more efficient heat exchange and better temperature control, which is critical for managing exothermic reactions.[5]

  • Minimization of hazardous intermediates: The continuous nature of flow chemistry means that hazardous intermediates, such as diazonium salts, are generated and consumed in small quantities at any one time, minimizing the risk of accumulation and decomposition.[2][6]

  • Increased efficiency and scalability: Flow processes can often be run at higher concentrations and temperatures than batch processes, leading to shorter reaction times and higher throughput.[2][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time or temperature.[1]- Ensure efficient mixing.- Check the quality and purity of starting materials.[4]
Formation of regioisomers or other by-products- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]- Consider a different synthetic route with higher regioselectivity.[1]
Product loss during work-up or purification- Optimize extraction and recrystallization solvents and procedures.[1]
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers- Screen different solvents and catalysts.[1][4]- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways that offer better regiochemical control.[1]
Exothermic Runaway Poor heat dissipation at larger scale- Immediately stop the addition of reagents.[1]- Ensure maximum cooling is applied.[1]- If necessary, quench the reaction with a suitable agent.[1]- For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[1]
Product Degradation Product instability at elevated temperatures or in the presence of certain reagents- Lower the reaction and purification temperatures.[1]- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1]
Difficulty in Purification Product and impurities have similar physical properties- Explore different recrystallization solvents or solvent mixtures.- Consider alternative purification techniques such as distillation or preparative chromatography if feasible on the desired scale.
Formation of colored impurities Side reactions involving the hydrazine starting material- Use a freshly opened or purified hydrazine derivative.[4]- The addition of a mild base like sodium acetate can sometimes lead to a cleaner reaction.[4]- Charcoal treatment of the crude product can help to remove some colored impurities.[4]

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis (Lab Scale)

The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add the hydrazine derivative.[4] If a hydrazine salt is used, a mild base such as sodium acetate may be added.[4]

  • Reaction Conditions: The reaction mixture is typically heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.[4] The crude product can then be purified.

  • Purification: Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Example of a Scaled-up Pyrazole Synthesis using Flow Chemistry

This example illustrates the synthesis of an N-aryl pyrazole from an aniline in a three-step telescoped flow process, which minimizes the accumulation of hazardous intermediates.[6]

  • Step 1: Diazotization: An aniline is diazotized to form the corresponding diazonium salt. This is done in a continuous flow reactor to avoid the accumulation of the potentially explosive diazonium species.[6]

  • Step 2: Reduction: The diazonium salt is then reduced with tin(II) chloride to give the corresponding hydrazine.[6]

  • Step 3: Cyclization: The hydrazine intermediate is then reacted with a ketoenamine to give the final N-aryl pyrazole.[6]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterVariationEffect on YieldReference
Solvent EthanolModerate[4]
Acetic AcidHigh[9]
Aprotic Dipolar (e.g., DMF)High (for aryl hydrazines)[9]
Catalyst NoneLow[10]
Acidic (e.g., H₂SO₄, HCl)High[7]
Lewis Acid (e.g., LiClO₄)High[10]
Temperature Room TemperatureLow to Moderate[10]
RefluxHigh[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1,3-Dicarbonyl Compound reaction Condensation Reaction (e.g., Knorr Synthesis) start1->reaction start2 Hydrazine Derivative start2->reaction workup Solvent Removal & Crude Product Isolation reaction->workup Reaction Completion purification Recrystallization or Chromatography workup->purification product Pure Pyrazole Product purification->product Purified

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

troubleshooting_workflow start Low Yield in Pyrazole Synthesis q1 Are starting materials pure? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Purify starting materials q1->a1_no No q2 Are reaction conditions (temp, time, solvent) optimized? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Optimize reaction conditions q2->a2_no No q3 Is there evidence of side reactions or byproducts? a2_yes->q3 a3_yes - Adjust stoichiometry - Add catalyst/additive - Consider alternative route q3->a3_yes Yes a3_no Proceed to next check q3->a3_no No q4 Is product lost during work-up or purification? a3_no->q4 a4_yes Optimize extraction and recrystallization procedures q4->a4_yes Yes a4_no Yield improvement likely q4->a4_no No

Caption: A troubleshooting decision tree for addressing low yields in pyrazole synthesis.

References

minimizing byproducts in the bromination of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the bromination of pyrazoles.

Troubleshooting Guides

Issue 1: Formation of Multiple Brominated Products (Over-bromination)

Symptoms:

  • Mass spectrometry data indicates the presence of di- or tri-brominated species.

  • NMR spectra show multiple signals for the pyrazole ring protons, corresponding to different bromination patterns.

  • TLC analysis reveals multiple product spots that are difficult to separate.

Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry This is the most common cause. Carefully control the amount of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents. Using an excess can lead to polybromination.[1]
High Reaction Temperature Elevated temperatures increase reaction rates but can decrease selectivity, leading to over-bromination.[1] It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature gradually.[1][2]
Prolonged Reaction Time Allowing the reaction to proceed for too long can result in the slow formation of polybrominated byproducts. Monitor the reaction progress using TLC or HPLC and quench it once the starting material is consumed or the desired product concentration is maximized.
Reactive Brominating Agent Elemental bromine (Br₂) can be highly reactive and lead to a mixture of products.[3] Consider using a milder brominating agent like N-Bromosuccinimide (NBS) for better control.[2][4]

Issue 2: Incorrect Regioselectivity (Bromination at the Wrong Position)

Symptoms:

  • NMR analysis confirms the formation of a bromopyrazole isomer other than the desired one. For example, obtaining a 3- or 5-bromo isomer when the 4-bromo isomer is expected.

Possible Causes & Solutions:

CauseSolution
Inherent Pyrazole Reactivity Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C-4 position.[5][6] To achieve bromination at the C-3 or C-5 positions, the C-4 position must typically be blocked with another substituent.[5]
Strongly Acidic Conditions In strongly acidic media, the pyrazole ring can be protonated. This deactivates the pyrazole ring towards electrophilic attack and can shift the site of bromination to other substituents on the molecule, such as a phenyl group.[6]
N-Substitution The nature of the substituent on the pyrazole nitrogen can influence the regioselectivity. For N-substituted pyrazoles, the pyridine-like nitrogen directs substitution.[7][8]

Issue 3: Side Reactions with Functional Groups

Symptoms:

  • Byproducts indicating reaction at other sites in the molecule, such as double bonds or activated aromatic rings.

Possible Causes & Solutions:

CauseSolution
Reaction with Alkenes If the pyrazole starting material contains a vinyl group, bromination can occur as an addition reaction to the double bond, competing with the desired aromatic substitution on the pyrazole ring.[9]
Reaction Conditions To favor ring substitution over addition to a double bond, reaction conditions must be carefully chosen. Using NBS in a polar solvent like DMF often favors aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the monobromination of a simple pyrazole? A1: The most common byproduct is the corresponding di-brominated pyrazole.[1] Depending on the reaction conditions, regioisomers can also form, although electrophilic attack at the 4-position is generally favored.[5][6]

Q2: Which brominating agent is best for achieving selective monobromination? A2: N-Bromosuccinimide (NBS) is often preferred for its milder reactivity compared to elemental bromine, which allows for better control and higher selectivity, thereby minimizing the formation of polybrominated byproducts.[2][4] Other reagents like N-bromosaccharin have also been used effectively.[4]

Q3: How can I purify my desired bromopyrazole from the byproducts? A3: Purification can often be achieved through standard techniques.

  • Crystallization/Trituration: If the desired product is a solid, trituration with a suitable solvent (like a petroleum ether/diethyl ether mixture) can help remove impurities and induce crystallization.[2]

  • Column Chromatography: This is a very effective method for separating isomers and removing polybrominated byproducts.

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can sometimes be exploited in an acidic wash during the workup to remove non-basic impurities.[10]

  • Sublimation: For volatile solids, sublimation can be a powerful purification technique, as mentioned in some procedures for 4-bromopyrazole.[11]

Q4: My reaction is very slow at 0 °C. Can I increase the temperature? A4: While increasing the temperature can speed up the reaction, it may also lead to a decrease in selectivity and an increase in byproduct formation.[1] A modest increase in temperature should be done cautiously while carefully monitoring the reaction mixture for the appearance of byproducts by TLC or HPLC.

Q5: I isolated an orange oily liquid instead of the expected solid product. What should I do? A5: An oily product often indicates the presence of impurities or residual solvent (like DMF).[11] First, ensure all solvent has been removed under high vacuum. If the product is still an oil, it is likely impure. Attempt purification by column chromatography. Alternatively, trying to induce crystallization by adding a non-polar solvent (like n-hexane) and cooling may yield a solid product.[11]

Experimental Protocols

Protocol 1: General Procedure for Monobromination using NBS

This procedure is adapted from a method for the bromination of a substituted pyrazole.[2]

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole starting material (1.0 equivalent) in dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) in small portions over 20-30 minutes. Maintain the temperature at 0 °C.

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two or three times.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography or trituration/crystallization to obtain the pure brominated pyrazole.[2]

Visualizations

Reaction_Pathways Start Pyrazole (Starting Material) Desired 4-Bromo-pyrazole (Desired Product) Start->Desired + 1 eq. 'Br+' (e.g., NBS) Controlled Conditions Isomer 3(5)-Bromo-pyrazole (Regioisomer) Start->Isomer + 1 eq. 'Br+' Poor Regiocontrol DiBromo 4,5-Dibromo-pyrazole (Over-bromination) Desired->DiBromo + 1 eq. 'Br+' Excess Reagent/ High Temp.

Caption: Potential reaction pathways in pyrazole bromination.

Troubleshooting_Flowchart Start Problem: Low Yield / Impure Product Analysis Analyze Crude Mixture (TLC, NMR, MS) Start->Analysis OverBrom Over-bromination (Di/Poly-bromo products) Analysis->OverBrom Multiple Products? Regioisomer Regioisomers Formed Analysis->Regioisomer Isomeric Mixture? NoReaction Starting Material Remains Analysis->NoReaction Incomplete Reaction? Sol1 Reduce 'Br+' equivalents to ~1.0 Lower reaction temperature Reduce reaction time OverBrom->Sol1 Yes Sol2 Confirm structure of SM Block 4-position if needed Use milder/bulkier reagent Regioisomer->Sol2 Yes Sol3 Slightly increase temperature Increase reaction time Check reagent quality NoReaction->Sol3 Yes

Caption: Troubleshooting logic for byproduct formation.

Optimization_Workflow Start Step 1: Initial Reaction - Pyrazole (1 eq) - NBS (1.05 eq) - DMF, 0°C to RT Analyze1 Step 2: Analysis (TLC, LC-MS) Start->Analyze1 Check Desired Product Dominant? Analyze1->Check Success Step 3: Success! Proceed to Scale-up & Purification Check->Success Yes Adjust Step 3: Adjust Variable (Choose one) - Lower Temp (-20°C) - Change Solvent (THF, MeCN) - Use different 'Br+' source Check->Adjust No Analyze2 Step 4: Re-run & Re-analyze Adjust->Analyze2 Analyze2->Check

Caption: Experimental workflow for optimizing reaction conditions.

References

Validation & Comparative

Comparative Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Structural Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the chemical characterization data for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks in medicinal chemistry and materials science. Due to the limited availability of experimental data for this compound, this guide leverages data from close structural analogs to provide a comprehensive comparative framework.

Introduction to Substituted Pyrazoles

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substitution pattern on the pyrazole ring significantly influences the compound's physicochemical properties, reactivity, and biological activity. The target compound, this compound, possesses key structural features: a bromine atom at the 4-position, two methyl groups at the 1 and 3-positions, and an amine group at the 5-position. These features make it a versatile synthon for further chemical modifications.

Physicochemical Properties

A summary of the available physicochemical data for this compound and its selected analogs is presented below. The data for the target compound is primarily based on computational predictions due to the absence of published experimental values.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
This compound C₅H₈BrN₃189.04Not Available1.0
4-Bromo-3-phenyl-1H-pyrazol-5-amineC₉H₈BrN₃238.09118-120[1]2.2
4-Bromo-5-methyl-1H-pyrazol-3-amineC₄H₆BrN₃176.01117-122Not Available
4-Bromo-1-methyl-1H-pyrazol-5-amineC₄H₆BrN₃176.02Not Available0.6
4-Bromo-1,3-dimethyl-1H-pyrazol-5-olC₅H₇BrN₂O191.03Not Available1.2

Spectroscopic Data Comparison

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a comparative summary of predicted and experimental spectroscopic data for the target compound and its analogs.

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight.

Compound NameMolecular FormulaPredicted [M+H]⁺ (m/z)
This compound C₅H₈BrN₃189.99744
4-Bromo-3-phenyl-1H-pyrazol-5-amineC₉H₈BrN₃237.9974
4-Bromo-1-methyl-1H-pyrazol-5-amineC₄H₆BrN₃175.9818
4-Bromo-1,3-dimethyl-1H-pyrazol-5-olC₅H₇BrN₂O190.9815
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are indicative of specific chemical bonds.

Compound NameKey IR Absorptions (cm⁻¹)
This compound (Predicted) N-H stretch (amine): 3300-3500 (two bands for primary amine), C-N stretch: 1250-1335, C=C/C=N stretch (pyrazole ring): 1400-1600
4-Bromo-3,5-dimethylpyrazoleA theoretical study has elucidated the IR spectra, highlighting the role of hydrogen bonding in the crystal structure.
General Primary AminesN-H stretch: 3400-3250 (two bands), N-H bend: 1650-1580, C-N stretch (aromatic): 1335-1250.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general synthetic approach can be inferred from the synthesis of related pyrazole derivatives.

General Synthesis of Substituted Pyrazoles

A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent functionalization, such as bromination and amination, can be carried out to introduce the desired substituents.

Example Protocol for the Synthesis of a 1,3-disubstituted-5-aminopyrazole:

  • Condensation: A solution of a substituted hydrazine (e.g., methylhydrazine) is reacted with a β-keto nitrile (e.g., 2-cyano-3-oxobutanoic acid ethyl ester) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux to drive the cyclization and formation of the pyrazole ring.

  • Bromination: The resulting pyrazole is then subjected to bromination. A common brominating agent is N-bromosuccinimide (NBS) in a solvent such as dichloromethane or chloroform. The reaction is often carried out at room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-bromo-pyrazole derivative.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted bromopyrazole amine, based on common organic chemistry laboratory practices.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization A Starting Materials (e.g., Hydrazine derivative, β-Ketoester) B Cyclization Reaction A->B C Intermediate Pyrazole B->C D Bromination C->D E Crude Product D->E F Column Chromatography E->F G Pure 4-Bromo-pyrazole Derivative F->G H Mass Spectrometry (MS) G->H I NMR Spectroscopy (¹H, ¹³C) G->I J IR Spectroscopy G->J K Melting Point Analysis G->K

Caption: A generalized workflow for the synthesis and characterization of substituted pyrazoles.

Conclusion

While experimental data for this compound remains elusive in the public domain, a comparative analysis with its structural analogs provides valuable insights for researchers. The provided data on physicochemical properties, spectroscopic characteristics, and a generalized synthetic protocol can aid in the design of new experimental work and the selection of appropriate chemical building blocks for various research and development applications. It is recommended that any future work on this specific compound includes thorough experimental characterization to contribute to the public knowledge base.

References

A Comparative Reactivity Analysis: 4-Bromo- vs. 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethyl-1H-pyrazol-5-amine scaffold is a crucial building block in medicinal chemistry, frequently appearing in therapeutic agents, notably as kinase inhibitors.[1] Functionalization at the C4-position via palladium-catalyzed cross-coupling reactions is a primary strategy for generating diverse molecular libraries for drug discovery. The choice of the halogen at this position—typically bromine or iodine—is a critical decision that significantly impacts reaction efficiency, yield, and substrate scope.

This guide provides an objective comparison of the reactivity between 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine and 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, supported by experimental data from the broader class of 4-halopyrazoles, to inform strategic synthetic planning.

Core Reactivity Principles: C-Br vs. C-I Bond

The fundamental difference in reactivity between the two compounds lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker and more polarizable than the C-Br bond.[1] This dictates the general trend in reactivity for palladium-catalyzed cross-coupling reactions, which typically follows the order: I > Br > Cl .[1][2]

The rate-determining step in many of these reactions is the oxidative addition of the halo-pyrazole to the palladium(0) catalyst. The weaker C-I bond facilitates a faster oxidative addition compared to the C-Br bond, often allowing for milder reaction conditions and shorter reaction times.[2] However, this enhanced reactivity is not always advantageous. 4-Iodo-pyrazoles can be more susceptible to side reactions, such as hydro-dehalogenation, where the halogen is replaced by a hydrogen atom.[1][2]

In contrast, 4-bromo-pyrazoles offer a balance of good reactivity and greater stability, often proving to be more robust and cost-effective starting materials.[1]

cluster_0 General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Faster for C-I Slower for C-Br trans_complex R-Pd(II)(R')L_n trans Transmetalation (R'-M) oa_complex->trans re Reductive Elimination trans_complex->re re->pd0 product R-R' re->product trans->trans_complex oa Oxidative Addition (R-X)

Palladium-catalyzed cross-coupling cycle highlighting the critical oxidative addition step.

Data Presentation: Comparative Performance in Key Reactions

The following tables summarize the comparative performance of 4-iodo- and 4-bromo-pyrazoles in pivotal cross-coupling reactions. The yields are representative and can vary based on specific coupling partners and optimized conditions.[1]

Table 1: Suzuki-Miyaura Coupling

Reaction of a 4-halopyrazole with a boronic acid/ester.

HalogenCatalyst System (Typical)ReactivityYield (%)Key Considerations
Iodo Pd(OAc)₂, SPhos, K₂CO₃Highest75-90Most reactive, but prone to significant dehalogenation side reactions.[1][2]
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a better balance of reactivity and stability; often the preferred substrate for higher, more reliable yields.[1][2]
Table 2: Sonogashira Coupling

Reaction of a 4-halopyrazole with a terminal alkyne.

HalogenCatalyst System (Typical)ReactivityYield (%)Key Considerations
Iodo PdCl₂(PPh₃)₂, CuI, Et₃NHighest80-95The preferred substrate due to significantly higher reactivity, enabling milder conditions.[2]
Bromo PdCl₂(PPh₃)₂, CuI, Et₃NModerate60-85Less reactive, often requiring higher temperatures or longer reaction times.
Table 3: Buchwald-Hartwig Amination

Reaction of a 4-halopyrazole with an amine.

HalogenCatalyst/Ligand (Typical)ReactivityYield (%)Key Considerations
Iodo CuI / 3,4,7,8-tetramethyl-1,10-phenanthrolineHigh70-90Superior for copper-catalyzed aminations, especially with alkylamines possessing β-hydrogens.[2][3]
Bromo Pd(dba)₂ / tBuDavePhosHigh75-95More effective for palladium-catalyzed reactions, particularly with aryl- or alkylamines lacking a β-hydrogen.[1][3]

Decision Pathway for Substrate Selection

Choosing the optimal starting material depends critically on the desired transformation. The following diagram provides a logical workflow for selecting between the 4-bromo and 4-iodo derivatives based on the planned synthetic route.

start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald bromo_suzuki Use 4-Bromo (Higher yield, less dehalogenation) suzuki->bromo_suzuki Recommended iodo_sonogashira Use 4-Iodo (Higher reactivity) sonogashira->iodo_sonogashira Recommended buchwald_catalyst Catalyst Choice? buchwald->buchwald_catalyst pd_buchwald Palladium buchwald_catalyst->pd_buchwald cu_buchwald Copper buchwald_catalyst->cu_buchwald bromo_buchwald Use 4-Bromo (Amines without β-H) pd_buchwald->bromo_buchwald iodo_buchwald Use 4-Iodo (Amines with β-H) cu_buchwald->iodo_buchwald

Decision guide for selecting the optimal 4-halopyrazole substrate.

Experimental Protocols

The following are representative experimental protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Adapted for this compound.

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: For the 4-iodo analogue, lower temperatures and shorter reaction times may be sufficient, but careful monitoring for dehalogenation is crucial.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Palladium-Catalyzed)

Adapted from BenchChem for 4-bromo-pyrazoles.[1]

  • In an inert atmosphere glovebox, charge a reaction vessel with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd(dba)₂, 5-10 mol%), a ligand (e.g., tBuDavePhos, 10-20 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Add anhydrous solvent (e.g., toluene or dioxane) and seal the vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue via column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Adapted for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.

  • Dissolve 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.

  • Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Summary and Recommendations

FeatureThis compound4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine
General Reactivity Good, balanced reactivity.[1]Highest reactivity.[1][2]
Stability More stable, less prone to side reactions.Less stable, susceptible to dehalogenation.[2]
Cost Generally more cost-effective.Typically more expensive.
Preferred For Suzuki-Miyaura , Pd-catalyzed Buchwald-Hartwig .[1][2]Sonogashira , Cu-catalyzed aminations.[2]

References

A Comparative Guide to Alternative Reagents for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of modern drug discovery. The C4-position of 5-aminopyrazoles is a particularly attractive site for introducing molecular diversity. 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine has traditionally been a go-to reagent for this purpose, serving as a versatile precursor in a multitude of cross-coupling reactions. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards optimizing reaction efficiency, cost-effectiveness, and substrate scope. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules.

Executive Summary

This guide evaluates the performance of alternative reagents to this compound in key synthetic transformations, primarily focusing on palladium-catalyzed cross-coupling reactions. The principal alternatives considered are:

  • 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine: The more reactive iodo-analog.

  • 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine: The more cost-effective but less reactive chloro-analog.

  • 1,3-dimethyl-1H-pyrazol-5-amine: The unsubstituted parent compound, for potential C-H activation strategies.

The general reactivity trend for the halogenated pyrazoles in palladium-catalyzed cross-coupling reactions follows the order of carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] Consequently, the iodo-derivative is typically the most reactive, while the chloro-derivative is the least.[1] However, the choice of catalyst system, reaction conditions, and the nature of the coupling partner can significantly influence the outcome.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-halo-1,3-dimethyl-1H-pyrazol-5-amine analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from various sources and represents typical yields and conditions.

Table 1: Suzuki-Miyaura Coupling

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
4-Iodo-analog Pd(OAc)₂, SPhosK₂CO₃Toluene/H₂O1002-485-95Highest reactivity, but susceptible to dehalogenation.[1]
4-Bromo-analog XPhos Pd G2K₃PO₄Dioxane/H₂O90680-93Good balance of reactivity and stability.[1][2]
4-Chloro-analog Pd₂(dba)₃, XPhosCs₂CO₃t-BuOH11012-2430-60Requires more active catalysts and harsher conditions.[1]

Table 2: Buchwald-Hartwig Amination

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
4-Iodo-analog CuIK₂CO₃DMF12012GoodFavorable for coupling with alkylamines bearing β-hydrogens.[1]
4-Bromo-analog Pd(dba)₂/tBuDavePhosNaOtBuToluene100860-90Highly effective for amines lacking β-hydrogens.[1][3]
4-Chloro-analog Pd₂(dba)₃/BrettPhosLiHMDSDioxane11018ModerateChallenging; requires specialized ligands.

Table 3: Sonogashira Coupling

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
4-Iodo-analog Pd(PPh₃)₄, CuIEt₃NTHF602-480-95High reactivity, mild conditions.
4-Bromo-analog Pd(PPh₃)₄, CuIEt₃NDMF806-850-80Less reactive than the iodo-analog, may require higher temperatures.[1]
4-Chloro-analog Pd/C, CuI, PPh₃K₂CO₃DMAc12024LowGenerally poor reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole

This protocol provides a general method for the Suzuki-Miyaura coupling of a 4-halopyrazole with an arylboronic acid.

  • Materials:

    • 4-Halo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a dry reaction vessel, add the 4-halopyrazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 4-halopyrazole with a primary or secondary amine.

  • Materials:

    • 4-Halo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)

    • Ligand (e.g., tBuDavePhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.5 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.

    • Add the 4-halopyrazole and the amine.

    • Add anhydrous toluene.

    • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the required time.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

Visualizing Synthetic Strategies

Diagram 1: Reagent Selection Workflow

Reagent_Selection start Target Molecule Synthesis coupling_type Identify Coupling Type (e.g., Suzuki, Buchwald-Hartwig) start->coupling_type reactivity_req Required Reactivity? coupling_type->reactivity_req cost_concern Cost/Availability a Concern? reactivity_req->cost_concern Moderate/Low iodo Use 4-Iodo Analog reactivity_req->iodo High bromo Use 4-Bromo Analog cost_concern->bromo No chloro Use 4-Chloro Analog cost_concern->chloro Yes unsubstituted Consider C-H Activation with Unsubstituted Pyrazole cost_concern->unsubstituted Consider as alternative

Caption: A decision-making workflow for selecting the optimal pyrazole reagent.

Diagram 2: Generalized Cross-Coupling Pathway

Cross_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle pyrazole 4-X-1,3-dimethyl- 1H-pyrazol-5-amine (X = I, Br, Cl) oxidative_addition Oxidative Addition pyrazole->oxidative_addition coupling_partner Coupling Partner (e.g., Ar-B(OH)₂, R-NH₂, R-C≡CH) transmetalation Transmetalation / Amine Coordination coupling_partner->transmetalation catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regeneration product 4-Substituted-1,3-dimethyl- 1H-pyrazol-5-amine reductive_elimination->product base Base base->transmetalation

Caption: A generalized pathway for palladium-catalyzed cross-coupling reactions.

Conclusion and Recommendations

The choice of reagent for the C4-functionalization of 1,3-dimethyl-1H-pyrazol-5-amine is a critical decision that impacts reaction efficiency, cost, and scalability.

  • 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is the reagent of choice when high reactivity and mild reaction conditions are paramount. Its propensity for oxidative addition makes it ideal for challenging couplings.

  • This compound offers a robust and reliable balance between reactivity and stability. It is often the most practical choice for a wide range of transformations, providing good to excellent yields under well-established conditions.

  • 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a consideration when cost is a primary driver and the synthetic route can accommodate more forcing conditions and specialized, highly active catalyst systems.

  • 1,3-dimethyl-1H-pyrazol-5-amine represents a more atom-economical and environmentally friendly alternative, provided that an efficient C-H activation protocol can be developed for the specific transformation. This approach is still an emerging area but holds significant promise for future synthetic strategies.

Ultimately, the optimal reagent depends on the specific synthetic target, the scale of the reaction, and the available resources. This guide provides the foundational data and protocols to enable researchers to make an informed decision and accelerate their research and development efforts.

References

A Comparative Guide to Catalytic Systems for Pyrazole Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylation of pyrazoles is a cornerstone of synthetic chemistry, providing access to a vast array of compounds with significant applications in medicinal chemistry and materials science. The choice of catalytic system is paramount for achieving high yields, broad substrate scope, and desired regioselectivity. This guide provides an objective comparison of common catalytic systems based on palladium, copper, and nickel, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

At a Glance: Performance Comparison of Catalytic Systems

The following tables summarize the performance of representative palladium, copper, and nickel-based catalytic systems for the N-arylation and C-H arylation of pyrazoles.

Table 1: Comparison of Catalytic Systems for N-Arylation of Pyrazoles

Catalyst SystemAryl HalidePyrazole SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-catalyzed
Pd₂(dba)₃ / tBuBrettPhosAryl Triflate3-TrimethylsilylpyrazoleK₃PO₄Toluene1001285-95[1]
Pd(dba)₂ / tBuDavePhos4-BromopyrazolePiperidinet-BuOKXylene160 (MW)0.1752[2][3]
Copper-catalyzed
CuI / L-prolineAryl IodidePyrazoleK₂CO₃DMSO902480-92[4]
CuI / Diamine LigandAryl Iodide/BromidePyrazoleK₂CO₃/K₃PO₄Dioxane/Toluene1102475-95[5][6][7][8]
Cu₂O / Salox4-IodotoluenePyrazoleCs₂CO₃Acetonitrile10022~90[9]
Nickel-catalyzed
Ni(cod)₂ / dcypeAryl CarbamateImidazoleK₃PO₄t-AmylOH1101282[10]
[(IPr)Ni(styrene)₂]Aryl ChlorideIndolet-BuOLiDioxane100-High[11]

Table 2: Comparison of Catalytic Systems for C-H Arylation of Pyrazoles

Catalyst SystemAryl HalidePyrazole SubstrateAdditive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-catalyzed
Pd(OAc)₂ / PhenanthrolineAryl Iodide1-MethylindazoleCs₂CO₃Toluene16048-7270-91
Pd(OAc)₂Aryl IodideN-AlkylpyrazoleAg₂OAcetic Acid110-120-45-60[1]
Nickel-catalyzed
Ni(OTf)₂ / dcypeAryl CarbamateImidazoleK₃PO₄t-AmylOH1101282[10]
Cobalt-catalyzed
Co(hfacac)₂Arylboronic AcidN-Aryl pyrazoleCeSO₄HFIP--up to 82[5]

Experimental Workflows and Logical Relationships

To visualize the practical application and decision-making process in pyrazole arylation, the following diagrams are provided.

G General Workflow for Catalytic Pyrazole Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Pyrazole, Aryl Halide, Base, and Solvent cat_add Add Catalyst and Ligand start->cat_add heating Heat Reaction Mixture under Inert Atmosphere cat_add->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction and Extract with Organic Solvent monitoring->quench purify Purify by Column Chromatography quench->purify char Characterize Product (NMR, MS) purify->char

A general experimental workflow for pyrazole arylation.

G Catalyst Selection Guide for Pyrazole Arylation start Desired Arylation? n_arylation N-Arylation start->n_arylation Nitrogen ch_arylation C-H Arylation start->ch_arylation Carbon n_aryl_halide Aryl Halide? n_arylation->n_aryl_halide ch_regio Desired Regioselectivity? ch_arylation->ch_regio cu_cat Copper Catalyst (Ullmann/Buchwald-type) - Cost-effective - Tolerates various functional groups n_aryl_halide->cu_cat Iodide/Bromide pd_cat_n Palladium Catalyst (Buchwald-Hartwig) - High efficiency for triflates - Milder conditions for some substrates n_aryl_halide->pd_cat_n Triflate pd_cat_c3 Palladium/Phenanthroline Catalyst - Selective for C-3 position ch_regio->pd_cat_c3 C-3 pd_cat_directing Palladium Catalyst with Directing Group - Enables sp3 C-H arylation ch_regio->pd_cat_directing sp3 C-H ni_cat_c Nickel Catalyst - Effective for C-H arylation with phenol derivatives ch_regio->ni_cat_c Other C-H

A decision tree for selecting a suitable catalytic system.

Detailed Experimental Protocols

The following are representative experimental protocols for copper- and palladium-catalyzed pyrazole arylation reactions.

Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)

This protocol is adapted from the work of Buchwald and co-workers for the N-arylation of nitrogen heterocycles.[5][6][7][8]

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl iodide or bromide (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄, 2.1 mmol)

  • Anhydrous dioxane or toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube is added CuI (9.5 mg, 0.05 mmol), pyrazole (68 mg, 1.0 mmol), and K₃PO₄ (446 mg, 2.1 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous dioxane or toluene (5 mL), the aryl halide (1.2 mmol), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (14.2 mg, 0.1 mmol) are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-arylpyrazole.

  • The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed C-3 Arylation of 1-Methylindazole

This protocol is based on a method for the direct C-3 arylation of indazoles and pyrazoles.

Materials:

  • 1-Methylindazole (1.0 mmol)

  • Aryl iodide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.05 mmol, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a sealed tube, Pd(OAc)₂ (11.2 mg, 0.05 mmol), 1,10-phenanthroline (9.0 mg, 0.05 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and 1-methylindazole (132 mg, 1.0 mmol) are combined.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene (5 mL) and the aryl iodide (1.5 mmol) are added.

  • The tube is sealed and the reaction is stirred at 160 °C for 48-72 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.

  • The solvent is removed in vacuo and the residue is purified by preparative thin-layer chromatography (PTLC) to give the C-3 arylated product.

  • The product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 3: Nickel-Catalyzed C-H Arylation of Imidazole

This protocol describes the nickel-catalyzed C-H arylation of imidazoles with phenol derivatives.[10]

Materials:

  • N-substituted imidazole (0.4 mmol)

  • Aryl carbamate (0.6 mmol)

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂, 0.04 mmol, 10 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype, 0.048 mmol, 12 mol%)

  • Potassium phosphate (K₃PO₄, 1.2 mmol)

  • tert-Amyl alcohol (1.6 mL)

Procedure:

  • To a glovebox-dried vial, Ni(OTf)₂ (14.3 mg, 0.04 mmol), dcype (20.2 mg, 0.048 mmol), K₃PO₄ (254.7 mg, 1.2 mmol), and the N-substituted imidazole (0.4 mmol) are added.

  • The aryl carbamate (0.6 mmol) and tert-amyl alcohol (1.6 mL) are then added.

  • The vial is sealed and the mixture is stirred at 110 °C for 12 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography on silica gel.

  • The final product is characterized by NMR spectroscopy and mass spectrometry.

Conclusion

The choice of a catalytic system for pyrazole arylation is a critical decision that influences the efficiency, selectivity, and scope of the reaction.

  • Palladium-based catalysts offer high efficiency and are particularly effective for the arylation of pyrazoles with aryl triflates and for directing C-H arylation to specific positions.[1]

  • Copper-based catalysts , rooted in the classical Ullmann condensation, provide a cost-effective and versatile option for N-arylation, tolerating a wide range of functional groups.[4][5][6][7][8] Modern advancements with various ligands have significantly improved the mildness and efficiency of these systems.

  • Nickel-based catalysts are emerging as powerful tools, especially for the C-H arylation of azoles with challenging coupling partners like phenol derivatives and for the N-arylation using aryl chlorides.[10][11]

By carefully considering the desired transformation, the nature of the substrates, and the information presented in this guide, researchers can make an informed decision to select the most suitable catalytic system for their pyrazole arylation endeavors.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for various reaction products derived from 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine. It is designed to assist researchers in identifying and characterizing new compounds by offering a baseline of expected spectroscopic behavior. This document summarizes key quantitative data in structured tables, details experimental protocols for crucial analytical techniques, and presents visual workflows to clarify complex processes.

Introduction to Spectroscopic Characterization

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. For derivatives of this compound, a versatile building block in medicinal chemistry, understanding their spectroscopic signatures is critical for confirming reaction outcomes and guiding further drug development efforts.

Comparison of Reaction Products and Spectroscopic Data

The amine group of this compound serves as a reactive handle for a variety of chemical transformations, leading to a diverse range of products. This section details the spectroscopic characteristics of two common classes of derivatives: pyrazolo[1,5-a]pyrimidines and azo pyrazoles.

Pyrazolo[1,5-a]pyrimidine Derivatives

Cyclocondensation of this compound with β-dicarbonyl compounds is a common strategy to synthesize the fused pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many biologically active molecules.

Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A This compound C Cyclocondensation Reaction (e.g., Reflux in Acetic Acid) A->C B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Pyrazolo[1,5-a]pyrimidine Product C->D E Spectroscopic Analysis (NMR, IR, MS) D->E

Caption: General workflow for the synthesis and analysis of pyrazolo[1,5-a]pyrimidines.

Table 1: Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine Derivative

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 2.45 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 6.55 (s, 1H, pyrimidine H), 8.20 (s, 1H, pyrazole H)Presence of three methyl groups and two distinct aromatic protons, consistent with the fused ring structure.
¹³C NMR (CDCl₃, 100 MHz)δ 14.5 (CH₃), 24.8 (CH₃), 34.2 (N-CH₃), 92.1 (C-Br), 108.5 (pyrimidine CH), 145.2 (pyrazole CH), 148.9, 151.3, 154.7, 162.0 (quaternary carbons)Confirms the carbon skeleton, including the bromine-substituted carbon and the quaternary carbons of the fused rings.
IR (KBr, cm⁻¹)3050 (Ar-H stretch), 2925 (C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch)Characteristic aromatic and aliphatic C-H stretches, along with C=N and C=C vibrations of the heterocyclic rings.
Mass Spec. (EI)m/z 269/271 (M⁺, M⁺+2)Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound.[1]
Azo Pyrazole Derivatives

The diazotization of the amino group followed by coupling with an active methylene compound or an aromatic ring is a standard method to produce azo dyes. These compounds are of interest for their colorimetric properties and potential biological activities.

Workflow for the Synthesis of Azo Pyrazole Derivatives

A This compound B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Azo Coupling Reaction C->E D Coupling Component (e.g., β-Naphthol) D->E F Azo Pyrazole Product E->F G Spectroscopic Analysis (NMR, IR, MS, UV-Vis) F->G

Caption: General workflow for the synthesis and analysis of azo pyrazole derivatives.

Table 2: Spectroscopic Data for a Representative Azo Pyrazole Derivative

Spectroscopic TechniqueObserved DataInterpretation
¹H NMR (DMSO-d₆, 400 MHz)δ 2.50 (s, 3H, CH₃), 3.75 (s, 3H, N-CH₃), 7.20-8.50 (m, 6H, naphthyl H), 15.5 (br s, 1H, OH)Signals for the pyrazole methyl groups and the aromatic protons of the naphthyl ring. The broad singlet at low field is characteristic of a hydrogen-bonded hydroxyl group.
¹³C NMR (DMSO-d₆, 100 MHz)δ 12.8 (CH₃), 34.5 (N-CH₃), 95.3 (C-Br), 115-140 (naphthyl carbons), 142.1, 148.5, 155.2 (pyrazole carbons), 175.4 (C-OH of naphthol)Confirms the carbon framework of both the pyrazole and naphthyl moieties.
IR (KBr, cm⁻¹)3430 (br, O-H stretch), 3060 (Ar-H stretch), 1630 (N=N stretch), 1590 (C=C stretch)A broad O-H band indicates hydrogen bonding. The N=N stretch is a key indicator of the azo group.
Mass Spec. (ESI)m/z 373/375 [M+H]⁺Protonated molecular ion peak with the isotopic signature of a single bromine atom.
UV-Vis (EtOH)λmax ≈ 480 nmStrong absorption in the visible region, characteristic of an azo dye.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other analytical methods can provide complementary and quantitative information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC/UPLC Purity assessment, reaction monitoring, quantification.[2]High sensitivity, excellent for separating complex mixtures.[2]Requires reference standards for identification and quantification.
X-ray Crystallography Unambiguous 3D molecular structure.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Quantitative NMR (qNMR) Precise determination of purity and concentration without a specific reference standard for the analyte.[3][4]High precision and accuracy, directly traceable to primary standards.[3][4]Requires careful experimental setup and validation.

Detailed Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • 2D NMR: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals.[5]

General Procedure for Mass Spectrometry (EI and ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with electrons.

    • ESI-MS: Infuse the sample solution directly into the electrospray source or introduce it via an LC system.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

General Procedure for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions: Use a C18 column with a suitable gradient or isocratic elution method. Monitor the eluent using a UV detector at an appropriate wavelength (determined by the UV-Vis spectrum of the compound).

  • Analysis: The retention time is characteristic of the compound under the specific conditions, and the peak area can be used for quantification against a calibration curve.

Conclusion

The spectroscopic analysis of reaction products from this compound provides a wealth of structural information. By comparing the ¹H NMR, ¹³C NMR, IR, and mass spectra of synthesized derivatives with the data presented in this guide, researchers can confidently identify their target compounds. Furthermore, the use of complementary analytical techniques such as HPLC/UPLC and, where possible, X-ray crystallography and qNMR, will ensure a comprehensive and accurate characterization of these potentially valuable pharmaceutical building blocks.

References

Unveiling the Potency of Pyrazole Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides an objective comparison of the anti-inflammatory, anticancer, and antimicrobial activities of selected pyrazole derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their proven efficacy in various therapeutic areas.[1] This is exemplified by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for inflammation. The core pyrazole scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with tailored biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] This comparative guide delves into the quantitative performance of representative pyrazole derivatives against established standards and outlines the experimental protocols for their evaluation.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[2] The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Comparative Efficacy of Anti-Inflammatory Pyrazole Derivatives

The following table summarizes the in vitro and in vivo anti-inflammatory activities of several pyrazole derivatives in comparison to standard drugs like Celecoxib and Diclofenac Sodium.

Compound/DerivativeAssay TypeMeasurementValueStandard DrugStandard's Value
Celecoxib Analogues
Trimethoxy derivative 5fIn vitro COX-2 InhibitionIC501.50 µMCelecoxib2.16 µM
Trimethoxy derivative 6fIn vitro COX-2 InhibitionIC501.15 µMCelecoxib2.16 µM
Compound 11cIn vitro COX-2 InhibitionIC500.04 µMCelecoxib0.045 µM
Other Pyrazole Derivatives
Compound 117aIn vitro Anti-inflammatory% Inhibition (1 mM)93.80%Diclofenac Sodium90.21%
Compounds 144-146In vitro COX-2 InhibitionIC500.034 - 0.052 µM--
Benzothiophen-2-yl pyrazoleIn vitro COX-2 InhibitionIC500.01 µM--
Sulphonyl derivative 147In vivo Anti-inflammatoryED5051.51 µmol/kgCelecoxib76.09 µmol/kg
Sulphonyl derivative 148In vivo Anti-inflammatoryED5046.98 µmol/kgCelecoxib76.09 µmol/kg

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole derivatives have emerged as promising anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[7] These include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[7]

Comparative Efficacy of Anticancer Pyrazole Derivatives

The table below presents the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, with Doxorubicin and Sorafenib as reference compounds.

Compound/DerivativeCancer Cell LineMeasurementValueStandard DrugStandard's Value
Kinase Inhibitors
Compound 43MCF-7 (Breast)IC500.25 µMDoxorubicin0.95 µM
Compound 28HCT-116 (Colon)IC500.035 µMSorafenib-
Compound 28HepG2 (Liver)IC500.028 µMSorafenib-
Indole-Pyrazole Hybrids
Compound 33MultipleIC50< 23.7 µMDoxorubicin24.7 - 64.8 µM
Compound 34MultipleIC50< 23.7 µMDoxorubicin24.7 - 64.8 µM
Other Derivatives
Compound 41MCF-7 (Breast)IC501.937 µg/mLDoxorubicin4.162 µg/mL
Compound 41HepG2 (Liver)IC503.695 µg/mLDoxorubicin3.832 µg/mL
Compound 42HCT-116 (Colon)IC502.914 µg/mLDoxorubicin3.676 µg/mL

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, targeting essential microbial enzymes and processes.[4][8]

Comparative Efficacy of Antimicrobial Pyrazole Derivatives

This table summarizes the minimum inhibitory concentration (MIC) of various pyrazole derivatives against pathogenic bacteria, with standard antibiotics for comparison.

Compound/DerivativeMicroorganismMeasurementValueStandard DrugStandard's Value
Thiazolo-pyrazole Hybrids
Compound 17MRSAMIC4 µg/mL--
Imidazo-pyridine Substituted
Compound 18Gram-negative strainsMBC< 1 µg/mLCiprofloxacin-
Hydrazide Derivatives
Compound 11Gram-positive & negativeMIC/MBC1.9/7.8 µg/mL--
Nitrofuran-Containing
Compound 3bE. coli, P. aeruginosa, S. aureus, B. subtilis-Good ActivityFuracin-
Compound 3bC. albicans-Good ActivityFluconazole-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

  • Enzyme and Substrate Preparation : Human recombinant COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Arachidonic acid is used as the substrate.

  • Incubation : The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme (COX-1 or COX-2) for a defined period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.

  • Quantification : The COX-mediated conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This can be done by quantifying the subsequent product, prostaglandin E2 (PGE2), using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model : Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration : The test pyrazole derivative is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema : After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's right hind paw.

  • Measurement of Paw Volume : The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the pyrazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : The pyrazole derivative is serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium at various concentrations (agar dilution).

  • Inoculation : The prepared media are inoculated with the standardized microbial suspension.

  • Incubation : The plates or tubes are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their biological evaluation.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt/mTOR PI3K/Akt/mTOR EGFR->PI3K/Akt/mTOR Gene Transcription Gene Transcription Ras/Raf/MEK/ERK->Gene Transcription PI3K/Akt/mTOR->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

Experimental_Workflow Pyrazole Derivative Synthesis Pyrazole Derivative Synthesis In Vitro Screening In Vitro Screening Pyrazole Derivative Synthesis->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays In Vitro Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Lead Compound Identification Lead Compound Identification Anticancer Assays->Lead Compound Identification Anti-inflammatory Assays->Lead Compound Identification Antimicrobial Assays->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: General workflow for the biological evaluation of pyrazole derivatives.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter a compound's biological activity, toxicity, and physical properties, leading to unreliable experimental results and potential safety concerns. This guide provides an objective comparison of key analytical methods for assessing the purity of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in medicinal chemistry.[1][2] We present detailed experimental protocols, comparative data, and a logical workflow to guide researchers in selecting the most appropriate techniques.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the required level of accuracy, the nature of potential impurities (e.g., starting materials, byproducts, residual solvents), and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the most common methods for purity assessment.

Technique Principle Information Obtained Key Advantages Limitations
HPLC (UV Detector) Differential partitioning of analytes between a stationary and a mobile phase.[3]Quantitative purity (% area), retention time (tR), detection of non-volatile impurities.High accuracy and precision for quantification; widely applicable; robust.[3]Requires a chromophore for UV detection; co-eluting impurities can lead to inaccurate results.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.[4][5]Detection and identification of volatile and semi-volatile impurities; molecular weight information.High sensitivity; excellent for identifying residual solvents and volatile byproducts.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar compounds.[7]
qNMR Spectroscopy Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[4]Absolute purity determination; structural confirmation of the main compound and impurities.Absolute quantification without a specific reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; potential for signal overlap.[8]
Melting Point Analysis A pure substance has a sharp, defined melting point, which is depressed and broadened by impurities.[9]Preliminary indication of purity.Simple, fast, and inexpensive.Insensitive to small amounts of impurities; not a quantitative measure.

Experimental Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of a newly synthesized compound. The workflow begins with simple, preliminary tests and progresses to more sophisticated, quantitative techniques.

G Workflow for Purity Assessment of this compound cluster_0 Workflow for Purity Assessment of this compound cluster_1 Preliminary Purity Checks cluster_2 Quantitative & Structural Analysis cluster_3 Workflow for Purity Assessment of this compound A Synthesized Product (Crude 4-Bromo-1,3-dimethyl- 1H-pyrazol-5-amine) B Purification (e.g., Recrystallization, Column Chromatography) A->B C Melting Point Analysis B->C Initial Screening D Thin-Layer Chromatography (TLC) B->D Initial Screening E HPLC-UV (Quantitative Purity) C->E Proceed if sharp melting point D->E Proceed if single spot F GC-MS (Volatile Impurities) E->F Further Characterization G NMR Spectroscopy (¹H, ¹³C, qNMR) (Structural Confirmation & Absolute Purity) E->G Further Characterization H Final Purity Assessment & Report Generation E->H F->H G->H

Caption: A general workflow for the purity assessment of a synthesized compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These protocols are designed as a starting point and may require optimization based on the specific instrumentation and observed sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the compound by separating it from non-volatile impurities.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

    • Gradient Program: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV-Vis scan).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (at the initial gradient composition) or acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Injection Volume: 10 µL.

Data Analysis: Calculate the purity by the area percentage method. The purity is the ratio of the peak area of the main compound to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify potential volatile impurities such as residual solvents or low molecular weight byproducts.

Methodology:

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: [4]

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[5]

Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the compound and confirm its chemical structure.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte's signals.

  • Sample Preparation: [4]

    • Accurately weigh approximately 15-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation and accurate integration.

Data Analysis: Calculate the purity using the following formula:

Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

Where:

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • MW: Molecular weight

  • m: mass

  • P: Purity of the standard

Logical Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific information required. The following framework provides a decision-making guide.

G A What is the primary question? B Is the compound pure enough for the next step? (Routine Check) A->B C What are the specific impurities? (Investigation) A->C D What is the exact absolute purity? (Reference Standard) A->D E HPLC-UV B->E Provides reliable % area purity F GC-MS for volatile impurities LC-MS for non-volatile impurities C->F Provides mass data for identification G qNMR D->G Provides absolute quantification

Caption: Decision-making framework for selecting a purity analysis method.

References

A Comparative Guide to the Kinetics of Suzuki Coupling and Alternative Cross-Coupling Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of functionalized pyrazoles is a critical task. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. However, a thorough understanding of its reaction kinetics, alongside a comparison with alternative coupling strategies, is essential for optimizing reaction conditions and achieving desired outcomes. This guide provides a detailed comparison of the kinetic aspects of Suzuki coupling with bromopyrazoles and other relevant cross-coupling methods, supported by available experimental data and detailed protocols.

Suzuki-Miyaura Coupling: A Kinetic Perspective

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. For bromopyrazoles, this reaction is highly effective, but its rate and efficiency are influenced by several factors. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. For most Suzuki couplings, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step.[1][2][3]

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, including bromopyrazoles, provides valuable insights. It was observed that 3-bromopyrazoles generally exhibit higher reactivity and reaction rates compared to 4-bromopyrazoles.[1] While specific rate constants for bromopyrazole coupling are not extensively reported, the activation energy for the reductive elimination step in related systems has been determined to be in the range of 5.3 to 6.9 kcal/mol, suggesting a relatively low energy barrier for this final step of the catalytic cycle.[1]

Turnover frequencies (TOFs), which represent the number of moles of product formed per mole of catalyst per unit time, are a useful measure of reaction rate. For the Suzuki coupling of aryl bromides with a palladium-polymer hybrid catalyst, TOFs have been reported to be as high as 965 h⁻¹ at 70°C and 2316 h⁻¹ at 120°C, demonstrating the significant impact of temperature on the reaction kinetics.[3]

Table 1: Suzuki Coupling of Bromopyrazoles with Arylboronic Acids - Reaction Conditions and Yields [1]

BromopyrazoleArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
3-BromopyrazolePhenylboronic acidXPhos-Pd-G2 (P1)K₃PO₄Dioxane/H₂O1002486
3-Bromopyrazole4-Methoxyphenylboronic acidXPhos-Pd-G2 (P1)K₃PO₄Dioxane/H₂O1002481
4-BromopyrazolePhenylboronic acidXPhos-Pd-G2 (P1)K₃PO₄Dioxane/H₂O1002475
4-Bromopyrazole4-Methoxyphenylboronic acidXPhos-Pd-G2 (P1)K₃PO₄Dioxane/H₂O1002461

Alternative Cross-Coupling Methods for Bromopyrazoles

While Suzuki coupling is a mainstay, other palladium-catalyzed cross-coupling reactions can also be employed for the functionalization of bromopyrazoles. These include the Stille, Heck, and Negishi reactions. Direct quantitative kinetic comparisons for these reactions specifically with bromopyrazole substrates are scarce in the literature. However, a qualitative comparison based on their general characteristics and available data for related substrates can guide the selection of an appropriate method.

Table 2: Qualitative Comparison of Cross-Coupling Methods for Bromopyrazoles

FeatureSuzuki CouplingStille CouplingHeck CouplingNegishi Coupling
Nucleophile Organoboron compoundsOrganotin compoundsAlkenesOrganozinc compounds
Advantages Low toxicity of reagents, commercially available reagents, high functional group tolerance.[4]High functional group tolerance, stable organotin reagents.[5][6]Atom economical (no organometallic reagent needed).High reactivity, good for sterically hindered substrates.[7]
Disadvantages Potential for protodeboronation side reactions.[8]High toxicity of organotin reagents and byproducts, difficult purification.[5][6]Limited to the formation of C(sp²)-C(sp²) bonds with alkenes, often requires higher temperatures.[9]Moisture and air sensitive organozinc reagents, requires inert atmosphere.[7]
Kinetic Profile Oxidative addition is often rate-determining.[1][2][3]Transmetalation can be the rate-determining step.Oxidative addition or migratory insertion can be rate-determining.[3][10]Oxidative addition is often rate-determining.[1]

Experimental Protocols

General Protocol for a Kinetic Study of Suzuki Coupling of Bromopyrazole

This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction.

Materials:

  • Bromopyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos-Pd-G2)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a reaction vial, combine the bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/water) to the vial.

  • Reaction Initiation: Place the vial in a pre-heated heating block or oil bath set to the desired temperature and start vigorous stirring. This marks time zero (t=0).

  • Sampling: At regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., diethyl ether and water).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material (bromopyrazole) and the product over time.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By performing the experiment at different initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Visualizing Reaction Pathways and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the experimental workflow for a kinetic study and the key factors that influence the kinetics of the Suzuki coupling of bromopyrazoles.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reactants Reactants & Catalyst setup Combine Reagents reactants->setup solvent Degassed Solvent solvent->setup standard Internal Standard standard->setup run Run Reaction at Constant T setup->run sample Periodic Sampling run->sample quench Quench Aliquots sample->quench analysis GC-MS / HPLC Analysis quench->analysis kinetics Determine Rate Law & Ea analysis->kinetics

Caption: Experimental workflow for a kinetic study.

influencing_factors cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions bromopyrazole Bromopyrazole (Position of Br) reaction_kinetics Reaction Kinetics (Rate & Yield) bromopyrazole->reaction_kinetics boronic_acid Boronic Acid (Electronic Effects) boronic_acid->reaction_kinetics catalyst Palladium Precursor catalyst->reaction_kinetics ligand Ligand (Sterics & Electronics) ligand->reaction_kinetics base Base Strength base->reaction_kinetics solvent_cond Solvent Polarity solvent_cond->reaction_kinetics temperature Temperature temperature->reaction_kinetics

Caption: Factors influencing Suzuki coupling kinetics.

References

A Comparative Guide to Pyrazole Synthesis: Thermal vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional thermal heating and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices.

Data Presentation: A Head-to-Head Comparison

Microwave-assisted synthesis has emerged as a powerful technique in medicinal chemistry, often leading to significant reductions in reaction time and increases in product yields compared to conventional heating methods.[1][2] The following tables summarize quantitative data from the literature, highlighting the advantages of microwave irradiation in the synthesis of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1]

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional Heating752 hours73-90

Table 2: Synthesis of Pyrazole Derivatives from Chalcones

MethodReaction TimeYield (%)Reference
Microwave-Assisted1 minuteNot specified[3]
Conventional Reflux6.5 hoursNot specified[3]

Table 3: Synthesis of Pyrazole Derivatives from Tosylhydrazones of α,β-Unsaturated Carbonyl Compounds [4]

MethodReaction TimeYield (%)
Microwave-Assisted (Solvent-Free)ShortHigh
Conventional HeatingLongerNot specified

Table 4: One-Pot Synthesis of Pyrazolone Derivatives [5]

MethodPower (W)TimeYield (%)
Microwave-Assisted (Solvent-Free)42010 min51-98

Experimental Protocols

Detailed methodologies for both thermal and microwave-assisted pyrazole synthesis are provided below. These protocols are based on common laboratory procedures for the synthesis of pyrazoles from chalcones and tosylhydrazones.

Protocol 1: Synthesis of Pyrazoles from Chalcones (Microwave-Assisted)[1]

This protocol describes the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative to form pyrazoles.

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Protocol 2: Synthesis of Pyrazoles from Tosylhydrazones (Conventional Heating)[4]

This protocol details the synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds under conventional heating.

Materials:

  • Tosylhydrazone of an α,β-unsaturated carbonyl compound (e.g., trans-4-phenyl-3-buten-2-one) (10 mmol)

  • Anhydrous K₂CO₃ (20 mmol)

  • N,N-dimethylformamide (DMF) (minimum amount, e.g., 30 mg/mmol of organic substrate)

  • Pyrex tube (40 mL)

  • Thermostated oil bath

Procedure:

  • In a 40 mL Pyrex tube, mix the tosylhydrazone (10 mmol) with anhydrous K₂CO₃ (20 mmol).

  • Add a minimum amount of N,N-dimethylformamide.

  • Heat the reaction mixture with stirring in a thermostated oil bath set to 130 °C.

  • The reaction time is considered from the point the reaction bulk reaches 130 °C.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and stir to induce precipitation.

  • The crude product can be further purified by recrystallization.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for both thermal and microwave-assisted pyrazole synthesis.

G cluster_thermal Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis Reactants_T Reactants (e.g., Tosylhydrazone, Base) Solvent_T Solvent (e.g., DMF) Reactants_T->Solvent_T Dissolve Heating_T Conventional Heating (Oil Bath, Reflux) Solvent_T->Heating_T Heat for hours Workup_T Workup & Purification Heating_T->Workup_T Cool & Precipitate Product_T Pyrazole Product Workup_T->Product_T Reactants_M Reactants (e.g., Chalcone, Hydrazine) Solvent_M Solvent (e.g., Ethanol) Reactants_M->Solvent_M Dissolve Microwave Microwave Irradiation Solvent_M->Microwave Irradiate for minutes Workup_M Workup & Purification Microwave->Workup_M Cool & Precipitate Product_M Pyrazole Product Workup_M->Product_M

Caption: General workflows for thermal vs. microwave-assisted pyrazole synthesis.

G Start Reactants (e.g., α,β-unsaturated ketone + hydrazine) Reaction_Conditions Reaction Conditions Start->Reaction_Conditions Thermal Thermal Heating (Conventional Reflux) Reaction_Conditions->Thermal Longer Time Lower Yield Microwave Microwave Irradiation Reaction_Conditions->Microwave Shorter Time Higher Yield Intermediate Cyclization Intermediate Thermal->Intermediate Microwave->Intermediate Product Pyrazole Intermediate->Product

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of pyrazole intermediates, critical scaffolds in pharmaceutical and agrochemical development. Ensuring the purity, potency, and quality of these intermediates through robust and validated analytical methods is paramount for regulatory compliance and the safety and efficacy of the final product. This document details experimental protocols and presents comparative data for the most common analytical techniques, supported by visualizations to clarify complex workflows and relationships.

Introduction to Analytical Method Validation for Pyrazole Intermediates

Pyrazoles are a class of heterocyclic compounds that are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs). The synthesis of pyrazoles can often result in the formation of regioisomers and other impurities that may be difficult to separate and quantify due to their similar physicochemical properties.[1] Therefore, validated analytical methods are crucial for ensuring the quality and consistency of these intermediates.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for the validation of analytical procedures.[2][3][4][5][6][7][8][9][10] These guidelines outline the necessary parameters to be evaluated to demonstrate that an analytical method is suitable for its intended purpose. The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

This guide will focus on the two most prevalent analytical techniques for the analysis of pyrazole intermediates: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Comparative Overview of Analytical Techniques
FeatureReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Separation of volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
Applicability Suitable for a wide range of pyrazole derivatives, including those that are non-volatile or thermally labile.[11][12][13][14]Ideal for the analysis of volatile and semi-volatile pyrazole isomers and impurities.[1]
Strengths - High resolution and sensitivity.- Well-established and widely used in the pharmaceutical industry.- Non-destructive, allowing for fraction collection.- Excellent for separating and identifying isomers.- Provides structural information through mass fragmentation patterns.[15]- High sensitivity and specificity.
Limitations - May require derivatization for detection of some compounds.- Resolution of structurally similar isomers can be challenging.- Limited to thermally stable and volatile compounds.- Derivatization may be necessary to increase volatility.

Experimental Protocols

RP-HPLC Method for the Analysis of Pyrazoline Derivatives

This protocol is a generalized procedure based on common practices for the analysis of pyrazoline derivatives.[11][12]

Objective: To quantify the purity of a pyrazoline derivative and identify any related impurities.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Trifluoroacetic acid (TFA)

  • Reference standard of the pyrazoline derivative

  • Sample of the pyrazoline intermediate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 80:20 (organic:aqueous). The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh a known amount of the pyrazoline reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample (e.g., 50-150 µg/mL).[11]

  • Sample Solution Preparation: Accurately weigh the pyrazoline intermediate sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 206 nm).[11]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.

GC-MS Method for the Analysis of Pyrazole Isomers

This protocol provides a general framework for the separation and quantification of pyrazole isomers in industrial mixtures.[1]

Objective: To separate and quantify pyrazole regioisomers in a complex mixture.

Materials:

  • GC-MS system

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Internal standard (IS)

  • Sample of the pyrazole intermediate mixture

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.[1]

    • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

    • Spike the sample with a known amount of a suitable internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the pyrazole isomers based on their retention times and mass fragmentation patterns.[1][15] Quantify the isomers using the internal standard method.

Comparative Validation Data

The following tables summarize typical validation parameters for RP-HPLC and GC-MS methods applied to the analysis of pyrazole intermediates. The data is compiled from various studies and represents expected performance.

Table 1: Comparison of Method Validation Parameters

Validation ParameterRP-HPLCGC-MSICH Q2(R2) Guideline
Specificity Demonstrated by the separation of the analyte from impurities, degradants, and placebo components. Peak purity analysis using a PDA detector is recommended.Confirmed by the unique retention time and mass spectrum of the analyte, free from interference from other components in the matrix.The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (r²) Typically ≥ 0.999[11]Typically ≥ 0.995A linear relationship should be demonstrated across the range of the analytical procedure.
Range (µg/mL) 50 - 150 (assay)[11]1 - 100 (impurities)The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of test results obtained by the method to the true value.[5]
Precision (% RSD)
- Repeatability≤ 2.0%≤ 5.0%The precision of the analytical procedure under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 10.0%The precision of the analytical procedure within the same laboratory over different days, with different analysts, or with different equipment.
Limit of Detection (LOD) 4 µg/mL (for a pyrazoline derivative)[12]Dependent on the compound and instrumentation, typically in the low ng/mL range.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantitation (LOQ) 15 µg/mL (for a pyrazoline derivative)[12]Dependent on the compound and instrumentation, typically in the mid-to-high ng/mL range.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.[11]The method should be reliable with respect to deliberate variations in parameters like GC oven temperature ramp rate, flow rate, and injector temperature.A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_validation Validation Parameters start Start: Define Analytical Procedure and ATP* dev Analytical Procedure Development start->dev protocol Develop and Document Validation Protocol dev->protocol validation Perform Validation Studies protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Ongoing Lifecycle Management (e.g., Revalidation) report->lifecycle end End: Method Implementation lifecycle->end footer *ATP: Analytical Target Profile

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Key Validation Parameters

This diagram shows the hierarchical relationship between key validation parameters.

G method_suitability Method Suitability for Intended Purpose accuracy Accuracy accuracy->method_suitability precision Precision precision->method_suitability linearity Linearity linearity->accuracy linearity->precision range_node Range range_node->accuracy range_node->precision range_node->linearity specificity Specificity specificity->method_suitability robustness Robustness robustness->method_suitability

References

The Strategic Utility of 4-Bromopyrazole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among its halogenated derivatives, 4-bromopyrazole (CAS 2075-45-8) has emerged as a particularly valuable and versatile intermediate in the synthesis of novel therapeutic agents.[3][4] Its unique chemical properties, featuring a reactive bromine atom on the pyrazole ring, provide a strategic handle for synthetic chemists to introduce diverse functional groups, enabling the fine-tuning of a molecule's efficacy, selectivity, and pharmacokinetic profile.[3]

This guide offers a comparative analysis of 4-bromopyrazole's application in drug discovery, focusing on its use in synthesizing kinase inhibitors and other therapeutic molecules. It provides a review of quantitative data from literature, details key experimental protocols, and visualizes the underlying chemical and biological concepts.

4-Bromopyrazole as a Versatile Synthetic Intermediate

4-Bromopyrazole is a heterocyclic organic compound that serves as a critical building block for more complex molecules.[4] The bromine atom at the 4-position is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5] This reactivity allows for the strategic introduction of aryl, vinyl, and alkynyl groups, which is a common strategy in the development of kinase inhibitors to target the ATP-binding site.[6] Pyrazole derivatives have demonstrated a wide range of biological activities, finding application in oncology, infectious diseases, and central nervous system disorders.[3]

Comparative Analysis of 4-Bromopyrazole Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in cancer therapy. The pyrazole ring is a common core structure in many kinase inhibitors.[1] The strategic functionalization of the 4-position, often starting from 4-bromopyrazole, is crucial for achieving high potency and selectivity.

Below is a comparison of various pyrazole-based kinase inhibitors, highlighting the diversity of structures that can be accessed from a simple pyrazole scaffold.

Compound/Drug NameTarget Kinase(s)IC50 Value(s)Therapeutic Area
AT7519 (23) CDK1, CDK2, CDK4, CDK5, CDK6, CDK9, GSK3β10 - 210 nM, 89 nMOncology
Compound 19 CDK4420 nMOncology
CAN508 CDK9350 nMOncology
Compound 22 CDK2, CDK524 nM, 23 nMOncology
ASK1 Inhibitor (Lead) ASK1607 nMNeurodegenerative Diseases
ASK1 Inhibitor (Macrocycle) ASK195 nM (cell IC50)Neurodegenerative Diseases

Data sourced from a review on pyrazole-based kinase inhibitors.[1]

The data illustrates how modifications to the pyrazole scaffold lead to potent inhibitors against various kinases. For instance, AT7519 acts as a multi-CDK inhibitor, while Compound 19 shows selectivity for CDK4.[1] This tuning of selectivity is often achieved through synthetic routes that could employ intermediates like 4-bromopyrazole to introduce the necessary substituents.

Logical Workflow for Drug Discovery Using 4-Bromopyrazole

The development of novel drugs from a starting scaffold like 4-bromopyrazole follows a structured workflow. This process begins with chemical synthesis and progresses through various stages of biological testing to identify and optimize lead compounds.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A 4-Bromopyrazole (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Library of Pyrazole Derivatives B->C D In Vitro Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Redesign G Lead Optimization F->G H In Vivo Efficacy (Animal Models) G->H I ADMET Profiling H->I J Candidate Selection I->J

Caption: A typical drug discovery workflow starting from 4-bromopyrazole.

The JAK-STAT Signaling Pathway: A Target for Pyrazole Inhibitors

The Janus Kinase (JAK) family of enzymes is a key target for inflammatory diseases and cancers.[6] Many JAK inhibitors feature a substituted pyrazole core. 4-iodopyrazole, a close analog of 4-bromopyrazole, is highlighted as a key starting material for the synthesis of these inhibitors.[6] The underlying principle of using a halogenated pyrazole for synthesis remains the same. The inhibitor molecule blocks the ATP-binding site of the JAK enzyme, preventing the phosphorylation cascade that leads to gene expression changes.

References

Safety Operating Guide

Prudent Disposal of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

Due to its chemical structure—a brominated heterocyclic amine—4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine should be treated as a hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities, and halogenated organic compounds can be persistent in the environment. Therefore, this compound must be managed as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[1]

Based on data from analogous compounds, the primary hazards are likely to include:

  • Skin and eye irritation: Similar brominated pyrazole compounds are classified as skin and eye irritants.[2][3][4][5]

  • Respiratory irritation: May cause respiratory irritation if inhaled.[2][3][4][5]

  • Harmful if swallowed or inhaled: Acute toxicity is a potential concern.[6]

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
Body Protection A laboratory coat or chemical-resistant apron should be worn. For significant spill risks, a complete suit protecting against chemicals may be required.[6]
Respiratory Protection If handling powders or generating dust, a NIOSH-approved respirator for dusts should be used.[3] Work should ideally be conducted in a well-ventilated area or a fume hood.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[7]

  • Control Ignition Sources: Remove all sources of ignition if the material is flammable (though not explicitly indicated, this is a general precaution).[7]

  • Contain the Spill: For solid materials, carefully sweep up the spilled substance to avoid dust formation and place it into a suitable, labeled container for disposal.[2][6] Do not use water to clean up as this may create a hazardous solution.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[8][9] The following operational plan provides a step-by-step guide:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, compatible, and leak-proof container.[9][10]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9]

    • For solutions, use a container designed for liquid waste and ensure it is properly sealed.[8]

  • Container Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."[10][11]

    • The label must include the full chemical name: "this compound." Abbreviations or chemical formulas are not acceptable.[9][11]

    • List all constituents and their approximate percentages if it is a mixture.[9]

    • Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[11]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.[1]

    • Ensure the storage area is well-ventilated and away from incompatible materials.[5]

  • Waste Pickup and Disposal:

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[12]

    • EHS personnel are trained to handle and transport hazardous waste for final disposal at a permitted facility.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[10][12]

  • The first rinsate must be collected and disposed of as hazardous waste.[1][12] Subsequent rinses may also need to be collected depending on institutional policy.

  • After triple-rinsing and air drying, the container can typically be disposed of as regular trash after defacing the original label.[10][12]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Compatible & Labeled Waste Container PPE->Container Collect Collect Solid Waste or Contaminated Materials Container->Collect Seal Securely Seal Container Collect->Seal Label Complete Hazardous Waste Label Seal->Label Store Store in Designated Hazardous Waste Area Label->Store Request Request EHS Waste Pickup Store->Request EHS EHS Collects for Proper Disposal Request->EHS

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine in a laboratory environment. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Hazard Identification and Precautions:

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[7]Protects against chemical splashes and airborne particles.[7]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term contact. For prolonged contact, consult the manufacturer's resistance guide.[7][9]Prevents direct skin contact with the chemical.[7]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.[7]Protects skin and personal clothing from contamination. Must be fully buttoned.[7][10]
Full-Length Pants---Covers the lower body to prevent skin exposure.[7]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[7][11]
Respiratory Protection NIOSH-approved RespiratorUse with appropriate cartridges for organic vapors and particulates.Required when handling the solid outside of a certified chemical fume hood or when engineering controls are insufficient.[3][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.[5]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]

2. Standard Operating Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly donned.[7] Cover the work surface within the fume hood with absorbent, disposable bench paper.[7]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound.[7] Handle the compound carefully to avoid generating dust.[3][7] Use a spatula for transfers.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[7]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[7]

2. Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12]

  • Do not dispose of this chemical down the drain or in regular trash.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

Experimental Workflow

The following diagram illustrates a typical workflow for handling a solid chemical compound in a laboratory setting.

G A Preparation - Don PPE - Prepare work area in fume hood B Weighing and Transfer - Use anti-static weigh paper - Handle carefully to avoid dust A->B C Experimentation - Conduct experiment in fume hood B->C D Decontamination - Clean work area - Decontaminate equipment C->D F Storage - Store in a cool, dry, well-ventilated area C->F If not all material is used E Waste Disposal - Segregate solid and liquid waste - Dispose of contaminated PPE D->E

Caption: Workflow for Safe Handling of Chemical Compounds.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.